Zearalenone
描述
Structure
3D Structure
属性
IUPAC Name |
(4S,12E)-16,18-dihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O5/c1-12-6-5-9-14(19)8-4-2-3-7-13-10-15(20)11-16(21)17(13)18(22)23-12/h3,7,10-12,20-21H,2,4-6,8-9H2,1H3/b7-3+/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMQEIFVQACCCH-QBODLPLBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(=O)CCCC=CC2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCCC(=O)CCC/C=C/C2=C(C(=CC(=C2)O)O)C(=O)O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O5 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0021460 | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Zearalenone appears as white microcrystals or white powder. (NTP, 1992), Solid; [Merck Index] White solid; [CAMEO] White powder; [MSDSonline] | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7762 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
less than 0.1 mg/mL at 64 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0 mmHg at 68 °F (NTP, 1992) | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
17924-92-4, 36455-70-6 | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Zearalenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17924-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017924924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-Zearalenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036455706 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-2-Benzoxacyclotetradecin-1,7(8H)-dione, 3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-, (3S,11E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Zearalenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0021460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [S-(E)]-3,4,5,6,9,10-hexahydro-14,16-dihydroxy-3-methyl-1H-2-benzoxacyclotetradecin-1,7(8H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZEARALENONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5W827M159J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
327 to 329 °F (NTP, 1992), MP: 187-189 °C /DL-FORM/, MP: 123-125 °C /L-FORM DIACETATE/ | |
| Record name | ZEARALENONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/21239 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | ZEARALENONE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4208 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
An In-depth Technical Guide on the Zearalenone Biosynthesis Pathway in Fusarium graminearum
For Researchers, Scientists, and Drug Development Professionals
Abstract
Zearalenone (B1683625) (ZEA) is a mycoestrogen produced by several Fusarium species, most notably Fusarium graminearum, a prevalent pathogen of cereal crops worldwide. Contamination of agricultural commodities with this compound poses a significant threat to animal and human health due to its endocrine-disrupting activities. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway in F. graminearum, detailing the genetic and enzymatic machinery, regulatory networks, and key experimental methodologies used to elucidate this complex process. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in mycotoxin research, antifungal drug development, and food safety.
The Core this compound Biosynthesis Gene Cluster
The biosynthesis of this compound is orchestrated by a set of genes located within a dedicated gene cluster on the fungal chromosome.[1][2] While the entire cluster spans approximately 50 kb and contains several open reading frames, four core genes have been identified as essential for this compound production.[3][4] These genes are PKS4, PKS13, ZEB1, and ZEB2.
Table 1: Core Genes of the this compound Biosynthesis Cluster in F. graminearum
| Gene | Encoded Protein | Function in this compound Biosynthesis |
| PKS4 | Reducing Polyketide Synthase (PKS) | Initiates the biosynthesis by catalyzing the condensation of one acetyl-CoA and five malonyl-CoA molecules to form a hexaketide intermediate.[3][5] This enzyme possesses enoyl reductase activity, which is crucial for the formation of the fully reduced macrolide backbone of this compound.[5] Disruption of PKS4 completely abolishes this compound production.[5][6] |
| PKS13 | Non-reducing Polyketide Synthase (PKS) | Acts as an extender unit, catalyzing the addition of three more malonyl-CoA molecules to the growing polyketide chain.[3] It is also responsible for the subsequent cyclization and aromatization of the polyketide backbone to form the characteristic resorcylic acid lactone ring structure of this compound.[3] Gene knockout studies have confirmed that PKS13 is essential for this compound biosynthesis.[1][7] |
| ZEB1 | Isoamyl Alcohol Oxidase-like Protein | Catalyzes the final step in the pathway, the oxidation of the intermediate β-zearalenol to this compound.[3] |
| ZEB2 | bZIP Transcription Factor | A key transcriptional regulator of the this compound biosynthesis gene cluster.[3] It controls the expression of PKS4, PKS13, and ZEB1.[3] ZEB2 itself is subject to a complex autoregulatory mechanism involving two different isoforms, ZEB2L and ZEB2S, which are produced via an alternative promoter.[3][8] |
The this compound Biosynthetic Pathway
The biosynthesis of this compound is a multi-step process initiated by the coordinated action of two polyketide synthases, PKS4 and PKS13. The pathway can be summarized as follows:
-
Initiation and Elongation: PKS4 initiates the process by assembling a hexaketide chain from one acetyl-CoA and five malonyl-CoA molecules.[3]
-
Further Elongation and Cyclization: The growing polyketide chain is then transferred to PKS13, which adds three more malonyl-CoA units and catalyzes the cyclization and aromatization of the molecule to form β-zearalenol.[3]
-
Final Oxidation: The pathway concludes with the oxidation of β-zearalenol to this compound, a reaction catalyzed by ZEB1.[3]
Regulation of this compound Biosynthesis
The production of this compound is tightly regulated at the transcriptional level, with the ZEB2 gene playing a central role.
Autoregulation by ZEB2 Isoforms
The ZEB2 gene produces two distinct protein isoforms, ZEB2L (long) and ZEB2S (short), through the use of an alternative promoter.[3][8]
-
ZEB2L: The full-length protein contains a basic leucine (B10760876) zipper (bZIP) DNA-binding domain and functions as a transcriptional activator.[3][8] It binds to the promoters of the other this compound biosynthesis genes (PKS4, PKS13, and ZEB1) to initiate their transcription.[3]
-
ZEB2S: This shorter isoform lacks the DNA-binding domain and acts as a negative regulator.[3][8] ZEB2S can form a heterodimer with ZEB2L, which prevents ZEB2L from binding to DNA and activating gene expression.[8]
This autoregulatory loop provides a sophisticated mechanism for controlling the timing and level of this compound production.
Negative Regulation by the PKA Pathway
The cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway also plays a role in regulating this compound biosynthesis. The catalytic subunit of PKA, CPK1, and the regulatory subunit, PKR, have been shown to negatively regulate this compound production.[3] The PKA pathway is thought to exert its control by transcriptionally and post-transcriptionally regulating ZEB2L.[3]
Quantitative Data on this compound Production and Gene Expression
The targeted disruption of the core biosynthesis genes has provided definitive evidence of their roles in this compound production.
Table 2: this compound Production in F. graminearum Wild-Type and Knockout Mutants
| Strain | This compound Production (µg/g) | Reference |
| Wild-Type (PH-1) | 31 ± 4.7 | [1] |
| ΔPKS4 | Not Detected | [5][6] |
| ΔPKS13 | Not Detected | [1][7] |
| ΔZEA1 (PKS13 homolog) | 0.9 ± 0.2 | [1] |
| ΔZEA2 (PKS4 homolog) | 0.9 ± 0.2 | [1] |
Table 3: Relative Gene Expression of this compound Biosynthesis Genes
| Condition/Genetic Background | Target Gene | Relative Expression Change | Reference |
| ZEA-inducing vs. non-inducing | ZEA1 (PKS13) | Upregulated | [1] |
| ZEA-inducing vs. non-inducing | ZEA2 (PKS4) | Upregulated | [1] |
| ΔPKS4 mutant | PKS13 | Dramatically decreased | [5][6] |
| Aurofusarin-deficient mutant | PKS4 | Higher transcription | [5] |
Experimental Protocols
A variety of molecular and analytical techniques are employed to study the this compound biosynthesis pathway.
Fungal Culture and this compound Production
-
F. graminearum Strains and Culture Conditions: Wild-type and mutant strains of F. graminearum are typically maintained on potato dextrose agar (B569324) (PDA). For this compound production, cultures are often grown on solid substrates like autoclaved rice or maize, or in liquid culture media such as potato dextrose broth (PDB).[5] Incubation is generally carried out in the dark at temperatures ranging from 25-28°C for several days to weeks.[9]
-
Inoculation: Cultures are typically inoculated with a defined number of conidiospores.[5]
This compound Extraction and Quantification
-
Extraction: this compound is typically extracted from fungal cultures or contaminated grain using organic solvents such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water.[9]
-
Quantification: High-Performance Liquid Chromatography (HPLC) coupled with a fluorescence or UV detector is the most common method for the quantification of this compound.[5] The identity of the compound is confirmed by comparing its retention time and spectral properties to that of a pure this compound standard.
Gene Disruption and Mutagenesis
-
Agrobacterium tumefaciens-Mediated Transformation (ATMT): This is a widely used method for creating targeted gene knockouts in F. graminearum.[5] The process involves constructing a replacement vector where a portion of the target gene is replaced with a selectable marker, such as the hygromycin B resistance gene (hygB). This vector is then introduced into A. tumefaciens, which is co-cultivated with F. graminearum spores. The T-DNA containing the replacement cassette is transferred to the fungal genome, and homologous recombination leads to the replacement of the target gene.[5]
-
Protoplast-Polyethylene Glycol (PEG) Method: An alternative method for fungal transformation involves the generation of protoplasts by enzymatic digestion of the fungal cell wall, followed by PEG-mediated uptake of the transforming DNA.
Gene Expression Analysis
-
RNA Extraction: Total RNA is extracted from fungal mycelia grown under this compound-inducing and non-inducing conditions.
-
Quantitative Real-Time PCR (qRT-PCR): The expression levels of the this compound biosynthesis genes are quantified by qRT-PCR using gene-specific primers.[1][10] The expression data is typically normalized to a constitutively expressed housekeeping gene, such as β-tubulin or GAPDH.[1]
Conclusion and Future Perspectives
Significant progress has been made in unraveling the molecular basis of this compound biosynthesis in Fusarium graminearum. The identification of the core gene cluster and the elucidation of the key regulatory mechanisms provide a solid foundation for developing strategies to mitigate this compound contamination in food and feed. Future research should focus on several key areas:
-
Enzymatic Characterization: Detailed biochemical and structural studies of the PKS and tailoring enzymes will provide deeper insights into their catalytic mechanisms and substrate specificities.
-
Regulatory Networks: Further investigation into the upstream signaling pathways that modulate the activity of the PKA pathway and the expression of ZEB2 will be crucial for a complete understanding of this compound regulation.
-
Host-Pathogen Interactions: Elucidating the role of this compound during the infection of host plants will provide valuable information for developing disease control strategies.
-
Inhibitor Development: The enzymes of the this compound biosynthesis pathway represent potential targets for the development of specific inhibitors that could be used as novel antifungal agents.
By continuing to explore the intricacies of the this compound biosynthesis pathway, the scientific community can develop effective and sustainable solutions to this important food safety challenge.
References
- 1. Characterization of Two Polyketide Synthase Genes Involved in this compound Biosynthesis in Gibberella zeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression Analysis of PKS13, FG08079.1 and PKS10 Genes in Fusarium graminearum and Fusarium culmorum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The PKS4 Gene of Fusarium graminearum Is Essential for this compound Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The PKS4 gene of Fusarium graminearum is essential for this compound production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Autoregulation of ZEB2 expression for this compound production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Phosphoproteome Analysis of the Interaction Between Fusarium graminearum and Triticum aestivum | Springer Nature Experiments [experiments.springernature.com]
- 10. Real-time quantitative expression studies of the this compound biosynthetic gene cluster in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
The Estrogenic Activity of Zearalenone: A Technical Guide to its Molecular Mechanisms
For Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Abstract
Zearalenone (B1683625) (ZEA), a non-steroidal mycotoxin produced by Fusarium species, is a prevalent contaminant in cereal crops and animal feed worldwide. Its structural similarity to 17β-estradiol enables it to function as a potent mycoestrogen, exerting significant endocrine-disrupting effects in both humans and animals. This technical guide provides an in-depth examination of the molecular mechanisms underpinning ZEA's estrogenic activity. It details the interaction of ZEA and its metabolites with estrogen receptors (ERs), delineates the subsequent genomic and non-genomic signaling cascades, presents quantitative data on its binding affinity and potency, and provides detailed protocols for key experimental assays used in its characterization. This document is intended to serve as a comprehensive resource for researchers investigating the biological impact of this compound and for professionals involved in the development of therapeutics targeting estrogenic pathways.
Molecular Mechanism of Action
The estrogenic activity of this compound and its metabolites is primarily mediated through their direct interaction with estrogen receptors, ERα and ERβ. Although it is not a steroid, ZEA's molecular structure, particularly its phenolic ring, mimics the A-ring of 17β-estradiol, allowing it to fit within the ligand-binding pocket of the estrogen receptors. This competitive binding initiates a cascade of molecular events typically triggered by endogenous estrogens.
Upon binding, ZEA induces a conformational change in the ER, leading to receptor dimerization. This activated ZEA-ER complex then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) located in the promoter regions of target genes. This interaction recruits a complex of co-activator proteins, initiating the transcription of estrogen-responsive genes and subsequent protein synthesis, which ultimately alters cellular function and promotes proliferation.
The estrogenic potency of ZEA is significantly influenced by its metabolism. In vivo, ZEA is reduced to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL). α-ZEL exhibits a higher binding affinity for ERs and greater estrogenic potency than the parent ZEA molecule, while β-ZEL is generally less active. This metabolic conversion is a critical factor in the overall toxicological profile of this compound exposure.
Signaling Pathways
This compound exerts its estrogenic effects through two primary signaling pathways: the classical genomic pathway and rapid non-genomic pathways.
-
Genomic Pathway: This is the primary mechanism of action, involving the direct regulation of gene expression as described above. The ZEA-ER complex acts as a transcription factor, modulating the expression of genes that control cell cycle progression, proliferation, and apoptosis, such as pS2 (TFF1) and GREB1.
-
Non-Genomic Pathways: ZEA has also been shown to trigger rapid signaling events that do not require direct gene transcription. These effects are thought to be mediated by a subpopulation of estrogen receptors located at the plasma membrane. Activation of these receptors can lead to the rapid stimulation of intracellular signaling cascades, including the Phosphoinositide 3-kinase (PI3K)/AKT and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial regulators of cell survival, proliferation, and apoptosis, and their activation by ZEA contributes to its overall estrogenic and toxic effects.
Caption: Classical genomic signaling pathway of this compound.
Caption: Non-genomic signaling pathways activated by this compound.
Quantitative Analysis of Estrogenic Potency
The estrogenic potency of this compound and its metabolites is quantified through various in vitro assays that measure their binding affinity to ERs and their ability to elicit a biological response. This data is crucial for risk assessment and for comparing the relative potency of different xenoestrogens.
Table 1: Estrogen Receptor Binding Affinity of this compound and its Metabolites
This table summarizes the relative binding affinity (RBA) and the half-maximal inhibitory concentration (IC50) of ZEA and its metabolites for estrogen receptors. RBA is typically expressed as a percentage relative to the binding of 17β-estradiol (E2), which is set to 100%. IC50 represents the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
| Compound | Receptor | RBA (%) vs. E2 | IC50 (nM) | Species/System | Reference |
| This compound (ZEA) | ERα | 0.8 - 5 | 240.4 | Human | |
| α-Zearalenol (α-ZEL) | ERα | 10 - 60 | 21.79 | Human | |
| β-Zearalenol (β-ZEL) | ERα | 0.5 - 2 | - | Swine, Rat, Chicken | |
| This compound (ZEA) | ERβ | 1.2 - 7 | 165.7 | Human | |
| α-Zearalenol (α-ZEL) | ERβ | 15 - 80 | 42.76 | Human |
Note: RBA and IC50 values can vary significantly between studies due to different experimental conditions (e.g., receptor source, assay buffer, temperature). The ranges presented reflect this variability.
Table 2: Functional Estrogenic Potency of this compound and its Metabolites
This table presents the half-maximal effective concentration (EC50) values for ZEA and its metabolites from functional assays, such as cell proliferation (E-screen) and reporter gene assays. The EC50 value is the concentration of a compound that induces a response halfway between the baseline and maximum effect.
| Compound | Assay Type | EC50 (nM) | Cell Line | Reference |
| This compound (ZEA) | ERE-Luciferase | 24.4 | hERα-HeLa-9903 | |
| α-Zearalenol (α-ZEL) | ERE-Luciferase | 0.057 | hERα-HeLa-9903 | |
| This compound (ZEA) | ERE-Luciferase | 0.359 | Ishikawa | |
| α-Zearalenol (α-ZEL) | ERE-Luciferase | 0.027 | Ishikawa | |
| β-Zearalenol (β-ZEL) | Cell Proliferation (MTT) | 5200 | MCF-7 | |
| α-Zearalenol (α-ZEL) | BLYES Assay | 1.5 | S. cerevisiae | |
| This compound (ZEA) | BLYES Assay | 31 | S. cerevisiae |
Note: Lower EC50 values indicate higher estrogenic potency.
Key Experimental Methodologies
Standardized in vitro bioassays are essential for characterizing the estrogenic activity of compounds like this compound. The following sections provide detailed protocols for three fundamental assays.
Competitive Estrogen Receptor Binding Assay
This assay quantifies the ability of a test compound to compete with radiolabeled 17β-estradiol ([³H]E2) for binding to the estrogen receptor. It provides a direct measure of the compound's binding affinity.
Caption: Workflow for a competitive estrogen receptor binding assay.
Detailed Protocol:
-
Preparation of ER Source: Prepare uterine cytosol from ovariectomized rats or use commercially available recombinant human ERα. Determine the total protein concentration of the cytosol using a standard protein assay.
-
Reagent Preparation:
-
Prepare a working solution of radiolabeled [³H]17β-estradiol at a fixed concentration (e.g., 0.5-1.0 nM).
-
Prepare serial dilutions of this compound and a reference standard (unlabeled 17β-estradiol) in an appropriate solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare assay buffer (e.g., TEDG: 10 mM Tris, 1.5 mM EDTA, 1 mM DTT, 10% glycerol, pH 7.4).
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine the ER preparation (50-100 µg protein), the [³H]E2 solution, and varying concentrations of the test compound or reference standard.
-
Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled E2).
-
Bring the total volume to 0.5 mL with assay buffer.
-
Incubate the mixture for 18-24 hours at 4°C to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each tube to bind the receptor-ligand complexes.
-
Incubate on ice for 15-20 minutes with intermittent vortexing.
-
Centrifuge the tubes to pellet the HAP, and wash the pellets multiple times with buffer to remove unbound [³H]E2.
-
-
Quantification and Data Analysis:
-
Resuspend the final HAP pellet in scintillation fluid.
-
Measure the radioactivity using a liquid scintillation counter.
-
Calculate the percentage of specific binding inhibited by each concentration of the test compound.
-
Plot the percent inhibition against the logarithm of the competitor concentration and use non-linear regression to determine the IC50 value.
-
ERE-Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the ER and induce the transcription of a reporter gene (luciferase) under the control of EREs. It is a direct measure of the transcriptional activity induced by an estrogenic compound.
Caption: Workflow for an ERE-luciferase reporter gene assay.
Detailed Protocol:
-
Cell Culture:
-
Maintain an ER-positive cell line, such as MCF-7 or T47D, stably transfected with an ERE-luciferase reporter construct (e.g., MCF-7aro/ERE or T47D-KBluc cells).
-
Culture cells in phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum (CS-FBS) for several days prior to the assay to deplete endogenous estrogens.
-
-
Cell Plating:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well white, clear-bottom plate at a density of approximately 1 x 10⁴ cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol (positive control) in the assay medium (phenol red-free medium with CS-FBS). The final solvent concentration should not exceed 0.1%.
-
Remove the seeding medium from the cells and replace it with medium containing the test compounds. Include vehicle control wells (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Luciferase Activity Measurement:
-
After incubation, remove the treatment medium and gently wash the cells with PBS.
-
Add 20-100 µL of a passive cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Add 100 µL of luciferase assay reagent (containing luciferin (B1168401) substrate) to each well.
-
Immediately measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the raw luminescence units (RLU) to the vehicle control to calculate the fold induction.
-
Plot the fold induction against the logarithm of the compound concentration and use a sigmoidal dose-response curve fit to determine the EC50 value.
-
Cell Proliferation Assay (MTT/E-screen)
This assay measures the mitogenic (proliferative) effect of estrogenic compounds on ER-positive breast cancer cells, such as MCF-7. The principle of the E-screen (Estrogen-screen) is based on this proliferative response. The MTT assay is a common colorimetric method to quantify this proliferation.
Caption: Workflow for an MTT cell proliferation assay.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture MCF-7 cells as described for the reporter gene assay in phenol red-free medium with CS-FBS.
-
Seed the cells into a 96-well plate at a low density (e.g., 4,000 cells/well) and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 17β-estradiol in the assay medium.
-
Replace the seeding medium with the treatment medium.
-
Incubate the cells for 6 days to allow for proliferation, changing the medium every 2 days.
-
-
MTT Assay:
-
At the end of the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.
-
Carefully aspirate the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.
-
-
Quantification and Data Analysis:
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle-treated control.
-
Plot the percentage of proliferation against the logarithm of the compound concentration to determine the EC50 value.
-
Conclusion
This compound's estrogenic activity is a well-documented phenomenon driven by its structural ability to competitively bind to and activate estrogen receptors. This interaction triggers both classical genomic and rapid non-genomic signaling pathways, leading to a range of estrogen-like physiological effects, most notably the stimulation of cell proliferation. The potency of ZEA is enhanced by its metabolic conversion to α-zearalenol, a metabolite with a significantly higher affinity for estrogen receptors. The quantitative data derived from binding, reporter gene, and cell proliferation assays are essential for understanding the relative risk posed by this mycotoxin. The detailed protocols provided in this guide offer a standardized framework for researchers to investigate and quantify the estrogenic effects of this compound and other potential endocrine-disrupting compounds. A thorough understanding of these molecular mechanisms is fundamental for assessing the health risks associated with this compound exposure and for the development of strategies to mitigate its impact.
Zearalenone's Interaction with Estrogen Receptors Alpha and Beta: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEA), a non-steroidal mycotoxin produced by fungi of the Fusarium genus, is a prevalent contaminant in cereal crops and animal feed worldwide. Its structural similarity to the endogenous estrogen, 17β-estradiol, allows it to bind to and activate estrogen receptors (ERs), leading to a range of endocrine-disrupting effects in both animals and humans. This technical guide provides a comprehensive overview of the interaction of this compound and its primary metabolites, α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), with estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). The guide details the binding affinities, functional activation, and downstream signaling pathways, presenting quantitative data in structured tables, outlining key experimental protocols, and visualizing complex pathways and workflows.
Data Presentation: Quantitative Analysis of this compound and Metabolite Interactions with ERα and ERβ
The binding affinity and functional potency of this compound and its metabolites for ERα and ERβ have been characterized through various in vitro assays. The following tables summarize key quantitative data from competitive binding assays and reporter gene assays, providing a comparative view of their estrogenic potential.
Table 1: Competitive Binding Affinities (IC50) of this compound and its Metabolites for Human ERα and ERβ
| Compound | Estrogen Receptor | IC50 (nM) | Reference |
| This compound (ZEA) | ERα | 240.4 | [1] |
| ERβ | 165.7 | [1] | |
| α-Zearalenol (α-ZOL) | ERα | 21.79 | [1] |
| ERβ | 42.76 | [1] | |
| β-Zearalenol (β-ZOL) | ERα | >1000 | Not directly available in a competitive binding assay in the search results. |
| ERβ | >1000 | Not directly available in a competitive binding assay in the search results. | |
| 17β-Estradiol (E2) | ERα | 5.0 | [1] |
| ERβ | 6.5 | [1] |
IC50 values represent the concentration of the compound required to displace 50% of a radiolabeled ligand from the receptor.
Table 2: Estrogenic Activity (EC50) of this compound and its Metabolites in Reporter Gene Assays
| Compound | Cell Line | Estrogen Receptor | EC50 (nM) | Reference |
| This compound (ZEA) | hERα-HeLa-9903 | ERα | >1 | [2] |
| α-Zearalenol (α-ZOL) | hERα-HeLa-9903 | ERα | >0.01 | [2] |
| β-Zearalenol (β-ZOL) | MCF-7 | ERα/ERβ | 5.2 x 10³ | [3] |
EC50 values represent the concentration of the compound that elicits 50% of the maximal response in a functional assay.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the core experimental protocols used to assess the interaction of this compound and its metabolites with estrogen receptors.
Competitive Radioligand Binding Assay
This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to a specific receptor.
Objective: To determine the binding affinity (IC50 and subsequently Ki) of this compound and its metabolites for ERα and ERβ.
Materials:
-
Rat uterine cytosol (as a source of ERs)[4]
-
TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)[4]
-
Radiolabeled 17β-estradiol ([³H]-E2)
-
Unlabeled 17β-estradiol (for standard curve)
-
Test compounds (this compound, α-Zearalenol, β-Zearalenol)
-
Hydroxylapatite (HAP) slurry
-
Scintillation fluid and counter
Procedure:
-
Preparation of Rat Uterine Cytosol: Uteri from ovariectomized female rats are homogenized in ice-cold TEDG buffer. The homogenate is centrifuged to remove cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol containing the estrogen receptors.[4]
-
Assay Setup: In assay tubes, a constant amount of uterine cytosol (e.g., 50-100 µg of protein) and a fixed concentration of [³H]-E2 (e.g., 0.5-1.0 nM) are incubated with varying concentrations of the unlabeled test compound or unlabeled 17β-estradiol.[4]
-
Incubation: The mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Hydroxylapatite (HAP) slurry is added to each tube to adsorb the receptor-ligand complexes. The HAP is then washed to remove unbound radioligand.
-
Quantification: The amount of bound [³H]-E2 is quantified by liquid scintillation counting.
-
Data Analysis: A competition curve is generated by plotting the percentage of specifically bound [³H]-E2 against the logarithm of the competitor concentration. The IC50 value is determined from this curve.
E-Screen (Estrogen-Screen) Bioassay
This cell proliferation assay measures the estrogenic activity of a compound based on its ability to induce the proliferation of estrogen-sensitive cells.
Objective: To assess the functional estrogenic activity of this compound and its metabolites.
Materials:
-
MCF-7 human breast cancer cells (ER-positive)[5]
-
Culture medium (e.g., DMEM) with fetal bovine serum (FBS)[5]
-
Phenol red-free medium with charcoal-dextran stripped FBS (to remove endogenous estrogens)[5]
-
Test compounds
-
17β-Estradiol (positive control)
-
Cell proliferation detection reagent (e.g., MTT, SRB)
Procedure:
-
Cell Culture: MCF-7 cells are cultured in standard medium. Before the assay, they are switched to a hormone-free medium for a period to synchronize the cells and reduce basal proliferation.[5]
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to attach.
-
Treatment: The medium is replaced with hormone-free medium containing various concentrations of the test compounds or 17β-estradiol.[5]
-
Incubation: The cells are incubated for a period of time (e.g., 6 days) to allow for cell proliferation.[5]
-
Quantification of Cell Proliferation: Cell viability/proliferation is measured using a colorimetric assay such as the MTT or SRB assay.
-
Data Analysis: The proliferative effect of the test compound is calculated relative to the positive control (17β-estradiol) to determine its relative proliferative potency.
References
- 1. Characterization of the estrogenic activities of this compound and zeranol in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor α interaction of this compound and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigations on cellular proliferation induced by this compound and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. E-SCREEN - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Zearalenone Metabolites and Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium and Gibberella species.[1] This mycotoxin is a frequent contaminant of agricultural commodities such as maize, barley, wheat, and rice, posing a significant concern for animal and human health.[2][3] Structurally similar to naturally occurring estrogens like 17β-estradiol, ZEN and its metabolites can bind to estrogen receptors (ERs), leading to a range of reproductive disorders and endocrine-disrupting effects.[3][4] After ingestion, ZEN is rapidly absorbed and undergoes extensive metabolism, primarily in the liver and intestine, into several key derivatives.[5][6] The biological activity of these metabolites can differ significantly from the parent compound, with some exhibiting enhanced estrogenicity.[3][6] This guide provides a comprehensive overview of the metabolic pathways of this compound, the comparative biological activities of its principal metabolites, and detailed protocols for their assessment.
Metabolism of this compound
This compound is biotransformed in mammals through two main phases of metabolism. Phase I involves the reduction of the C-8 keto group, while Phase II involves conjugation with glucuronic acid.[2][5]
Phase I Metabolism: The primary pathway for ZEN metabolism is its reduction to α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), a reaction catalyzed by 3α- and 3β-hydroxysteroid dehydrogenases (HSDs).[5][6] The ratio of these metabolites varies significantly between species. For instance, pigs, a highly sensitive species, predominantly produce the more estrogenic α-ZEL, whereas chickens produce more of the less active β-ZEL.[1][3][6] Further reduction of the C11-C12 double bond can lead to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL).[2][6]
Phase II Metabolism: ZEN and its Phase I metabolites can be conjugated with glucuronic acid by uridine (B1682114) diphosphate-glucuronosyltransferases (UDPGT) to form glucuronides, such as ZEN-14-glucuronide (ZEN-14GlcA).[1][5] This process generally increases water solubility and facilitates excretion.[5]
Biological Activity
The biological effects of ZEN and its metabolites are primarily linked to their estrogenic and cytotoxic properties.
Estrogenic Activity
The structural similarity of ZEN and its metabolites to estrogen allows them to bind to and activate estrogen receptors (ERα and ERβ), mimicking the effects of endogenous estrogens and disrupting the endocrine system.[4][6] This interaction triggers a cascade of cellular events, including altered gene expression and cell proliferation.[4][7] The estrogenic potency varies considerably among the different metabolites. Generally, α-ZEL shows the highest estrogenic activity, often exceeding that of the parent compound ZEN, while β-ZEL is significantly less potent.[3][6][8] This difference in potency is a key factor in the species-specific toxicity of this compound.[8][9]
| Compound | Assay Type | Cell Line/System | Endpoint | EC50 (nM) | Relative Potency Ranking | Reference |
| 17β-estradiol | Reporter Gene Assay | - | Estrogen Receptor Activation | 0.015 | Highest | [10] |
| α-Zearalenol (α-ZEL) | Alkaline Phosphatase | Ishikawa | ALP Induction | 0.027 | 1 | [7] |
| Reporter Gene Assay | - | Estrogen Receptor Activation | 0.022 | 2 | [10] | |
| α-Zearalanol (α-ZAL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 3 | [11] |
| This compound (ZEN) | Alkaline Phosphatase | Ishikawa | ALP Induction | 0.359 | 4 | [7] |
| β-Zearalenol (β-ZEL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 5 | [7] |
| β-Zearalanol (β-ZAL) | Alkaline Phosphatase | Ishikawa | ALP Induction | - | 6 | [7] |
Table 1: Comparative Estrogenic Potency of this compound and its Metabolites. EC50 values represent the concentration required to elicit a half-maximal response. Relative potency is ranked from highest to lowest estrogenic activity.
Cytotoxicity
Beyond their hormonal effects, ZEN and its metabolites can induce cytotoxicity by inhibiting cell viability and the synthesis of essential macromolecules like proteins and DNA.[12] The mechanisms underlying this toxicity often involve the induction of oxidative stress, characterized by the overproduction of reactive oxygen species (ROS).[13][14] This oxidative imbalance can damage cellular components and trigger apoptotic cell death.[14][15] Studies have shown that ZEN can induce apoptosis through p53-dependent mitochondrial signaling pathways and by activating mitogen-activated protein kinases (MAPKs) such as JNK and p38.[15][16]
| Compound | Cell Line | Assay | IC50 (µM) | Exposure Time | Reference |
| This compound (ZEN) | Vero | MTT | ~50 (estimated) | 48h | [12] |
| CHO-K1 | MTT | 60.3 to >100.0 | 24-72h | [17] | |
| HepG2 | MTT | 100 | - | [15] | |
| α-Zearalenol (α-ZEL) | Vero | MTT | >50 (less toxic than ZEN) | 48h | [12] |
| CHO-K1 | MTT | 30.0 to 33.0 | 24-72h | [17] | |
| β-Zearalenol (β-ZEL) | Vero | MTT | >50 (less toxic than ZEN) | 48h | [12] |
| CHO-K1 | MTT | 55.0 to >75.0 | 24-72h | [17] |
Table 2: Cytotoxicity (IC50) of this compound and its Metabolites in Various Cell Lines. IC50 is the concentration of a substance that reduces the viability of a cell culture by 50%.
Key Experimental Protocols
Estrogenicity Assessment: Alkaline Phosphatase (ALP) Assay in Ishikawa Cells
This assay is a widely used in vitro method to assess the estrogenic activity of compounds.[7]
-
Principle: The human endometrial adenocarcinoma cell line, Ishikawa, responds to estrogenic compounds by upregulating the activity of alkaline phosphatase (ALP). This enzymatic activity can be quantified using a chromogenic or fluorogenic substrate.[7]
-
Methodology:
-
Cell Culture: Ishikawa cells are maintained in a suitable culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS). For the assay, cells are seeded into 96-well plates and allowed to attach.
-
Hormone Deprivation: To reduce baseline estrogenic activity, cells are typically switched to a medium containing charcoal-stripped FBS for 24-48 hours before treatment.
-
Compound Treatment: Cells are treated with a serial dilution of the test compounds (ZEN and its metabolites). A positive control (e.g., 17β-estradiol) and a vehicle control (e.g., DMSO) must be included.
-
Incubation: Plates are incubated for a defined period (e.g., 48-72 hours) to allow for receptor binding and ALP induction.
-
Cell Lysis & ALP Measurement: The culture medium is removed, and cells are lysed. The ALP substrate (e.g., p-nitrophenyl phosphate, pNPP) is added, and the plate is incubated. The colorimetric change is measured using a microplate reader at the appropriate wavelength (e.g., 405 nm).
-
Data Analysis: The ALP activity is normalized to total protein content or cell number. Dose-response curves are constructed to calculate EC50 values, which represent the concentration at which the compound induces 50% of the maximal response.[7]
-
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[12]
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: The target cells (e.g., Vero, CHO-K1, HepG2) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.[12][17]
-
Compound Exposure: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells receive only the vehicle.
-
Incubation: Cells are incubated with the compounds for a specific duration (e.g., 24, 48, or 72 hours).[17]
-
MTT Addition: A sterile MTT solution is added to each well, and the plate is incubated for another 2-4 hours to allow for formazan crystal formation.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured on a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are converted to a percentage of the vehicle control. Dose-response curves are plotted to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.[12][17]
-
Quantification and Analysis: High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation, identification, and quantification of ZEN and its metabolites in various matrices.[18][19]
-
Principle: The method separates compounds based on their differential partitioning between a stationary phase (the column) and a mobile phase. Detection is typically achieved using UV or fluorescence detectors, with fluorescence offering higher sensitivity for these compounds.[19]
-
Methodology:
-
Sample Preparation & Extraction: This is a critical step. For biological samples (e.g., cell lysates, plasma), a liquid-liquid extraction (e.g., with acetonitrile (B52724) or ethyl acetate) or solid-phase extraction (SPE) is performed to isolate the analytes from the matrix.[18][20] Immunoaffinity columns (IAC) offer high specificity and are often used for cleanup.[18][20]
-
Chromatographic Separation: An aliquot of the extracted sample is injected into the HPLC system. A C18 reversed-phase column is commonly used. The mobile phase typically consists of a gradient or isocratic mixture of acetonitrile and water.[19]
-
Detection: As the separated compounds elute from the column, they are detected. Fluorescence detection (e.g., excitation at 274 nm, emission at 440 nm) is preferred for its high sensitivity and selectivity for ZEN and its metabolites. UV detection (e.g., at 235 nm) is also applicable.[19]
-
Quantification: The concentration of each analyte is determined by comparing its peak area to a calibration curve generated from analytical standards of known concentrations.[19]
-
Conclusion
The biotransformation of this compound results in a suite of metabolites with diverse biological activities. The relative production of the highly estrogenic α-zearalenol versus the less active β-zearalenol is a critical determinant of species-specific sensitivity. While estrogenic effects are the most well-characterized, the cytotoxic potential of ZEN and its metabolites, mediated through oxidative stress and apoptosis, also contributes significantly to their overall toxicity. A thorough understanding of these metabolic pathways and biological effects, facilitated by robust experimental protocols, is essential for accurate risk assessment, the development of detoxification strategies, and for professionals in the field of drug development exploring endocrine-related pathways.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Frontiers | this compound: A Mycotoxin With Different Toxic Effect in Domestic and Laboratory Animals’ Granulosa Cells [frontiersin.org]
- 3. This compound and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Estrogenic activity of this compound, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of the relative binding affinity of this compound, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Physiologically-Based Toxicokinetic Modeling of this compound and Its Metabolites: Application to the Jersey Girl Study | PLOS One [journals.plos.org]
- 10. Endocrine disrupting effects of this compound, alpha- and beta-zearalenol at the level of nuclear receptor binding and steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Estrogenic in vitro evaluation of this compound and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity effects induced by this compound metabolites, alpha Zearalenol and beta Zearalenol, on cultured Vero cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Reproductive Toxicity of this compound and Its Molecular Mechanisms: A Review [mdpi.com]
- 15. The mycotoxin this compound induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound and the Immune Response [mdpi.com]
- 17. Interactive effects of this compound and its metabolites on cytotoxicity and metabolization in ovarian CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution [mdpi.com]
- 19. files01.core.ac.uk [files01.core.ac.uk]
- 20. researchgate.net [researchgate.net]
Zearalenone in Agricultural Commodities: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, including F. graminearum, F. culmorum, F. cerealis, and F. equiseti.[1][2][3] These fungi commonly contaminate a wide range of agricultural commodities, particularly cereal grains, both pre- and post-harvest.[1][4] Due to its structural similarity to endogenous estrogens, this compound can bind to estrogen receptors, leading to a variety of reproductive disorders and other health issues in animals and potentially in humans.[5][6] Its thermal stability and resistance to many food processing techniques make it a persistent concern for food and feed safety worldwide.[2][7] This technical guide provides a comprehensive overview of the occurrence of this compound in agricultural commodities, detailed experimental protocols for its detection, and an exploration of the molecular signaling pathways affected by its toxicity.
Occurrence of this compound in Agricultural Commodities
This compound contamination is a global issue, with its presence reported in a wide array of agricultural products. The most frequently contaminated commodities are cereal grains, which form the staple of many diets and are primary components of animal feed.
Major Affected Commodities
The primary agricultural commodities affected by this compound contamination include:
-
Maize (Corn): Widely regarded as one of the most susceptible crops to this compound contamination.[1][3][4][5]
-
Wheat: Frequently contaminated with this compound, often co-occurring with other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON).[1][3][4]
-
Barley: Another common host for Fusarium species that produce this compound.[1][3][4]
-
Oats, Rye, and Sorghum: Also susceptible to this compound contamination, though often to a lesser extent than maize and wheat.[1][3][4]
-
Rice: Contamination has been reported, particularly in regions with favorable climatic conditions for Fusarium growth.[1][4]
-
Animal Feed: Due to the use of contaminated cereals as ingredients, animal feed is a significant source of this compound exposure for livestock.[1][4]
Quantitative Data on this compound Contamination
The following tables summarize quantitative data on the occurrence of this compound in various agricultural commodities across different geographical regions. It is important to note that contamination levels can vary significantly from year to year and are influenced by factors such as climate, agricultural practices, and storage conditions.
Table 1: Occurrence of this compound in Maize
| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Global (2008-2017) | 74,821 (feed & raw materials) | 45 | 723 (median of positives) | - | [4] |
| Europe (EFSA survey) | - | 33 | 15 | - | [6] |
| China | - | - | - | 3049 | [6] |
| Brazil | - | 11.1 | - | - | [8] |
| Mexico | - | 66.7 | - | - | [8] |
| Algeria | - | - | 109 | - | [8] |
| Côte d'Ivoire | - | 100 | 82.8 | - | [8] |
| Egypt (White Corn) | 15 | 20 | 1.7 | 2.15 | [3] |
| Egypt (Yellow Corn) | 15 | - | - | 3.7 | [3] |
Table 2: Occurrence of this compound in Wheat
| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Global (2008-2017) | 74,821 (feed & raw materials) | - | - | - | [4] |
| China | - | - | - | 3049 | [4] |
| Italy | - | 8.8 | 2.4-27.2 (range) | - | [8] |
| Algeria | - | 63.3 | 102 | - | [8] |
| Egypt | 15 | 40 | 1.55 | 2.5 | [3] |
| Bulgaria | 26 | 35 | - | 126.54 | [9] |
Table 3: Occurrence of this compound in Barley
| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Global | - | 46 | - | - | [6] |
| Italy | - | 22 | 7.3-15 (range) | - | [8] |
| Egypt | 15 | 26.7 | 1.25 | 1.77 | [3] |
| Bulgaria | 21 | 29 | - | 79.64 | [9] |
Table 4: Occurrence of this compound in Animal Feed
| Region/Country | No. of Samples | Incidence (%) | Mean Concentration (µg/kg) | Maximum Concentration (µg/kg) | Reference |
| Global (2009-2011) | 7049 | 45 | 233 | 49,307 | |
| East Asia, Sub-Saharan Africa, South America | - | Highest positive rate | - | - | [1] |
Experimental Protocols
Accurate and sensitive detection of this compound in agricultural commodities is crucial for risk assessment and regulatory enforcement. High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) and Mass Spectrometry (MS) are the most commonly employed techniques. Enzyme-Linked Immunosorbent Assays (ELISA) are also widely used for rapid screening.
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is widely used for the quantification of this compound due to its high sensitivity and specificity.
1. Sample Preparation and Extraction:
-
Grinding: A representative sample of the agricultural commodity is finely ground to ensure homogeneity.
-
Extraction: A known weight of the ground sample (e.g., 25 g) is extracted with a solvent mixture, typically acetonitrile (B52724)/water (e.g., 90:10 v/v) or methanol (B129727)/water (e.g., 75:25 v/v), by shaking or blending for a specified time (e.g., 30 minutes).
-
Filtration: The extract is filtered through a fluted filter paper to remove solid particles.
2. Clean-up:
-
Immunoaffinity Column (IAC) Clean-up: This is the most common and effective clean-up method for this compound.
-
The filtered extract is diluted with a phosphate-buffered saline (PBS) solution.
-
The diluted extract is passed through an immunoaffinity column containing antibodies specific to this compound. This compound binds to the antibodies, while interfering compounds are washed away.
-
The column is washed with water or PBS to remove any remaining impurities.
-
This compound is then eluted from the column with a small volume of a strong organic solvent, such as methanol or acetonitrile.
-
-
Solid-Phase Extraction (SPE): Alternatively, SPE cartridges can be used for clean-up, although they may be less specific than IACs.
3. HPLC-FLD Analysis:
-
Evaporation and Reconstitution: The eluate from the clean-up step is evaporated to dryness under a gentle stream of nitrogen and reconstituted in a small, precise volume of the mobile phase.
-
Chromatographic Separation: An aliquot of the reconstituted sample is injected into the HPLC system.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used as the mobile phase.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
-
Fluorescence Detection: this compound is a naturally fluorescent compound.
-
Excitation Wavelength (λex): 274 nm
-
Emission Wavelength (λem): 440 nm
-
-
Quantification: The concentration of this compound in the sample is determined by comparing the peak area of the sample with that of a calibration curve prepared from this compound standards of known concentrations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher selectivity and sensitivity and is often used as a confirmatory method.
1. Sample Preparation and Extraction:
-
The sample preparation and extraction steps are similar to those for HPLC-FLD. A "dilute-and-shoot" approach, where the extract is simply diluted before injection, can sometimes be used for cleaner matrices.
2. LC-MS/MS Analysis:
-
Chromatographic Separation: Similar to HPLC-FLD, a reversed-phase C18 column is used for separation.
-
Mass Spectrometric Detection:
-
Ionization: Electrospray ionization (ESI) is commonly used, often in the negative ion mode.
-
Multiple Reaction Monitoring (MRM): For high specificity, the instrument is set to monitor specific precursor-to-product ion transitions for this compound. A common transition is m/z 317.1 → 175.1.
-
-
Quantification: Quantification is achieved using a calibration curve prepared with this compound standards. An isotopically labeled internal standard can be used to improve accuracy and precision.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a rapid and high-throughput screening method based on the specific binding of antibodies to this compound.
1. Principle:
-
A competitive ELISA format is typically used.
-
Microtiter plate wells are coated with antibodies specific to this compound.
-
A known amount of enzyme-labeled this compound (conjugate) and the sample extract (containing unknown amounts of this compound) are added to the wells.
-
The this compound in the sample and the enzyme-labeled this compound compete for binding to the antibodies on the plate.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound conjugate to produce a color change.
-
The intensity of the color is inversely proportional to the concentration of this compound in the sample.
2. General Procedure:
-
Extraction: The sample is extracted with a suitable solvent (e.g., methanol/water).
-
Dilution: The extract is diluted with a buffer provided in the kit.
-
Assay: The diluted extract, standards, and enzyme conjugate are added to the antibody-coated microplate wells and incubated.
-
Washing: The plate is washed to remove unbound reagents.
-
Substrate Addition: A substrate solution is added, and the plate is incubated for color development.
-
Stopping the Reaction: A stop solution is added to halt the color development.
-
Reading: The absorbance is read using a microplate reader at a specific wavelength.
-
Calculation: The concentration of this compound is calculated based on a standard curve generated from the absorbance values of the standards.
Signaling Pathways and Molecular Mechanisms of Toxicity
This compound exerts its toxic effects primarily through its interaction with estrogen receptors, leading to disruptions in endocrine signaling. However, it also induces toxicity through other mechanisms, including oxidative stress and the modulation of various cellular signaling pathways.
Estrogen Receptor Signaling Pathway
This compound and its metabolites, particularly α-zearalenol, are structurally similar to 17β-estradiol and can bind to estrogen receptors (ERα and ERβ).[9] This binding can trigger both genomic and non-genomic estrogenic signaling pathways.
Caption: this compound's estrogenic signaling pathway.
MAPK Signaling Pathways
This compound has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, which are involved in cell proliferation, differentiation, and apoptosis.
Caption: this compound-induced MAPK signaling pathways.
Oxidative Stress and Apoptosis Pathway
This compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.
Caption: this compound-induced oxidative stress and apoptosis.
Experimental Workflow for this compound Analysis
The following diagram illustrates a typical experimental workflow for the analysis of this compound in an agricultural commodity sample using LC-MS/MS.
Caption: Experimental workflow for this compound analysis.
Conclusion
The widespread occurrence of this compound in agricultural commodities poses a significant risk to animal and human health. Its estrogenic and other toxic effects, mediated through various signaling pathways, underscore the importance of ongoing surveillance and research. The analytical methods detailed in this guide provide robust tools for the detection and quantification of this compound, enabling effective risk management and the enforcement of regulatory limits. A deeper understanding of the molecular mechanisms of this compound toxicity is essential for the development of targeted intervention strategies and potential therapeutic approaches to mitigate its adverse health effects. Continued global monitoring and research are imperative to ensure the safety of the food and feed supply chain.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Reproductive Toxicity of this compound and Its Molecular Mechanisms: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
Factors Influencing Zearalenone Production by Fusarium Species: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, most notably Fusarium graminearum and Fusarium culmorum.[1] Contamination of cereal crops such as maize, wheat, barley, and rice with this compound is a global concern due to its potential adverse health effects on humans and animals, primarily targeting the reproductive system.[1][2] Understanding the intricate factors that govern this compound biosynthesis is paramount for developing effective strategies to mitigate its production and ensure food and feed safety. This technical guide provides a comprehensive overview of the environmental, nutritional, and genetic factors influencing this compound production, supplemented with detailed experimental protocols and visual representations of key biological pathways.
I. Factors Influencing this compound Production
The biosynthesis of this compound is a complex process influenced by a multitude of interacting factors. These can be broadly categorized into environmental conditions, nutritional availability, and the underlying genetic regulatory networks of the producing fungus.
A. Environmental Factors
Environmental parameters play a critical role in modulating the growth of Fusarium species and their capacity to produce this compound. Key factors include temperature, water activity (aw), pH, and atmospheric gas composition.
Temperature: Temperature is a crucial determinant of this compound production, with optimal levels often differing from those required for maximal fungal growth. While Fusarium species can grow over a broad temperature range, this compound biosynthesis is typically favored by cooler temperatures.[3][4] Studies have shown that maximal this compound production by F. graminearum occurs at approximately 15.05°C.[3][4] In some cases, a temperature shift during cultivation, such as an initial period at a higher temperature followed by a decrease, can enhance this compound yields.[5]
Water Activity (aw): Water activity, a measure of the water available for microbial growth, significantly impacts both fungal colonization and mycotoxin production. High relative humidity (around 90%) and prolonged moisture periods promote Fusarium growth and subsequent this compound contamination.[1] The optimal water activity for this compound production by F. graminearum has been reported to be around 0.97 to 0.995.[1][5]
pH: The pH of the substrate also influences this compound accumulation. An alkaline environment, with a pH around 9.0, has been found to be favorable for maximal this compound production by F. graminearum.[3][4][6] This is in contrast to the production of other Fusarium mycotoxins like deoxynivalenol (B1670258) (DON), which is favored by acidic conditions.[3][4]
B. Nutritional Factors
The composition of the growth substrate provides the necessary building blocks for both primary and secondary metabolism, including this compound biosynthesis.
Substrate Composition: The type of cereal grain significantly affects the level of this compound production. Rice appears to be a particularly favorable substrate for high yields of this compound in laboratory settings. Other commonly contaminated cereals include maize, wheat, and barley.
Carbon and Nitrogen Sources: The availability and ratio of carbon and nitrogen are critical. This compound is biosynthesized via the polyketide pathway, which utilizes acetyl-CoA derived from carbon metabolism. While specific optimal carbon-to-nitrogen ratios for this compound production can vary between fungal strains and species, an excess of nitrogen has been observed to favor increased Fusarium infestation and subsequent this compound production.
II. Data Presentation: Quantitative Influence of Key Factors
The following tables summarize quantitative data from various studies on the optimal conditions for this compound production by Fusarium species.
Table 1: Optimal Environmental Conditions for this compound Production by Fusarium graminearum
| Factor | Optimal Value | This compound Yield | Reference |
| Temperature | 15.05 °C | 23789.70 ng/mL | [3][4] |
| pH | 9.00 | 23789.70 ng/mL | [3][4] |
| Incubation Time | 28 days | 23789.70 ng/mL | [3][4] |
| Water Activity (aw) | 0.97 | High | [5] |
Table 2: this compound Production by Fusarium Species under Different Temperature Regimens
| Fusarium Species | Temperature Condition | This compound Yield (µg/g) | Reference |
| F. graminearum | 2 weeks at 28°C then 4 weeks at 12°C | 5.15 - 7.10 | [5] |
| F. culmorum | 2 weeks at 28°C then 4 weeks at 12°C | Lower than F. graminearum | [5] |
| F. oxysporum | 2 weeks at 28°C then 4 weeks at 12°C | Lower than F. graminearum | [5] |
| F. crookwellense | 6 weeks at 20°C | 2.46 - 21.36 | [7] |
| F. crookwellense | 6 weeks at 11°C | up to 6.57 | [7] |
III. Genetic Regulation of this compound Biosynthesis
The production of this compound is tightly controlled at the genetic level. The genes responsible for its biosynthesis are organized in a gene cluster.
The core of the this compound biosynthetic pathway involves two polyketide synthase (PKS) genes, PKS4 and PKS13.[6] PKS4 is essential for the initiation of the polyketide chain from acetyl-CoA and malonyl-CoA units.[6] PKS13 then acts as an extender, completing the polyketide backbone which undergoes cyclization and aromatization.[6]
The expression of these biosynthetic genes is regulated by other genes within the cluster, notably ZEB1 and ZEB2. ZEB1 encodes an isoamyl alcohol oxidase involved in the final conversion step to this compound.[6] ZEB2 is a key transcriptional activator containing a bZIP DNA-binding domain.[1] Interestingly, ZEB2 produces two isoforms, ZEB2L and ZEB2S, through an alternative promoter. ZEB2L acts as an activator, while ZEB2S can form a heterodimer with ZEB2L, inhibiting its activating function, thus creating a feedback regulatory loop.[1][8]
Furthermore, global regulatory pathways, such as the cyclic AMP (cAMP)-dependent protein kinase A (PKA) pathway, also play a role. The PKA pathway has been shown to negatively regulate this compound biosynthesis by repressing the transcription of ZEB2L.[1][9]
IV. Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to this compound production.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. agriknowledge.affrc.go.jp [agriknowledge.affrc.go.jp]
- 3. Optimization for the Production of Deoxynivalenol and this compound by Fusarium graminearum Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization for the Production of Deoxynivalenoland this compound by Fusarium graminearum UsingResponse Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Influence of water activity and temperature on the production of this compound in corn by three Fusarium species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effect of incubation temperature on this compound production by strains of Fusarium crookwellense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Autoregulation of ZEB2 expression for this compound production in Fusarium graminearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Protein Kinase A Pathway Regulates this compound Production by Modulating Alternative ZEB2 Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dawn of a Mycoestrogen: A Technical History of Zearalenone's Discovery and Initial Characterization
A new chapter in mycotoxicology began in the early 1960s with the discovery of a potent estrogenic metabolite, initially designated F-2 toxin and later named zearalenone (B1683625). This non-steroidal estrogen, produced by various Fusarium species, emerged from investigations into reproductive disorders observed in livestock, particularly swine. This technical guide delves into the seminal studies that led to the isolation, characterization, and initial toxicological assessment of this compound, providing a detailed look at the experimental methodologies that laid the foundation for our current understanding of this significant mycotoxin.
The Discovery: Unraveling a Reproductive Enigma
Reports of hyperestrogenism in swine, characterized by symptoms such as vulvovaginitis, became increasingly prevalent in the mid-20th century, often linked to the consumption of moldy corn.[1][2] These observations spurred researchers to investigate the causative agent. A pivotal moment came in 1962 when Stob and his colleagues reported the isolation of an anabolic and uterotrophic compound from corn infected with Gibberella zeae (the sexual stage of Fusarium graminearum). This was the first crucial step towards identifying the specific molecule responsible for the observed estrogenic effects in livestock.
Isolation and Purification: From Moldy Corn to Crystalline Compound
The initial efforts to isolate and purify the active compound were detailed in a 1965 publication by Christensen, Nelson, and Mirocha.[3][4] Their work established a foundational protocol for extracting and purifying what would soon be identified as this compound.
Experimental Protocol: Isolation of this compound (Christensen et al., 1965)
The methodology employed by Christensen and his team to isolate the uterotrophic substance from Fusarium-infected corn is outlined below.
1. Fungal Culture and Inoculation:
-
Eighty-five fungal isolates from feed and corn were cultured on moist, autoclaved corn.[3][4]
-
The most significant uterine weight increase was observed with Fusarium isolate No. 5, incubated for 21 days at 20-25°C, followed by 14 days at 12°C.[3][4]
2. Extraction:
-
The molded corn was extracted with methylene (B1212753) chloride.[3][4] Although the exact solvent-to-sample ratio was not specified in the abstract, this step aimed to solubilize the active compound.
3. Chromatographic Purification:
-
Silicic Acid Column Chromatography: The crude methylene chloride extract was subjected to fractionation on a silicic acid column. This technique separates compounds based on their polarity.[3][4]
-
Thin-Layer Chromatography (TLC): Fractions from the column were further purified using thin-layer chromatography (TLC), a common analytical technique in the 1960s for separating mixtures of organic compounds.[3][4]
4. Characterization:
-
The purified compound was characterized by its ultraviolet (UV) absorption maxima at 314, 274, and 236 mμ, providing an early spectroscopic fingerprint.[3][4]
Elucidation of the Chemical Structure
Following its isolation, the definitive chemical structure of the compound was determined by Urry and his colleagues in 1966. Through their research, the molecule was named this compound, and its unique macrocyclic β-resorcylic acid lactone structure was revealed. This structural elucidation was a critical step, as it provided the basis for understanding its biological activity and its similarity to endogenous estrogens.
Initial Toxicological Studies: The Rat Uterine Bioassay
The primary method for assessing the estrogenic activity of the isolated compound in the early studies was the rat uterine bioassay. This bioassay remains a fundamental tool in endocrine disruption research.
Experimental Protocol: Rat Uterine Bioassay (Christensen et al., 1965)
The protocol used by Christensen et al. to demonstrate the uterotrophic effects of the Fusarium-derived substance is detailed below.
1. Animal Model:
-
Virgin weanling female white rats were used for the bioassay.[3][4] The specific strain was not detailed in the abstract.
2. Dosing and Administration:
-
The rats were fed a diet containing corn molded with various Fusarium isolates for a period of 5 to 12 days.[3][4]
3. Endpoint Measurement:
-
At the end of the feeding period, the rats were euthanized, and their uteri were excised and weighed.[3][4]
4. Results:
-
Twelve Fusarium isolates from corn and one from poinsettias induced a significant increase in uterine weight, ranging from five to eight times that of the control group fed sound corn.[3][4]
| Treatment Group | Duration of Feeding | Uterine Weight Increase (Fold Change vs. Control) |
| Control (Sound Corn) | 5-12 days | 1x |
| Fusarium-Inoculated Corn | 5-12 days | 5-8x[3][4] |
| Table 1. Uterine Weight Increase in Weanling Rats Fed Fusarium-Inoculated Corn. |
Early Insights into the Mechanism of Action
The initial studies on this compound did not delve into the molecular mechanisms of its action in the way that modern research does. However, the dramatic increase in uterine weight strongly suggested an estrogenic mode of action. The structural similarity of this compound to natural estrogens, once elucidated, further supported this hypothesis. The early researchers correctly inferred that the compound was mimicking the effects of endogenous estrogens, leading to the observed physiological changes in the reproductive tracts of animals. The understanding of specific estrogen receptors and downstream signaling pathways would come much later.
Conclusion
The discovery and initial studies of this compound in the 1960s were a landmark in the field of mycotoxicology. Through meticulous isolation, purification, and bioassay techniques, researchers were able to identify a novel mycotoxin with potent estrogenic activity. The foundational work of Stob, Christensen, Urry, and their colleagues not only solved a pressing veterinary mystery but also opened up a new area of research into the endocrine-disrupting effects of fungal metabolites. The experimental protocols and initial findings from this era provided the critical groundwork for the extensive research on this compound that continues to this day.
References
- 1. rjptsimlab.com [rjptsimlab.com]
- 2. US8674120B2 - Process for manufacturing zeranol - Google Patents [patents.google.com]
- 3. A rapid method for extraction of this compound and zeraralenols in fermented corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect on the white rat uterus of a toxic substance isolated from Fusarium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Zearalenone in Maize using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
Audience: Researchers, scientists, and drug development professionals.
Introduction Zearalenone (B1683625) (ZON) is an estrogenic mycotoxin produced by various Fusarium species of fungi, which commonly contaminate cereal crops like maize, wheat, and barley worldwide.[1] Due to its potential endocrine-disrupting effects and other health risks to humans and animals, regulatory bodies have established maximum permissible levels for ZON in food and feed products.[1] This application note details a robust and sensitive method for the quantification of this compound in maize using High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). The method employs an immunoaffinity column (IAC) for sample cleanup, ensuring high selectivity and accuracy.
Principle The method is based on the extraction of this compound from a homogenized maize sample using an acetonitrile (B52724)/water solution. The raw extract is then passed through an immunoaffinity column, which contains antibodies specific to this compound.[2] After washing away interfering matrix components, the purified this compound is eluted from the column with methanol (B129727). The eluate is then analyzed by a reverse-phase HPLC system. This compound is quantified based on its native fluorescence, providing excellent sensitivity and selectivity.
Experimental Protocols
1. Materials and Reagents
-
This compound certified standard (≥98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water (HPLC grade, >18 MΩ·cm)
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound-specific immunoaffinity columns (e.g., Vicam ZearalaTest™, R-Biopharm Easi-Extract®)[3][4]
-
Glass microfiber filters (1.6 µm)
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a fluorescence detector (FLD)
-
Analytical column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)[5]
-
High-speed blender or homogenizer
-
Analytical balance (± 0.001 g)
-
Centrifuge
-
Vortex mixer
-
Syringe filters (0.45 µm, PTFE or similar)
-
Glassware: volumetric flasks, pipettes, vials
-
Sample evaporator (e.g., nitrogen stream evaporator)
-
Immunoaffinity column manifold (optional, for vacuum)
3. Standard Solution Preparation
-
Stock Standard Solution (e.g., 50 µg/mL): Accurately weigh 5 mg of this compound standard and dissolve it in a 100 mL volumetric flask with methanol. Store this solution at -20°C in the dark.[6]
-
Working Standard Solution (e.g., 1 µg/mL): Dilute the stock solution appropriately with methanol to create an intermediate working solution.
-
Calibration Standards (e.g., 10 - 200 ng/mL): Perform serial dilutions of the working standard solution using the mobile phase (e.g., acetonitrile/water 50:50, v/v) to prepare at least five calibration standards covering the expected sample concentration range.[7]
4. Sample Preparation and Cleanup
-
Homogenization: Grind a representative maize sample to a fine powder (to pass a No. 20 sieve).[8]
-
Extraction:
-
Weigh 25 g of the homogenized maize sample into a blender jar.
-
Add 100 mL of acetonitrile:water (90:10, v/v) extraction solvent.[4]
-
Blend at high speed for 2-3 minutes.
-
-
Filtration: Filter the extract through a fluted filter paper or a glass microfiber filter.
-
Dilution: Transfer 10 mL of the filtered extract into a clean flask and dilute with 40 mL of deionized water. Mix well. Filter the diluted extract again through a glass microfiber filter.
-
Immunoaffinity Column (IAC) Cleanup:
-
Allow the IAC to reach room temperature.
-
Pass the entire 50 mL of the diluted, filtered extract through the immunoaffinity column at a slow, steady flow rate (approx. 1-2 mL/min).
-
Wash the column with 10 mL of deionized water or PBS to remove any remaining matrix interferences.
-
Dry the column by passing air through it for 10-15 seconds.
-
-
Elution:
-
Slowly pass 1.5 mL of methanol through the column to elute the this compound.
-
Collect the eluate in a clean glass vial.
-
Wait for at least 1 minute, then pass a second 1.5 mL aliquot of methanol through the column and collect it in the same vial.
-
-
Final Preparation:
-
Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in 1.0 mL of the mobile phase.
-
Vortex for 30 seconds to ensure the analyte is fully dissolved.
-
Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial for analysis.
-
5. HPLC-FLD Chromatographic Conditions
-
HPLC Column: C18, 250 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of acetonitrile and water (50:50, v/v).[4][7]
-
Injection Volume: 20 µL.[5]
-
Column Temperature: 35°C.[5]
-
FLD Wavelengths:
6. Quantification
-
Calibration Curve: Inject the prepared calibration standards into the HPLC system. Construct a linear calibration curve by plotting the peak area of this compound against its concentration. The correlation coefficient (r²) should be >0.999.[10]
-
Sample Analysis: Inject the prepared sample extract into the HPLC system.
-
Calculation: Determine the concentration of this compound in the sample extract (C_extract, in ng/mL) from the calibration curve using its peak area. Calculate the final concentration in the original maize sample (C_maize, in µg/kg) using the following formula:
C_maize (µg/kg) = (C_extract × V_final × D) / W_sample
Where:
-
C_extract: Concentration from calibration curve (ng/mL)
-
V_final: Final volume of the reconstituted extract (mL)
-
D: Dilution factor from the extraction step
-
W_sample: Weight of the initial maize sample (g)
-
Data Presentation: Method Performance Characteristics
The following table summarizes typical quantitative performance data for the HPLC-FLD method for this compound analysis in cereals, as reported in various studies.
| Parameter | Typical Value | Reference |
| Limit of Detection (LOD) | 0.5 - 12 µg/kg | [3][10] |
| Limit of Quantification (LOQ) | 2.0 - 20 µg/kg | [7][10] |
| Linearity (r²) | > 0.999 | [5][10] |
| Recovery Rate | 77 - 104% | [3][10] |
| Precision (RSD) | < 10% | [5][7] |
Visualizations
Caption: Experimental workflow for this compound analysis in maize.
Caption: Logical relationship for quantitative analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. scispace.com [scispace.com]
- 3. vup.sk [vup.sk]
- 4. jfda-online.com [jfda-online.com]
- 5. web.vscht.cz [web.vscht.cz]
- 6. tandfonline.com [tandfonline.com]
- 7. scialert.net [scialert.net]
- 8. vdl.uky.edu [vdl.uky.edu]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and this compound in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Sensitivity LC-MS/MS Analysis of Zearalenone in Animal Feed
Abstract
This application note details a robust and sensitive method for the quantitative analysis of zearalenone (B1683625) (ZEN) and its metabolites in various animal feed matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound, a mycotoxin produced by Fusarium species, is a significant contaminant in animal feed, posing health risks to livestock and potentially entering the human food chain. The accurate and reliable determination of ZEN levels is therefore crucial for ensuring feed safety and animal welfare.[1][2] This document provides comprehensive protocols for sample preparation, including immunoaffinity column (IAC) cleanup and a Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method, followed by optimized LC-MS/MS detection. The described methodology demonstrates excellent performance characteristics, making it suitable for routine monitoring and regulatory compliance.
Introduction
This compound (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium fungi, commonly found in cereals and agricultural commodities used for animal feed, such as maize, wheat, barley, and oats.[3] In animals, ZEN and its metabolites (α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol, and zearalanone) can lead to various reproductive disorders and other health issues.[2][4] Due to its prevalence and toxicity, regulatory limits for ZEN in animal feed have been established by various authorities. Consequently, sensitive and reliable analytical methods are essential for the routine monitoring of ZEN contamination in feedstuffs.[5]
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the method of choice for mycotoxin analysis due to its high selectivity, sensitivity, and ability to provide structural information for confirmation.[4][5] This application note presents a validated LC-MS/MS method for the determination of this compound in animal feed, offering two distinct sample preparation protocols to accommodate different laboratory needs and sample complexities.
Experimental Protocols
Sample Preparation
Two primary methods for sample extraction and cleanup are presented: Immunoaffinity Chromatography (IAC) and QuEChERS.
1.1. Immunoaffinity Chromatography (IAC) Cleanup
This method utilizes the high specificity of antigen-antibody interactions for selective extraction of this compound.[6]
Protocol:
-
Homogenization: Grind a representative sample of animal feed to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 20 mL of an acetonitrile (B52724)/water mixture (e.g., 80:20, v/v).[6]
-
Shake vigorously for 30 minutes on a mechanical shaker.
-
Centrifuge at 4000 x g for 10 minutes.[7]
-
Filter the supernatant through a Whatman No. 1 filter paper.
-
-
Dilution: Dilute a portion of the filtered extract with PBS (Phosphate Buffered Saline) or deionized water. A common dilution factor is 1:10 to ensure the organic solvent concentration is low enough for the IAC column.[1]
-
IAC Cleanup:
-
Elution:
-
Elute the bound this compound with 1.5-2 mL of methanol.[1]
-
Collect the eluate in a clean vial.
-
-
Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.[1]
1.2. QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method
The QuEChERS method offers a simpler and faster alternative for sample preparation.[1]
Protocol:
-
Homogenization: Grind a representative sample of animal feed to a fine powder.
-
Extraction:
-
Weigh 5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of water and vortex for 30 seconds.[1]
-
Add 10 mL of acetonitrile containing 1% acetic acid.[1]
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate).[1]
-
Immediately cap the tube and shake vigorously for 1 minute.
-
Centrifuge at ≥ 4000 x g for 5 minutes.[1]
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Final Preparation: The resulting supernatant is ready for LC-MS/MS analysis. If necessary, filter the extract through a 0.2 µm syringe filter before injection.[7]
LC-MS/MS Analysis
2.1. Liquid Chromatography (LC) Conditions
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium (B1175870) acetate |
| Mobile Phase B | Methanol with 0.1% formic acid and 5 mM ammonium acetate |
| Gradient | Start with 95% A, ramp to 5% A over 8 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
2.2. Mass Spectrometry (MS/MS) Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
2.3. Multiple Reaction Monitoring (MRM) Transitions
| Analyte | Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| This compound (ZEN) | 317.1 | 131.1 | 175.1 |
| α-Zearalenol (α-ZEL) | 319.1 | 131.1 | 205.1 |
| β-Zearalenol (β-ZEL) | 319.1 | 175.1 | 283.1 |
Data Presentation
The performance of the described methods is summarized in the following table. Data is compiled from various studies to provide a comparative overview.[1]
| Feed Matrix | Sample Preparation | Analytical Method | Recovery (%) | RSD (%) | LOD (µg/kg) | LOQ (µg/kg) |
| Swine Feed | Immunoaffinity Column (IAC) | LC-MS/MS | 82.5 - 106.4 | < 3.8 (intra-day) | 0.3 - 1.1 | 1.0 - 2.2 |
| Poultry Feed | QuEChERS | LC-MS/MS | 85.2 - 110.5 | < 10 | 0.5 - 2.0 | 1.5 - 5.0 |
| Cattle Feed | Immunoaffinity Column (IAC) | LC-MS/MS | 84.2 - 117.1 | 0.2 - 11.6 | 0.075 - 1.5 | 0.5 - 5.0 |
Visualization of Experimental Workflows
Caption: Workflow for LC-MS/MS analysis of this compound in animal feed.
Conclusion
The LC-MS/MS method detailed in this application note provides a reliable and sensitive approach for the quantification of this compound and its metabolites in animal feed. The availability of two distinct, yet effective, sample preparation protocols—Immunoaffinity Chromatography and QuEChERS—offers flexibility to analytical laboratories. Both methods demonstrate excellent recovery and precision, with low limits of detection and quantification, ensuring compliance with regulatory standards for animal feed safety. The high selectivity of the LC-MS/MS system minimizes matrix effects, leading to accurate and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. jysco.com [jysco.com]
Application Notes and Protocols for Zearalenone Sample Preparation in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of zearalenone (B1683625) (ZEN) and its metabolites from complex matrices prior to analytical determination. The following sections offer a comprehensive overview of various extraction and clean-up techniques, including quantitative performance data and step-by-step experimental procedures.
Introduction
This compound is a mycotoxin produced by fungi of the Fusarium genus, commonly contaminating cereals such as corn, wheat, and barley.[1] Due to its estrogenic properties and potential health risks to humans and animals, accurate and reliable quantification in diverse and complex matrices is crucial.[2][3] Effective sample preparation is a critical step to remove interfering matrix components and concentrate the analyte, thereby enhancing the sensitivity and accuracy of subsequent analytical methods like High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) or Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[3][4] This note details several widely used sample preparation techniques: Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE).
Data Presentation: Performance of this compound Sample Preparation Methods
The selection of a sample preparation method often depends on the matrix, the required limit of detection, and available resources. The following tables summarize the performance of different methods for this compound determination in various complex matrices.
Table 1: Performance Data for Solid-Phase Extraction (SPE) Methods
| Matrix | SPE Sorbent | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cereal Grains | Immunoaffinity Column (IAC) | HPLC-FLD | 77 - 104 | 0.5 | 2 | [5] |
| Baby Food | Immunoaffinity Column (IAC) | HPLC-FLD | 92 (avg) | - | 20 (spiked level) | [6][7] |
| Animal Feed | Immunoaffinity Column (IAC) | HPLC-FLD | 74 (avg) | - | 100 (spiked level) | [6][7] |
| Grain & Products | ENVI-Carb GCB | UPLC-MS/MS | 79.9 - 104.0 | 0.1 - 0.2 | - | [8] |
| Cereal-based babyfood | AFFINIMIP® SPE this compound | HPLC-FLD | > 90 | - | 41 (spiked level) | [9] |
| Animal Feed | OASIS PRIME HLB | LC-FLD | 73.6 - 88.0 | - | 42 | [10][11] |
Table 2: Performance Data for QuEChERS Methods
| Matrix | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cereals | LC-MS/MS | 61 - 120 | - | 0.05 - 150 | [12] |
| Edible Oils | UHPLC-MS/MS | 80 - 120 | - | 1 | [13] |
| Oat Flour | LC-MS/MS | 90.7 - 95.6 | - | 59.1 | [14] |
Table 3: Performance Data for Other Extraction Methods
| Matrix | Extraction Method | Analytical Method | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Edible Oils | Reversible Covalent Hydrazine Chemistry SPE | HPLC-FLD | 83 | - | 47 | [15] |
| Corn Products | Ultrasonic extraction with [HMIM][PF6] | HPLC | 83.5 - 94.9 | 0.3 (ng/g) | 1.0 (ng/g) | [3] |
| Water | Dispersive Liquid-Liquid Microextraction (DLLME) | LC-MS/MS | - | 0.004 - 0.02 | 0.008 - 0.04 | [3] |
Experimental Protocols
The following section provides detailed methodologies for the key sample preparation techniques.
Solid-Phase Extraction (SPE)
SPE is a widely used technique for the cleanup and pre-concentration of this compound from complex sample matrices.[1] The choice of the SPE sorbent is critical for achieving high recovery and purity.[1]
This method utilizes monoclonal antibodies specific to this compound, providing highly selective extraction.[2][16][17]
A. Sample Extraction:
-
Homogenize a representative sample of the cereal grain to a fine powder.[1]
-
Accurately weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[1]
-
Add 20 mL of an extraction solvent, such as acetonitrile/water (84:16, v/v) or methanol (B129727)/water (80:20, v/v).[1][5]
-
Vortex vigorously for 2 minutes to ensure thorough mixing.[1]
-
Centrifuge the mixture at 4000 rpm for 10 minutes.[1]
-
Collect the supernatant for SPE cleanup.[1]
B. IAC Cleanup:
-
Column Conditioning: Allow the IAC to reach room temperature. Pass 10 mL of phosphate-buffered saline (PBS, pH 7.4) through the column at a flow rate of 1-2 drops per second.[1]
-
Sample Loading: Dilute the collected supernatant with PBS to ensure the final concentration of the organic solvent is below 15%.[1] Pass the diluted extract through the IAC at a flow rate of 1-2 drops per second.[1]
-
Washing: Wash the column with 10 mL of PBS to remove interfering compounds, followed by a second wash with 10 mL of deionized water to remove salts.[1] Dry the column by applying a gentle stream of air or vacuum for 2-5 minutes.[1]
-
Elution: Elute the bound this compound by passing 2 mL of methanol through the column.[1] Collect the eluate in a clean vial.
-
Final Preparation: The eluate can be evaporated to dryness and reconstituted in a suitable solvent for LC-MS/MS or HPLC-FLD analysis.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and this compound in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liquid chromatographic method for the quantification of this compound in baby food and animal feed: interlaboratory study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Determination of this compound and related mycotoxins in grain and its products by solid-phase extraction coupled with ultra performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. affinisep.com [affinisep.com]
- 10. Mycotoxin Determination in Animal Feed: An LC-FLD Method for Simultaneous Quantification of Aflatoxins, Ochratoxins and Zearelanone in This Matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A rapid method for the determination of mycotoxins in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Detection and quantification of this compound and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Making sure you're not a bot! [opus4.kobv.de]
- 16. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 17. academic.oup.com [academic.oup.com]
Application Note: QuEChERS Extraction for the Determination of Zearalenone in Cereal Products
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as maize, wheat, barley, and oats.[1][2][3] Due to its potential health risks to humans and animals, including endocrine disruption, regulatory bodies in many countries have established maximum permissible levels for ZEN in food and feed.[3][4] Accurate and efficient analytical methods are therefore crucial for monitoring ZEN contamination in cereal products.
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a popular sample preparation technique for mycotoxin analysis.[4][5] It combines extraction with a salting-out step and cleanup using dispersive solid-phase extraction (d-SPE), offering a streamlined and cost-effective alternative to traditional methods like immunoaffinity column cleanup.[1][4][6] This application note provides a detailed protocol for the extraction of this compound from cereal products using the QuEChERS method, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Data Presentation
The following tables summarize the performance of various QuEChERS-based methods for the determination of this compound in different cereal matrices.
Table 1: Recovery Rates of this compound in Cereal Products using QuEChERS
| Cereal Matrix | Spiking Level (µg/kg) | Extraction Solvent | d-SPE Cleanup Sorbent | Recovery (%) | Reference |
| Maize | 20, 50, 100 | Methanol:Acetonitrile (B52724) (80:20, v/v) | Not specified | 83.55 - 102.49 | [4] |
| Wheat | 20, 50, 100 | Methanol:Acetonitrile (80:20, v/v) | Not specified | 83.55 - 102.49 | [4] |
| Rice | 20, 50, 100 | Methanol:Acetonitrile (80:20, v/v) | Not specified | 83.55 - 102.49 | [4] |
| Oat Flour | Not specified | Acetonitrile:Water (50:50, v/v) | Not specified | 90.7 - 95.6 | [1] |
| Wheat | 50 | Acetonitrile:Water (80:20, v/v) | PSA + C18 | 72 - 105 | [7] |
| Maize & Sorghum | 50, 100, 200 | Acetonitrile with 1% Formic Acid | C18 | 80.77 - 109.83 | [8] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Cereal Products
| Cereal Matrix | Analytical Method | LOD (µg/kg) | LOQ (µg/kg) | Reference |
| Cereals | ELISA | 2.58 (ng/mL) | Not specified | [6] |
| Oat Flour | LC-MS/MS | Not specified | 59.1 | [1] |
| Water Samples | LC-MS/MS | 4-20 (ng/L) | 8-40 (ng/L) | [3] |
| Maize & Sorghum | LC-MS/MS | Not specified | 0.53 - 89.28 | [8] |
| Cereals | HPLC-Fluorescence | Not specified | 5 | [9] |
Experimental Protocol: QuEChERS Extraction of this compound
This protocol describes a general procedure for the extraction and cleanup of this compound from cereal products. It is recommended to validate the method for each specific matrix.
1. Materials and Reagents
-
Homogenized cereal sample (e.g., maize, wheat, rice flour)
-
This compound analytical standard
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), 98% or higher
-
Reagent water, HPLC grade
-
QuEChERS extraction salt packet containing: 4 g anhydrous magnesium sulfate (B86663) (MgSO₄) and 1 g sodium chloride (NaCl). Alternatively, a buffered salt mixture can be used.[4]
-
Dispersive SPE (d-SPE) tubes (2 mL or 15 mL) containing: 150 mg anhydrous MgSO₄ and 50 mg primary secondary amine (PSA) sorbent. For fatty matrices, 50 mg of C18 sorbent can be added.
-
50 mL polypropylene (B1209903) centrifuge tubes with screw caps
-
15 mL polypropylene centrifuge tubes
-
Vortex mixer
-
Centrifuge capable of ≥ 4000 x g
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Preparation of Solutions
-
Extraction Solvent (Acetonitrile with 1% Formic Acid): Add 1 mL of formic acid to 99 mL of acetonitrile.
3. Sample Preparation and Extraction
-
Weigh 5 g (± 0.1 g) of a homogenized cereal sample into a 50 mL centrifuge tube.[10][11]
-
Add 10 mL of reagent water to the tube. Vortex for 30 seconds to hydrate (B1144303) the sample and let it stand for 15 minutes.[10]
-
Add 10 mL of the extraction solvent (ACN with 1% FA).
-
Add the QuEChERS extraction salts (4 g MgSO₄ and 1 g NaCl).
-
Immediately cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing and prevent the formation of salt agglomerates.
-
Centrifuge the tube at ≥ 4000 x g for 5 minutes. This will separate the sample into three layers: a top organic (acetonitrile) layer containing the mycotoxins, a middle layer of sample solids, and a bottom aqueous layer.
4. Dispersive Solid-Phase Extraction (d-SPE) Cleanup
-
Carefully transfer 1 mL of the upper acetonitrile supernatant into a 2 mL d-SPE tube containing 150 mg MgSO₄ and 50 mg PSA.
-
Vortex the d-SPE tube for 30 seconds to 1 minute. The MgSO₄ helps to remove residual water, and the PSA removes organic acids, fatty acids, sugars, and other polar interferences.
-
Centrifuge the d-SPE tube at ≥ 4000 x g for 5 minutes.
-
Transfer the cleaned extract into an autosampler vial, filtering through a 0.22 µm syringe filter if necessary.
5. LC-MS/MS Analysis
The cleaned extract is now ready for injection into the LC-MS/MS system for the quantification of this compound. The specific chromatographic and mass spectrometric conditions should be optimized based on the instrument used.
Visualizations
QuEChERS Workflow for this compound Extraction
Caption: Workflow of the QuEChERS method for this compound extraction.
References
- 1. Detection and quantification of this compound and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 2. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Optimization of the QuEChERS-Based Analytical Method for Investigation of 11 Mycotoxin Residues in Feed Ingredients and Compound Feeds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- 7. agilent.com [agilent.com]
- 8. Development and validation of a QuEChERS-LC-MS/MS method for determination of multiple mycotoxins in maize and sorghum from Botswana - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction for Zearalenone Cleanup in Grain Samples
Audience: Researchers, scientists, and drug development professionals.
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as corn, wheat, barley, and rice.[1][2][3][4] Due to its potential health risks to humans and animals, including reproductive disorders and hormonal imbalances, robust and efficient analytical methods are crucial for its accurate quantification in food and feed.[1][5] Solid-phase extraction (SPE) is a widely used technique for the cleanup and pre-concentration of this compound from complex grain matrices prior to chromatographic analysis, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6] This application note provides detailed protocols and a comparison of different SPE sorbents for the effective cleanup of this compound in grain samples.
The choice of SPE sorbent is critical for achieving high recovery and minimizing matrix effects.[1] Commonly used sorbents for this compound cleanup include immunoaffinity columns (IAC), molecularly imprinted polymers (MIPs), and reversed-phase cartridges like C18.[1][5][7] IACs offer high selectivity due to the specific binding between an antibody and the mycotoxin.[1][8] MIPs are synthetic polymers with custom-made binding sites for a target molecule, also providing high selectivity.[9] Reversed-phase sorbents like C18 are effective for the simultaneous analysis of multiple mycotoxins.[1]
Quantitative Data Summary
The following table summarizes the performance of various SPE methods for this compound cleanup in different grain matrices.
| Grain Matrix | SPE Sorbent Type | Extraction Solvent | Elution Solvent | Recovery Rate (%) | LOD/LOQ | Reference |
| Corn | Immunoaffinity Column (IAC) | Methanol (B129727)/Water | Methanol | 102.4 | 4 ng/g (LOD) | [10] |
| Corn, Wheat, Feedstuff | Magnetic Nanoparticles (MNPs) | - | - | 78.7 - 113.5 | 0.28 µg/kg (LOD) | [11] |
| Rice, Maize, Cereal-based baby food | Molecularly Imprinted Polymer (MIP) | Acetonitrile/Water (75/25, v/v) | - | >90% (for rice at 41 µg/kg) | - | [9] |
| Cereals | Bond Elut Mycotoxin | Acetonitrile/Water (80/20, v/v) | - | ~100% | - | [12] |
| Corn, Wheat, Rice | Florisil | Methanol/1% aqueous NaCl (80:20 or 60:40, v/v) | - | Higher than C18 | - | [7][10] |
| Feed Samples | HLB-SPE | - | Methanol | 97.84 ± 7.36 | 0.50–5.00 μg kg−1 (LOQ) | [13] |
| Cereals | Immunoaffinity Column (ZearalaTest™) | Acetonitrile/Water (90:10, v/v) | Methanol | 66.4 - 96.1 | 5 ppb (LOQ) | [2] |
Experimental Protocols
This section provides detailed protocols for sample preparation and three common solid-phase extraction methods for this compound cleanup in grain samples.
Sample Preparation: Extraction
This initial step is crucial for releasing this compound from the solid grain matrix into a liquid extract.
Materials:
-
Homogenized grain sample (e.g., finely ground corn, wheat, or rice)
-
Extraction solvent: Acetonitrile/water (84:16, v/v) or Methanol/water (80:20, v/v)[1]
-
50 mL polypropylene (B1209903) centrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
Accurately weigh 5 g of the homogenized grain sample into a 50 mL centrifuge tube.[1]
-
Add 20 mL of the chosen extraction solvent to the tube.[1]
-
Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing.[1][12]
-
Centrifuge the mixture at 4000 rpm for 10 minutes to pellet the solid material.[1]
-
Carefully collect the supernatant (the liquid extract) for the SPE cleanup procedure.
SPE Cleanup: Immunoaffinity Column (IAC) Protocol
This protocol is recommended for high selectivity and recovery, especially in complex matrices.[1]
Materials:
-
Immunoaffinity column (IAC) for this compound
-
Phosphate-buffered saline (PBS)
-
Deionized water
-
Methanol (for elution)
-
SPE manifold (optional, for vacuum-assisted flow)
-
Nitrogen evaporator
Protocol:
-
Column Equilibration: Allow the IAC to reach room temperature. Pass an appropriate equilibration buffer (as specified by the manufacturer, typically PBS) through the column.
-
Sample Loading: Load the supernatant from the extraction step onto the IAC at a slow and steady flow rate (e.g., 1-2 drops per second).
-
Washing: Wash the column with 10 mL of PBS to remove unbound matrix components.[1] Follow this with a second wash using 10 mL of deionized water to remove salts.[1]
-
Drying: Dry the column by applying a gentle stream of nitrogen or a vacuum for 2-5 minutes to remove any remaining wash solvent.[1]
-
Elution: Elute the bound this compound by passing 2 mL of methanol through the column.[1] Collect the eluate in a clean vial.
-
Post-Elution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase for LC analysis) for subsequent analysis.[1]
SPE Cleanup: Molecularly Imprinted Polymer (MIP) Protocol
MIPs offer high selectivity and stability for this compound cleanup.[9]
Materials:
-
MIP-based SPE cartridge for this compound
-
Deionized water
-
Elution solvent (as recommended by the manufacturer)
-
SPE manifold
Protocol:
-
Sample Preparation: Dilute 10 mL of the filtered extract from the initial extraction with 10 mL of deionized water.[9]
-
Column Conditioning: Condition the MIP cartridge according to the manufacturer's instructions.
-
Sample Loading: Pass the diluted extract through the conditioned MIP cartridge.
-
Washing: Wash the cartridge to remove interferences, typically with a solvent mixture that does not elute this compound (refer to manufacturer's guidelines).
-
Elution: Elute the this compound from the cartridge using an appropriate elution solvent.
-
Post-Elution: The eluate can be evaporated and reconstituted in the mobile phase for analysis or, in some cases, diluted with water for direct injection.[9]
SPE Cleanup: C18 Reversed-Phase Protocol
This is a more general-purpose protocol that can be effective for this compound and other mycotoxins.[1]
Materials:
-
C18 SPE cartridge
-
Methanol
-
Deionized water
-
SPE manifold
Protocol:
-
Column Conditioning: Condition the C18 cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through it. Do not allow the column to go dry.
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned C18 cartridge.
-
Washing: Wash the cartridge with a specific volume of a weak solvent mixture (e.g., methanol/water with a higher water percentage) to remove polar interferences.
-
Elution: Elute the this compound with a stronger solvent, such as a higher percentage of methanol or acetonitrile.
-
Post-Elution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.
Visualizations
Caption: Experimental workflow for this compound cleanup in grain samples using SPE.
Caption: Logical flow of the this compound analysis process with SPE cleanup options.
References
- 1. benchchem.com [benchchem.com]
- 2. jfda-online.com [jfda-online.com]
- 3. Detection and quantification of this compound and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. affinisep.com [affinisep.com]
- 10. Comparison of extraction and clean-up procedures for analysis of this compound in corn, rice and wheat grains by high-performance liquid chromatography with photodiode array and fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. agilent.com [agilent.com]
- 13. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
Application Notes and Protocols: Development of ELISA Kits for Rapid Zearalenone Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops such as corn, wheat, and barley.[1][2][3][4] Due to its potential health risks to humans and animals, including reproductive disorders, regulatory bodies worldwide have established maximum permissible levels in food and feed.[5] Rapid and reliable screening methods are therefore essential for monitoring ZEN contamination. The Enzyme-Linked Immunosorbent Assay (ELISA) has emerged as a widely used technique for this purpose due to its high sensitivity, specificity, simplicity, and cost-effectiveness.[6][7][8]
This document provides detailed application notes and protocols for the development and application of ELISA kits for the rapid screening of this compound. It covers the principle of the assay, antibody production, sample preparation, and detailed experimental procedures.
Principle of Competitive ELISA for this compound Detection
The most common format for this compound detection is the competitive ELISA.[1][9] In this assay, this compound present in the sample competes with a known amount of enzyme-labeled this compound (conjugate) for binding to a limited number of specific anti-zearalenone antibodies coated on a microtiter plate.[1][3] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[1][9] After a washing step to remove unbound reagents, a substrate is added, which is converted by the enzyme into a colored product.[1] The intensity of the color is then measured spectrophotometrically. A higher color intensity indicates a lower concentration of this compound in the sample, and vice versa.
References
- 1. food.r-biopharm.com [food.r-biopharm.com]
- 2. mdpi.com [mdpi.com]
- 3. hygiena.com [hygiena.com]
- 4. ZEN (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 5. alfachemic.com [alfachemic.com]
- 6. Production of a highly group-specific monoclonal antibody against this compound and its application in an enzyme-linked immunosorbent assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ELISA in Food Safety Testing: A Complete Overview | Hygiena [hygiena.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Microbial Degradation of Zearalenone for Feed Detoxification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the microbial degradation of zearalenone (B1683625) (ZEN), an estrogenic mycotoxin commonly found in contaminated animal feed. This document details the microorganisms and enzymes capable of detoxifying ZEN, their degradation pathways, and protocols for evaluating their efficacy.
Introduction
This compound (ZEN) is a non-steroidal estrogenic mycotoxin produced by various Fusarium species, which frequently contaminate cereal crops such as maize, wheat, and barley.[1][2][3] In livestock, particularly swine, ZEN consumption can lead to severe reproductive disorders, including hyperestrogenism, infertility, and vulvovaginitis, resulting in significant economic losses.[4][5][6] Biological detoxification methods, utilizing microorganisms and their enzymes, are considered a promising, effective, and environmentally friendly strategy to mitigate ZEN contamination in animal feed.[6][7][8][9] These methods focus on the degradation of ZEN into non-toxic or less toxic metabolites.[10][11][12]
Key Microorganisms and Enzymes in this compound Detoxification
A variety of microorganisms, including bacteria, yeasts, and fungi, have been identified for their ability to degrade or adsorb this compound.[1][3][8][9] The detoxification is primarily achieved through enzymatic action.[2][4]
Primary Mechanisms of Microbial Detoxification:
-
Biodegradation: The enzymatic conversion of this compound into less toxic compounds. This is the most effective method for permanent detoxification.
-
Adsorption: The binding of this compound to the cell wall components of microorganisms, such as probiotics, preventing its absorption in the animal's gastrointestinal tract.[1][13][14]
The most well-characterized enzymes involved in ZEN biodegradation are lactone hydrolases , which cleave the macrocyclic lactone ring of the ZEN molecule, a critical step in detoxification.[15][16][17]
Data Presentation: Efficacy of Microbial this compound Degradation
The following tables summarize the quantitative data on the this compound degradation capabilities of various microorganisms and the kinetic parameters of key enzymes.
Table 1: this compound Degradation Efficiency by Various Microorganisms
| Microorganism | Strain | Substrate/Medium | Initial ZEN Concentration | Incubation Conditions | Degradation Efficiency (%) | Reference |
| Bacillus subtilis | ZJ-2019-1 | Corn Gluten Meal | Not Specified | Not Specified | 66.08 | [2] |
| Bacillus subtilis | B2 | ZEN-contaminated maize | 5 mg/kg | 37°C, 48 h | 56 | [4][6] |
| Bacillus amyloliquefaciens | H6 | Liquid Medium | 1 µg/mL | 37°C, 72 h | 95.6 | [18] |
| Bacillus amyloliquefaciens | H6 | Liquid Medium | 20 µg/mL | 37°C, 72 h | 85.8 | [18] |
| Lactobacillus plantarum | CN1 | MRS Broth | 10 µg/mL | 37°C, 72 h | 69 | [19] |
| Lactobacillus plantarum | Lp22 | MRS Medium | Not Specified | 48 h | ~45 | [20] |
| Rhodococcus pyridinivorans | K408 | Luria-Bertani Broth | 500 mg/L | 5 days | 87.2 | [1] |
| Trichosporon mycotoxinivorans | Yeast Medium | 10-50 mg/L | 37°C, 200 rpm | High | [7] |
Table 2: Kinetic Parameters of this compound-Degrading Enzymes
| Enzyme | Source Organism | Recombinant Host | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| ZenA | Rhodococcus erythropolis | E. coli | 0.34 ± 0.05 | 2.9 ± 0.1 | 8.2 | 38 | [21] |
| ZHRnZ | Rhinocladiella mackenziei | E. coli | Not Specified | Not Specified | 9.0 | 45 | [22] |
| ZHDAY3 | Aspergillus wentii | E. coli | Not Specified | Not Specified | 9.5 | 40 | |
| ZHD (in corn oil) | Clonostachys rosea | Not Applicable | 11,476 µmol/kg | 0.97 µmol/kg/min | 6.5-9.0 | Not Specified | [23] |
Signaling Pathways and Degradation Mechanisms
The primary mechanism of enzymatic detoxification of this compound involves the hydrolysis of its lactone ring. This cleavage results in metabolites with significantly reduced or no estrogenic activity.
This compound Degradation Pathway by Clonostachys rosea (ZHD101 enzyme)
The enzyme this compound hydrolase (ZHD101) from Clonostachys rosea hydrolyzes the ester bond in the lactone ring of ZEN. This leads to an unstable intermediate which spontaneously decarboxylates to form a non-estrogenic product.[12][15][17]
Caption: Degradation pathway of this compound by Clonostachys rosea's ZHD101 enzyme.
This compound Degradation Pathway by Trichosporon mycotoxinivorans
Trichosporon mycotoxinivorans utilizes a two-step mechanism. First, a Baeyer-Villiger monooxygenase inserts an oxygen atom into the lactone ring. Subsequently, an esterase hydrolyzes the newly formed lactone bond, resulting in the non-estrogenic metabolite ZOM-1.[7][10]
Caption: Proposed degradation pathway of this compound by Trichosporon mycotoxinivorans.
Experimental Protocols
Protocol 1: Quantification of this compound in Animal Feed by HPLC-FLD
This protocol describes a method for the quantitative analysis of this compound in animal feed using high-performance liquid chromatography with fluorescence detection (HPLC-FLD) after immunoaffinity column cleanup.[24][25]
Materials:
-
This compound standard
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate-buffered saline (PBS)
-
Immunoaffinity columns for this compound
-
Blender or homogenizer
-
Centrifuge
-
Syringe filters (0.45 µm)
-
HPLC system with a fluorescence detector
Procedure:
-
Sample Extraction:
-
Weigh 25 g of a ground feed sample into a blender jar.
-
Add 100 mL of acetonitrile:water (90:10, v/v).
-
Blend at high speed for 3 minutes.
-
Filter the extract through fluted filter paper.
-
-
Immunoaffinity Column Cleanup:
-
Dilute 10 mL of the filtrate with 40 mL of PBS.
-
Pass the diluted extract through the immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of water.
-
Elute the this compound from the column with 1.5 mL of methanol.
-
Collect the eluate and evaporate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume (e.g., 500 µL) of the mobile phase.
-
-
HPLC-FLD Analysis:
-
Mobile Phase: Acetonitrile:water:methanol (46:46:8, v/v/v) or acetonitrile:water (50:50, v/v).[25]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Fluorescence Detector Wavelengths: Excitation at 274 nm and emission at 440 nm.[25]
-
Quantify the this compound concentration by comparing the peak area of the sample to a calibration curve prepared from this compound standards.
-
Caption: Workflow for this compound quantification in feed using HPLC-FLD.
Protocol 2: In Vitro Microbial Degradation of this compound
This protocol outlines a method to assess the this compound degradation capability of a microbial strain in a liquid culture.
Materials:
-
Microbial strain of interest (e.g., Bacillus subtilis)
-
Appropriate liquid culture medium (e.g., Tryptic Soy Broth for Bacillus)
-
This compound stock solution (in methanol or DMSO)
-
Incubator shaker
-
Centrifuge
-
Sterile tubes and flasks
-
HPLC system for ZEN quantification (as in Protocol 1)
Procedure:
-
Inoculum Preparation:
-
Inoculate a single colony of the microbial strain into 10 mL of sterile culture medium.
-
Incubate at the optimal growth temperature (e.g., 37°C for Bacillus subtilis) with shaking (e.g., 180 rpm) for 18-24 hours.
-
-
Degradation Assay:
-
In a sterile flask, add 50 mL of fresh culture medium.
-
Inoculate with the prepared culture to a specific optical density (e.g., OD600 of 0.1).
-
Spike the medium with this compound from the stock solution to a final desired concentration (e.g., 5 µg/mL). Ensure the solvent concentration is minimal and does not inhibit microbial growth.
-
Prepare a control flask with the same medium and ZEN concentration but without the microbial inoculum.
-
Incubate the flasks under the same conditions as the inoculum preparation.
-
Collect samples (e.g., 1 mL) at different time points (e.g., 0, 12, 24, 48, 72 hours).
-
-
Sample Processing and Analysis:
-
Centrifuge the collected samples to pellet the microbial cells.
-
Collect the supernatant for ZEN analysis.
-
Analyze the residual this compound concentration in the supernatant using the HPLC-FLD method described in Protocol 1.
-
Calculate the degradation percentage at each time point relative to the initial concentration (time 0).
-
Protocol 3: In Vitro Gastrointestinal Model for Detoxification Efficacy
This protocol simulates the conditions of a monogastric animal's gastrointestinal tract to evaluate the efficacy of a microbial or enzymatic feed additive.[26][27]
Materials:
-
Simulated gastric fluid (SGF): Pepsin solution in 0.1 M HCl, pH 2.0-3.0.
-
Simulated intestinal fluid (SIF): Pancreatin and bile salts solution in phosphate (B84403) buffer, pH 6.5-7.4.
-
Test feed contaminated with a known concentration of this compound.
-
The microbial or enzymatic detoxifying agent.
-
Incubator shaker set at 37-39°C.
-
Centrifuge.
-
HPLC system for ZEN quantification.
Procedure:
-
Gastric Phase Simulation:
-
Weigh a sample of the ZEN-contaminated feed into a flask.
-
Add the detoxifying agent at the recommended dosage.
-
Add SGF at a ratio of 1:10 (feed:fluid).
-
Incubate at 37-39°C with gentle shaking for 1-2 hours.
-
-
Intestinal Phase Simulation:
-
Adjust the pH of the mixture from the gastric phase to 6.5-7.4 with a suitable buffer or base.
-
Add SIF to the mixture.
-
Incubate at 37-39°C with gentle shaking for 2-4 hours.
-
-
Analysis:
-
After the intestinal phase, centrifuge the mixture.
-
Extract this compound from the supernatant (representing the bioaccessible fraction) and the solid residue.
-
Quantify the this compound concentration in both fractions using the HPLC-FLD method.
-
Compare the amount of bioaccessible ZEN in the treated group to a control group (contaminated feed without the detoxifying agent) to determine the efficacy of the additive.
-
Caption: Workflow for the in vitro gastrointestinal model.
Conclusion
The microbial degradation of this compound presents a viable and safe strategy for the detoxification of contaminated animal feed. The use of specific microorganisms, such as Bacillus spp. and Trichosporon mycotoxinivorans, and their enzymes, particularly lactonohydrolases, has shown high efficacy in converting this compound to non-estrogenic metabolites. The protocols provided herein offer standardized methods for the quantification of this compound and the evaluation of the detoxification potential of microbial and enzymatic agents, facilitating further research and development in this field.
References
- 1. In Vitro Mechanism Assessment of this compound Removal by Plant-Derived Lactobacillus plantarum BCC 47723 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detoxification Strategies for this compound Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Frontiers | Whole-Genome Sequencing and Bioinformatics Analysis of Apiotrichum mycotoxinivorans: Predicting Putative this compound-Degradation Enzymes [frontiersin.org]
- 6. Application of this compound (ZEN)-Detoxifying Bacillus in Animal Feed Decontamination through Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cleavage of this compound by Trichosporon mycotoxinivorans to a Novel Nonestrogenic Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peerj.com [peerj.com]
- 9. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Frontiers | Biodegradation of Mycotoxins: Tales from Known and Unexplored Worlds [frontiersin.org]
- 12. Review on biological degradation of mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Screening and Activity Detection of a Bacterial Strain Degrading this compound [xmsyxb.com]
- 19. Frontiers | Innovative probiotic fermentation approach for this compound detoxification in dried distiller’s grains [frontiersin.org]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. Kinetics, Thermodynamics and Mechanism of Enzymatic Degradation of this compound in Degummed Corn Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. In vitro studies on gastrointestinal monogastric and avian models to evaluate the binding efficacy of mycotoxin adsorbents by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Detoxification of Zearalenone using Lactonohydrolase
For Researchers, Scientists, and Drug Development Professionals
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species that commonly contaminate cereal crops and animal feed.[1][2][3] Due to its structural similarity to estrogen, ZEN can bind to estrogen receptors, leading to reproductive disorders, immunotoxicity, and other health issues in both humans and animals.[4][5] Enzymatic detoxification using this compound lactonohydrolase (ZHD) presents a highly specific, efficient, and environmentally friendly strategy to mitigate ZEN contamination.[3][6] Lactonohydrolase catalyzes the hydrolysis of the lactone ring in ZEN, converting it into a non-estrogenic and significantly less toxic product.[1][2][6] This document provides detailed application notes and protocols for the enzymatic detoxification of this compound using lactonohydrolase.
Mechanism of Action
This compound lactonohydrolase detoxifies ZEN by hydrolyzing the ester bond within the macrolide ring of the this compound molecule. This initial hydrolysis product is an unstable intermediate that subsequently undergoes decarboxylation to form a stable, non-toxic compound.[1][2][6][7] The end products exhibit a significantly reduced affinity for estrogen receptors, thereby neutralizing the toxic effects of the mycotoxin.[1]
Data Presentation
Table 1: Kinetic Parameters of this compound Lactonohydrolases from Various Microbial Sources
| Enzyme Source | Km (μM) | kcat (s-1) | Optimal pH | Optimal Temperature (°C) | Reference |
| Clonostachys rosea ZHD101 | - | - | Alkaline | - | [8] |
| Bacterial ZenA (ZenARe) | 0.34 ± 0.05 | 2.9 ± 0.1 | 8.2 | 38 | [9] |
| Rhinocladiella mackenziei RmZHD | - | - | - | - | [10] |
| ZHDAY3 | - | - | 9.5 | 40 | [11] |
| Recombinant ZENG from Gliocladium roseum MA918 | - | - | 7.0 | 38 | [6] |
| Recombinant ZHRnZ | - | - | 9.0 | 45 | [12] |
Note: Some values were not available in the searched literature.
Table 2: Detoxification Efficiency of this compound by Lactonohydrolase
| Enzyme/Organism | Substrate and Concentration | Treatment Conditions | Detoxification Rate | Reference |
| Clonostachys rosea (AN 154) | This compound in liquid medium | 25°C | Significant reduction | [1] |
| Trichoderma aggressivum (AN 171) | This compound in liquid medium | 25°C | Gradual reduction | [1] |
| Bacillus velezensis A2 | This compound (7.45 μg/mL) | 3 days incubation in Luria-Bertani medium | Complete degradation | [2] |
| Engineered Lactobacillus reuteri | This compound (2.5 mg/kg) in corn | 4 hours | - | [10] |
| Recombinant ZHRnZ | ZEN, α-ZOL, β-ZOL, α-ZAL (10 μg/mL) | 15 min at 45°C, pH 9.0 | > 90% | [12] |
Experimental Protocols
Protocol 1: Screening of Microorganisms for this compound Degradation Activity
This protocol outlines a general workflow for identifying microorganisms with the ability to detoxify this compound.
Workflow Diagram:
Caption: Workflow for screening and identifying this compound-detoxifying microorganisms.
Methodology:
-
Sample Collection: Collect environmental samples (e.g., soil, moldy grains) that are likely to harbor ZEN-degrading microorganisms.
-
Enrichment Culture: Inoculate the samples into a mineral medium supplemented with this compound as the sole carbon source. This selects for microorganisms that can utilize or tolerate ZEN.
-
Isolation of Single Colonies: Plate the enriched cultures onto solid agar medium to obtain isolated colonies.
-
Primary Screening: Inoculate individual colonies into a liquid medium containing a known concentration of this compound. After a set incubation period, analyze the supernatant for a decrease in ZEN concentration using methods like HPLC or ELISA.
-
Secondary Screening: Confirm the degradation activity of the positive isolates from the primary screening.
-
Identification of Active Strains: Identify the promising microbial isolates through morphological and molecular methods (e.g., 16S rRNA gene sequencing for bacteria, ITS sequencing for fungi).
-
Enzyme Extraction and Characterization: For the most potent strains, proceed with enzyme extraction, purification, and characterization to identify the lactonohydrolase responsible for detoxification.[8]
-
Application Studies: Evaluate the efficacy of the isolated enzyme or microorganism in detoxifying ZEN in contaminated food and feed matrices.
Protocol 2: Enzymatic Detoxification of this compound in a Liquid System
This protocol describes the procedure for evaluating the activity of a purified or crude lactonohydrolase preparation.
Methodology:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0), a known concentration of this compound (e.g., 10 µg/mL), and the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 40°C) for a specific duration (e.g., 10 minutes to several hours).[11]
-
Reaction Termination: Stop the reaction by adding an equal volume of a solvent like methanol, which denatures the enzyme.[11]
-
Analysis: Centrifuge the mixture to pellet any precipitate. Analyze the supernatant for the remaining this compound and the formation of its hydrolyzed product using High-Performance Liquid Chromatography (HPLC) with a C18 column.[11]
Protocol 3: Determination of Enzyme Kinetics
This protocol details the steps to determine the Michaelis-Menten kinetic parameters (Km and Vmax) for a this compound lactonohydrolase.
Methodology:
-
Substrate Concentration Range: Prepare a series of this compound substrate solutions with varying concentrations (e.g., 0 to 220 µM).[11]
-
Enzyme Reaction: For each substrate concentration, initiate the enzymatic reaction by adding a fixed amount of the purified enzyme. The reaction should be carried out under optimal pH and temperature conditions.
-
Initial Velocity Measurement: Measure the initial reaction rate (V0) for each substrate concentration by quantifying the decrease in substrate or the increase in product over a short time interval where the reaction is linear.
-
Data Analysis: Plot the initial velocities against the corresponding substrate concentrations. Use a non-linear regression analysis to fit the data to the Michaelis-Menten equation to determine the Km and Vmax values. The turnover number (kcat) can be calculated if the enzyme concentration is known (kcat = Vmax / [E]).
Signaling Pathways Affected by this compound
This compound exerts its toxicity by modulating various cellular signaling pathways, primarily due to its estrogenic activity. Understanding these pathways is crucial for developing effective countermeasures and for assessing the efficacy of detoxification.
Signaling Pathway Diagram:
Caption: Simplified diagram of signaling pathways affected by this compound.
This compound primarily acts by binding to estrogen receptors (ERs), forming a complex that translocates to the nucleus and alters the expression of target genes, often leading to increased cell proliferation.[13][14] Additionally, ZEN can induce apoptosis (programmed cell death) through several mechanisms, including:
-
Endoplasmic Reticulum Stress (ERS): ZEN can trigger the ERS pathway, leading to the activation of apoptotic signaling molecules.[4]
-
MAPK Pathway Activation: this compound can activate mitogen-activated protein kinase (MAPK) pathways, such as JNK and p38, which are involved in cellular stress responses and apoptosis.[13][15]
-
Oxidative Stress: The mycotoxin can induce the production of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[14][15]
Conclusion
The enzymatic detoxification of this compound using lactonohydrolase is a promising and effective strategy for ensuring food and feed safety. The protocols and data presented in these application notes provide a framework for researchers and professionals to screen for, characterize, and apply these enzymes for the mitigation of this compound contamination. Further research into novel lactonohydrolases and the optimization of their application will continue to advance this important field.
References
- 1. This compound lactonohydrolase activity in Hypocreales and its evolutionary relationships within the epoxide hydrolase subset of a/b-hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Detoxification Strategies for this compound Using Microorganisms: A Review [mdpi.com]
- 3. This compound lactonase: characteristics, modification, and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioenzymatic detoxification of mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A novel lactonohydrolase responsible for the detoxification of this compound: enzyme purification and gene cloning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. Characteristics of a Novel this compound Lactone Hydrolase ZHRnZ and Its Thermostability Modification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Mycotoxin Affects Immune Mediators, MAPK Signalling Molecules, Nuclear Receptors and Genome-Wide Gene Expression in Pig Spleen | PLOS One [journals.plos.org]
- 14. This compound Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mycotoxin this compound induces AIF- and ROS-mediated cell death through p53- and MAPK-dependent signaling pathways in RAW264.7 macrophages [agris.fao.org]
Application Notes and Protocols for In Vitro Cell Culture Models to Study Zearalenone Toxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing in vitro cell culture models to investigate the toxic effects of zearalenone (B1683625) (ZEA), a mycotoxin with significant implications for human and animal health. The following sections detail experimental protocols and data presentation for assessing ZEA's cytotoxicity, genotoxicity, and mechanisms of action, including its impact on critical signaling pathways.
Introduction to this compound and In Vitro Models
This compound is a mycoestrogen produced by fungi of the Fusarium genus, commonly contaminating cereal crops.[1] Its structural similarity to estrogen allows it to bind to estrogen receptors, leading to reproductive disorders.[1][2] Beyond its endocrine-disrupting properties, ZEA can induce cytotoxicity, genotoxicity, and oxidative stress.[3][4] In vitro cell culture models are invaluable tools for elucidating the molecular mechanisms of ZEA toxicity, providing a controlled environment to study cellular responses without the complexities of in vivo systems.
Data Presentation: Quantitative Analysis of this compound Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxicity of a compound. The IC50 values for this compound vary depending on the cell line, exposure time, and the specific assay used. A summary of reported IC50 values is presented below to facilitate experimental design.
| Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| HepG2 (Human Hepatoma) | MTT | 24 h | >100 | [5] |
| HepG2 (Human Hepatoma) | MTT | 48 h | ~100 | [5] |
| HepG2 (Human Hepatoma) | MTT | 72 h | ~70 | [5] |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 24 h | >100 | [5] |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 48 h | ~80 | [5] |
| Caco-2 (Human Colon Adenocarcinoma) | MTT | 72 h | ~60 | [5] |
| Vero (Monkey Kidney Epithelial) | MTT | 24 h | >100 | [5] |
| Vero (Monkey Kidney Epithelial) | MTT | 48 h | ~90 | [5] |
| Vero (Monkey Kidney Epithelial) | MTT | 72 h | ~75 | [5] |
| RAW264.7 (Mouse Macrophage) | MTT | 24 h | ~40 | [6] |
| Swine Neutrophils | MTT | Not Specified | 68.0 | [7] |
| α-Zearalenol (α-ZOL) in Swine Neutrophils | MTT | Not Specified | 59.0 | [7] |
| β-Zearalenol (β-ZOL) in Swine Neutrophils | MTT | Not Specified | 56.8 | [7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is recommended to optimize these protocols for specific cell lines and experimental conditions.
Assessment of Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Materials:
-
Selected cell line (e.g., HepG2, Caco-2)
-
Complete cell culture medium
-
This compound (ZEA) stock solution (in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in sterile PBS)[9]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with 0.04 N HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Trypsinize, count, and adjust the cell density.
-
Seed 100 µL of the cell suspension (e.g., 1 x 10^4 to 5 x 10^4 cells/well) into a 96-well plate.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[10]
-
-
This compound Treatment:
-
Prepare serial dilutions of ZEA from the stock solution in complete culture medium. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1% DMSO).
-
Include a vehicle control (medium with the same concentration of solvent) and a negative control (medium only).
-
After 24 hours of cell attachment, carefully remove the medium from the wells.
-
Add 100 µL of the prepared ZEA dilutions to the respective wells in triplicate.[10]
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan (B1609692) Solubilization:
-
Data Acquisition:
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot a dose-response curve with cell viability against the logarithm of the ZEA concentration to determine the IC50 value.
-
Assessment of Genotoxicity: Comet Assay (Alkaline Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA damage, including single- and double-strand breaks, in individual cells.[12][13]
Materials:
-
Treated and control cells
-
Low melting point agarose (B213101) (LMA) and normal melting point agarose (NMA)
-
Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Green, propidium (B1200493) iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Protocol:
-
Cell Preparation:
-
Harvest cells after treatment with ZEA.
-
Resuspend the cells in ice-cold PBS at a concentration of approximately 1 x 10^5 cells/mL.
-
-
Slide Preparation:
-
Coat microscope slides with a layer of NMA and allow it to solidify.
-
Mix the cell suspension with LMA at 37°C and pipette onto the NMA-coated slide.
-
Cover with a coverslip and allow to solidify on ice.
-
-
Cell Lysis:
-
Carefully remove the coverslip and immerse the slides in cold lysis buffer.
-
Incubate for at least 1 hour at 4°C in the dark.[13]
-
-
Alkaline Unwinding and Electrophoresis:
-
Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer.
-
Allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) and specific amperage (e.g., 300 mA) for 20-30 minutes.
-
-
Neutralization and Staining:
-
Gently remove the slides and wash them with neutralization buffer.
-
Stain the slides with a DNA staining solution.
-
-
Data Acquisition and Analysis:
-
Visualize the comets using a fluorescence microscope.
-
Capture images and analyze them using specialized software to quantify DNA damage (e.g., percentage of DNA in the tail, tail length, tail moment). At least 50-100 comets should be scored per slide.[12]
-
Assessment of Oxidative Stress: Intracellular ROS Detection
Reactive oxygen species (ROS) are key mediators of oxidative stress. Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common probe used to measure intracellular ROS levels.[14]
Materials:
-
Treated and control cells in a 96-well plate
-
DCFH-DA stock solution (in DMSO)
-
Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader or fluorescence microscope
Protocol:
-
Cell Treatment:
-
Seed and treat cells with ZEA as described in the MTT assay protocol.
-
-
Probe Loading:
-
After the treatment period, remove the culture medium and wash the cells with warm PBS or HBSS.
-
Prepare a working solution of DCFH-DA (e.g., 5-10 µM) in PBS or HBSS.
-
Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.[14]
-
-
Data Acquisition:
-
After incubation, wash the cells again with PBS or HBSS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[14]
-
Alternatively, visualize and capture images of the cells using a fluorescence microscope.
-
-
Data Analysis:
-
Quantify the relative fluorescence units (RFU) and normalize to the control group to determine the fold-change in ROS production.
-
Assessment of Apoptosis: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
Annexin V binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂)
-
Flow cytometer
Protocol:
-
Cell Harvesting:
-
After ZEA treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Staining:
-
Resuspend the cell pellet in Annexin V binding buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Add more binding buffer to each sample.
-
Analyze the cells by flow cytometry within one hour.[16]
-
-
Data Analysis:
-
Use appropriate software to gate the cell populations:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Quantify the percentage of cells in each quadrant.
-
Visualization of Key Cellular Processes
Diagrams generated using Graphviz (DOT language) illustrate the experimental workflow and key signaling pathways involved in this compound toxicity.
Caption: Experimental workflow for in vitro this compound toxicity testing.
Caption: this compound's estrogenic signaling pathway.
Caption: this compound-induced p53- and MAPK-mediated apoptosis.
References
- 1. This compound, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro evaluation of this compound toxicity by comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of Mycotoxins and Their Combinations on Different Cell Lines: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mycotoxin this compound induces AIF- and ROS-mediated cell death through p53- and MAPK-dependent signaling pathways in RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. atcc.org [atcc.org]
- 12. cabidigitallibrary.org [cabidigitallibrary.org]
- 13. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 14. Frontiers | Assessment of Detoxification Efficacy of Irradiation on this compound Mycotoxin in Various Fruit Juices by Response Surface Methodology and Elucidation of Its in-vitro Toxicity [frontiersin.org]
- 15. benchchem.com [benchchem.com]
- 16. kumc.edu [kumc.edu]
Application of Immunoaffinity Columns for Zearalenone Purification: A Detailed Guide for Researchers
Introduction
Zearalenone (B1683625) (ZEN) is an estrogenic mycotoxin produced by various Fusarium species, commonly contaminating cereal crops such as maize, wheat, and barley worldwide.[1][2] Due to its potential health risks to humans and animals, including reproductive disorders, regulatory bodies have established maximum permissible levels in food and feed.[3] Accurate and reliable quantification of this compound is therefore crucial for food safety and quality control. Immunoaffinity column (IAC) cleanup has become a cornerstone in the analytical workflow for this compound, offering high selectivity and efficiency in sample purification prior to chromatographic analysis.[4][5]
This document provides detailed application notes and protocols for the use of immunoaffinity columns in the purification of this compound from various sample matrices. It is intended for researchers, scientists, and professionals in the field of drug development and food safety analysis.
Principle of Immunoaffinity Column Chromatography
Immunoaffinity columns utilize the highly specific binding between an antibody and its corresponding antigen to isolate the target analyte from a complex sample matrix.[6] The columns are packed with a solid support to which monoclonal antibodies specific to this compound are covalently bound.[7][8] When a sample extract containing this compound is passed through the column, the mycotoxin binds to the antibodies. Unbound matrix components are then washed away, and the purified this compound is subsequently eluted with a suitable solvent, which denatures the antibody and releases the toxin.[1] This process not only cleans up the sample but also concentrates the analyte, leading to lower detection limits and improved accuracy in subsequent analyses like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[4][7][9]
Quantitative Data Summary
The following tables summarize the performance of immunoaffinity columns for this compound purification across various studies and sample matrices.
Table 1: Recovery Rates of this compound using Immunoaffinity Columns
| Sample Matrix | Spiking Level (µg/kg) | Recovery Rate (%) | Analytical Method | Reference |
| Cereals | 5 | 66.4 - 96.1 | HPLC-FLD | [10] |
| Cereals | 20 | 66.4 - 96.1 | HPLC-FLD | [10] |
| Cereals | 100 | 66.4 - 96.1 | HPLC-FLD | [10] |
| Cereals | 200 | 66.4 - 96.1 | HPLC-FLD | [10] |
| Maize, Wheat, Barley, Swine & Poultry Feed | Not Specified | 82 - 97 | LC | [11][12][13] |
| Wheat, Rye, Barley, Oats | 9 | 78 - 117 | HPLC-FLD | [14] |
| Wheat, Rye, Barley, Oats | 25 | 78 - 117 | HPLC-FLD | [14] |
| Maize | 5 | 83 - 93 | IAC-icELISA | [3][15] |
| Maize | 10 | 83 - 93 | IAC-icELISA | [3][15] |
| Maize | 20 | 83 - 93 | IAC-icELISA | [3][15] |
| Maize | Not Specified | 94 - 108 | IAC-HPLC | [3][15] |
| Feed | Not Specified | 89.6 - 112.3 | GC-MS | [16] |
| Pericarpium Citri Reticulatae | Not Specified | 96.4 - 113.0 | UPLC-MS/MS | [17] |
Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound Analysis following Immunoaffinity Column Cleanup
| Analytical Method | LOD | LOQ | Reference |
| HPLC-FLD | 1.5 µg/kg (manual) | 5 ppb | [10][14] |
| HPLC-FLD | 3 µg/kg (automated) | - | [14] |
| LC | 10 ng/g (fluorescence) | - | [11][12][13] |
| LC | 30 ng/g (UV) | - | [11][12][13] |
| LC-MS/MS | - | 3 ppb | [10] |
| GC-MS | 0.40 - 1.34 µg/kg | 1.33 - 4.46 µg/kg | [16] |
| UPLC-MS/MS | 0.05 µg/kg | 0.2 µg/kg | [17] |
Experimental Protocols
The following is a generalized protocol for the purification of this compound from a solid matrix (e.g., cereals) using an immunoaffinity column. Specific details may vary depending on the sample matrix and the manufacturer of the column.
Sample Preparation and Extraction
This initial step aims to extract this compound from the solid sample into a liquid phase.
-
Homogenization: Grind a representative portion of the sample to a fine powder to ensure homogeneity.[18]
-
Extraction:
-
Weigh 20-50 g of the homogenized sample into a blender jar.[1][10]
-
Add an extraction solvent. Common solvent systems include:
-
Methanol (B129727)/water (e.g., 80:20, v/v)[11][12]
-
Acetonitrile/water (e.g., 90:10, v/v)[10]
-
-
Blend at high speed for at least 3 minutes.[1]
-
Centrifuge the mixture (e.g., at 3000 rpm for 3 minutes) and filter the supernatant through a fluted filter paper.[10]
-
-
Dilution:
-
Take a known volume of the filtered extract (e.g., 5-10 mL).[1][10]
-
Dilute the extract with a phosphate-buffered saline (PBS) solution or water to reduce the organic solvent concentration. A typical dilution is 1:7 (v/v) with PBS.[1] This is a critical step as high concentrations of organic solvents can interfere with the antibody-antigen binding.
-
Filter the diluted extract through a glass microfiber filter to remove any precipitates.[10]
-
Immunoaffinity Column Cleanup
This is the core purification step.
-
Column Equilibration:
-
Allow the immunoaffinity column to reach room temperature before use.[1]
-
Remove the top and bottom caps (B75204) and place the column in a stand or on a vacuum manifold.
-
Pass 1-2 mL of wash buffer (typically PBS) through the column to equilibrate the solid phase.[1]
-
-
Sample Loading:
-
Washing:
-
Drying:
-
Dry the column by applying a gentle stream of air or vacuum for a few seconds to remove any remaining wash buffer.[1]
-
Elution
This step releases the bound this compound from the column.
-
Elution:
-
Place a clean collection vial under the column.
-
Allow the methanol to incubate in the column for about 3 minutes to ensure the denaturation of the antibody and release of the toxin.[1]
-
Slowly pass the remaining methanol through the column and collect the eluate.
-
-
Post-Elution Processing:
Visualized Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for this compound purification using immunoaffinity columns.
Caption: Experimental workflow for this compound purification.
Caption: Mechanism of this compound capture and release.
Important Considerations
-
pH Adjustment: The pH of the sample extract should be neutral (around 7.0) before loading onto the immunoaffinity column to ensure optimal antibody-antigen binding.[1][19]
-
Flow Rate: A consistent and slow flow rate during sample loading and washing is critical for efficient binding and purification.[1]
-
Column Capacity: Be aware of the binding capacity of the immunoaffinity column to avoid overloading, which can lead to incomplete recovery of this compound.[20][21]
-
Column Reuse: Some studies have investigated the regeneration and reuse of immunoaffinity columns, which could be a cost-effective approach.[11][12] However, performance should be validated for each reuse cycle.
-
Storage: Immunoaffinity columns should be stored at refrigerated temperatures (2-8 °C) and should not be frozen.[1]
Conclusion
Immunoaffinity columns provide a highly selective and efficient method for the cleanup and concentration of this compound from complex food and feed matrices. The protocols and data presented in this application note demonstrate the reliability and effectiveness of this technique, which is an indispensable tool for accurate mycotoxin analysis. By following the detailed procedures and considering the key parameters, researchers can achieve high recovery rates and low detection limits for this compound, ensuring compliance with regulatory standards and contributing to the safety of the food supply.
References
- 1. aokin.de [aokin.de]
- 2. Biocomma - Copure® this compound Immunoaffinity Columns [biocomma.com]
- 3. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin this compound in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycotoxins' analysis: Immunoaffinity columns [biotica.gr]
- 5. Purification Columns: Efficient Sample Clean-up | R-Biopharm [food.r-biopharm.com]
- 6. Immunoaffinity Column for Mycotoxin Ochratoxin A [mzfoodtest.com]
- 7. Application of immunoaffinity columns to mycotoxin analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [PDF] Application of immunoaffinity columns to mycotoxin analysis. | Semantic Scholar [semanticscholar.org]
- 9. academic.oup.com [academic.oup.com]
- 10. jfda-online.com [jfda-online.com]
- 11. Determination of this compound content in cereals and feedstuffs by immunoaffinity column coupled with liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. discovery.researcher.life [discovery.researcher.life]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development and application of an immunoaffinity column enzyme immunoassay for mycotoxin this compound in complicated samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunoaffinity Column for 2-in-1 this compound and Fumonisins [mzfoodtest.com]
- 21. Immunoaffinity Column for Aflatoxins (B1, B2, G1, G2) and this compound IAC 2-in-1 [mzfoodtest.com]
Troubleshooting & Optimization
overcoming matrix effects in zearalenone LC-MS/MS analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome matrix effects in the LC-MS/MS analysis of zearalenone (B1683625).
Troubleshooting Guide
Question: I'm observing significant signal suppression or enhancement for this compound in my sample matrix. What are the likely causes and how can I fix this?
Answer:
Signal suppression or enhancement, collectively known as matrix effects, is a common challenge in LC-MS/MS analysis, particularly with complex matrices like food, feed, and biological fluids.[1][2][3] The primary cause is the co-elution of matrix components with the analyte of interest, which interferes with the ionization process in the mass spectrometer's source.[1]
To troubleshoot this, consider the following steps, progressing from simpler to more comprehensive solutions:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis.[1][4]
-
Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples. Different sorbents can be employed, such as C18, immunoaffinity columns (IAC), or molecularly imprinted polymers (MIPs).[4] IACs, in particular, offer high selectivity by using antibodies that specifically bind to this compound, effectively isolating it from matrix components.[4][5]
-
QuEChERS: The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a streamlined approach involving a salting-out extraction followed by dispersive SPE (d-SPE) for cleanup.[6][7] It is a faster alternative to traditional SPE, using less solvent.[7]
-
Liquid-Liquid Extraction (LLE): LLE can be employed to partition this compound into a solvent immiscible with the sample matrix, leaving many interferences behind.[6]
-
-
Improve Chromatographic Separation: Enhancing the separation between this compound and matrix components can significantly reduce interference.[1]
-
Gradient Optimization: Adjust the mobile phase gradient to increase the resolution around the this compound peak.
-
Column Selection: Experiment with different column chemistries (e.g., C18, phenyl-hexyl) or particle sizes (e.g., sub-2 µm for UHPLC) to alter selectivity.
-
-
Implement a Robust Calibration Strategy:
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is free of this compound but representative of your samples.[8][9][10][11] This helps to compensate for matrix effects by ensuring that the standards and samples experience similar ionization suppression or enhancement.
-
Standard Addition: This involves adding known amounts of a this compound standard to aliquots of the sample.[2] While accurate, this method is time-consuming as each sample requires multiple analyses.[1]
-
-
Utilize an Internal Standard: This is a highly effective method for correcting for matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): The gold standard for quantification in LC-MS/MS is the use of a stable isotope-labeled internal standard, such as ¹³C-zearalenone.[6][12][13][14] SIL-ISs have nearly identical chemical and physical properties to the analyte, so they co-elute and experience the same matrix effects.[12][13] By measuring the ratio of the analyte to the SIL-IS, accurate quantification can be achieved even with signal suppression.[13][14]
-
Below is a decision-making workflow to help you choose the appropriate strategy:
Frequently Asked Questions (FAQs)
Q1: What is a stable isotope-labeled internal standard and why is it recommended for this compound analysis?
A1: A stable isotope-labeled internal standard (SIL-IS) is a version of the target analyte (this compound) where one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C, ²H, ¹⁵N).[6][12] For this compound, ¹³C-labeled versions are commonly used.[13]
SIL-ISs are highly recommended because they have the same physicochemical properties as the native this compound.[12][13] This means they behave identically during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[12] Any loss of analyte during sample preparation or any signal suppression/enhancement in the MS source will affect the SIL-IS to the same extent as the native this compound. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be accurately corrected, leading to more precise and reliable quantification.[13][14]
Q2: How do I perform matrix-matched calibration?
A2: Matrix-matched calibration involves preparing your calibration standards in a blank matrix extract that is known to be free of this compound. The procedure is as follows:
-
Source a Blank Matrix: Obtain a sample of the same matrix (e.g., corn, wheat, serum) that you are testing, and verify that it does not contain this compound.
-
Extract the Blank Matrix: Process this blank matrix using the exact same extraction and cleanup procedure as your unknown samples.
-
Prepare Calibration Standards: Spike the resulting blank matrix extract with known concentrations of a this compound analytical standard to create your calibration curve points.
-
Analyze and Quantify: Analyze these matrix-matched standards along with your samples. The calibration curve generated from the standards will be used to quantify this compound in your samples, effectively compensating for the matrix effects.[8][9]
Q3: Can you provide a comparison of different sample preparation techniques for this compound?
A3: Certainly. The choice of sample preparation technique depends on the complexity of the matrix, the required throughput, and the available resources. Below is a summary of common methods:
| Technique | Principle | Advantages | Disadvantages |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away. | High selectivity and cleanup efficiency.[4] | Can be time-consuming and require method development. |
| Immunoaffinity Chromatography (IAC) | Uses specific antibody-antigen binding to isolate this compound. | Very high selectivity and excellent cleanup.[4][5] | Higher cost per sample compared to other methods. |
| QuEChERS | Acetonitrile (B52724) extraction followed by salting out and d-SPE cleanup. | Fast, easy, low solvent usage, and effective.[6][7] | May provide less thorough cleanup for very complex matrices compared to IAC. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Simple and inexpensive.[6] | Can be less selective and may form emulsions. |
Q4: What are typical recovery rates I should expect for this compound using these methods?
A4: Expected recovery rates can vary depending on the matrix and the specific protocol used. However, here are some reported recovery values to serve as a general guideline:
| Method | Matrix | Analyte(s) | Reported Recovery (%) |
| LC-MS/MS with SIL-IS | Wheat and Maize | Deoxynivalenol | 29-37% (without IS), corrected with IS |
| UPLC-MS/MS with SPE | Human Serum | This compound & Metabolites | 91.6 - 123.6% |
| LC-MS/MS with QuEChERS | Wheat | Trichothecenes & this compound | 72 - 105% |
| LC-MS/MS with IAC | Edible and Medicinal Herbs | Aflatoxins & this compound analogs | 64.7 - 112.1% |
| GC-MS with IAC and SIL-IS | Feed | This compound & Metabolites | 90 - 112% (with IS correction) |
| LC-MS/MS with SPE | Wheat, Flour, Crackers | Trichothecenes & this compound | 71 - 97% |
This data is compiled from multiple sources and should be used for comparative purposes. Actual recoveries should be determined during method validation.[7][13][14][15][16][17]
Experimental Protocols
Protocol 1: Immunoaffinity Column (IAC) Cleanup for this compound
This protocol is adapted for cereal matrices and provides high specificity.[4][5]
-
Extraction:
-
Homogenize 20g of the sample with 100 mL of acetonitrile/water (75:25, v/v) in a blender for 2 minutes.
-
Centrifuge the extract at 4000 rpm for 10 minutes.
-
Filter the supernatant through a glass fiber filter.
-
-
IAC Cleanup:
-
Dilute 10 mL of the filtered extract with 40 mL of phosphate-buffered saline (PBS).
-
Pass the diluted extract through an immunoaffinity column at a flow rate of 1-2 mL/min.
-
Wash the column with 10 mL of deionized water to remove unbound matrix components.
-
Elute the bound this compound with 2 mL of methanol.
-
-
Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of mobile phase for LC-MS/MS injection.
-
Protocol 2: Generic QuEChERS Procedure for this compound in Cereals
This protocol is a rapid and effective method for sample preparation.[6][7]
-
Extraction:
-
Weigh 5g of homogenized sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile/water (80:20, v/v).
-
Add QuEChERS extraction salts (e.g., 4g MgSO₄, 1g NaCl).
-
Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
-
-
Dispersive SPE (d-SPE) Cleanup:
-
Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing d-SPE sorbent (e.g., 150 mg MgSO₄, 50 mg PSA).
-
Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.
-
-
Analysis:
-
Take an aliquot of the cleaned supernatant for LC-MS/MS analysis, possibly after dilution with mobile phase.
-
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview [mdpi.com]
- 7. agilent.com [agilent.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. lcms.cz [lcms.cz]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Determination of this compound and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Zearalenone Extraction from Fatty Matrices
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on zearalenone (B1683625) (ZEN) extraction from fatty matrices.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when extracting this compound from fatty matrices like edible oils?
A1: The primary challenges in extracting this compound from fatty matrices are significant matrix effects, which can lead to ion suppression or enhancement in mass spectrometry-based detection methods, and low recovery of the analyte.[1][2] Fatty matrices contain a high concentration of lipids and other nonpolar compounds that can co-extract with this compound, interfering with downstream analysis.[3] These interferences can contaminate analytical instruments and reduce the lifetime of columns.[3]
Q2: Which extraction methods are most suitable for fatty matrices?
A2: Several methods can be employed, with the choice depending on the specific matrix, available equipment, and desired level of cleanup. The most common and effective methods include:
-
Solid-Phase Extraction (SPE): This is a widely used technique for cleanup and pre-concentration.[4] Various SPE sorbents are available, including immunoaffinity columns (IAC), molecularly imprinted polymers (MIPs), and traditional C18 cartridges.[4] A highly selective method utilizing reversible covalent hydrazine (B178648) chemistry (RCHC) with hydrazine-functionalized silica (B1680970) has also been developed for edible vegetable oils.[5][6]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method has gained popularity for its simplicity and speed in analyzing mycotoxins in various food matrices, including edible oils.[7][8] Modifications to the standard QuEChERS protocol are often necessary for high-fat samples to effectively remove lipids.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE is a conventional method for separating this compound from the fatty matrix.[11] However, it can be less selective and may result in matrix-rich extracts requiring further cleanup.[5]
Q3: How can I minimize matrix effects in my analysis?
A3: Minimizing matrix effects is crucial for accurate quantification. Strategies include:
-
Improving Sample Cleanup: The most effective approach is to remove interfering matrix components before analysis. This can be achieved through techniques like SPE or modified QuEChERS.[1]
-
Optimizing Chromatographic Separation: Enhancing the separation of this compound from co-eluting matrix components by adjusting the liquid chromatography (LC) method (e.g., gradient, column chemistry) can reduce interference.[1]
-
Using a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar matrix effects, allowing for accurate correction during data analysis.[1][12]
-
Matrix-Matched Calibration: Preparing calibration curves in a blank matrix extract that has undergone the same extraction procedure can compensate for matrix effects.[1]
Q4: What are typical recovery rates for this compound extraction from fatty matrices?
A4: Recovery rates can vary significantly depending on the method and matrix. However, well-optimized methods can achieve high recoveries. For example:
-
A reversible covalent hydrazine chemistry-based SPE (RCHC-SPE) method for edible vegetable oils reported a ZEN recovery of 83%.[5][6]
-
An automated SPE-HPLC online system based on the same chemistry achieved a mean recovery of 78%.[13][14]
-
A QuEChERS-based method for edible oils reported recoveries ranging from 80% to 120%.[7]
-
Immunoaffinity column cleanup has been shown to yield recoveries between 89.6% and 112.3% in feed matrices.[12]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low/No this compound Recovery | Inefficient extraction from the fatty matrix. | - Ensure thorough homogenization of the sample. - Optimize the extraction solvent composition and volume. Acetonitrile (B52724)/water or methanol/water mixtures are common.[12] - Increase extraction time or use agitation methods like vortexing or ultrasonication.[1] |
| Analyte loss during the cleanup step. | - Evaluate the SPE column/sorbent type. For fatty samples, C18 or specialized lipid removal sorbents like Z-Sep can be effective.[3][4] - Ensure the elution solvent is strong enough to desorb this compound from the SPE sorbent. Methanol is a common elution solvent.[4][12] - For QuEChERS, consider adding a freezing-out step to precipitate fats.[9] | |
| High Matrix Effects (Ion Suppression/Enhancement) | Insufficient removal of co-extracted lipids and other matrix components. | - Improve the cleanup step by using a more selective SPE sorbent like immunoaffinity columns (IAC) or molecularly imprinted polymers (MIPs).[1][4] - For QuEChERS in high-fat matrices, use a combination of sorbents like PSA and C18-EC, or consider a hexane (B92381) partition step.[9] - Dilute the final extract to reduce the concentration of interfering compounds, though this may impact sensitivity.[15] |
| Poor Chromatographic Peak Shape | Co-eluting matrix components interfering with the analyte peak. | - Optimize the LC gradient to better separate this compound from interferences.[1] - Use a column with a different selectivity. |
| Instrument Contamination | Buildup of non-volatile matrix components in the LC-MS system. | - Implement a more rigorous sample cleanup procedure. - Use a divert valve to direct the early and late eluting, non-target portions of the chromatogram to waste. - Perform regular cleaning and maintenance of the ion source.[1] |
Data Presentation
Table 1: Comparison of this compound Extraction Methods from Fatty Matrices
| Method | Matrix | Recovery (%) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages | Reference |
| RCHC-SPE | Edible Vegetable Oils | 83 | 1.5 - 24 µg/kg | Highly selective, reusable cartridges, reduces matrix load. | Requires specific hydrazine-functionalized silica. | [5][6][16] |
| Automated RCHC-SPE-HPLC | Edible Oil | 78 | 30 µg/kg | Automated, reliable, and sensitive. | Requires specialized online SPE-HPLC system. | [13][14] |
| AFFINIMIP® SPE (MIP) | Corn Oil | 99.3 | Not specified | High recovery and repeatability, quick sample preparation. | Sorbent is specific to this compound. | |
| QuEChERS UHPLC-MS/MS | Edible Oils | 80 - 120 | 1 µg/kg | Quick, easy, and uses less solvent. | May require modification for high-fat samples to be effective. | [7] |
| Immunoaffinity Column (IAC) Cleanup | Feed Matrices | 89.6 - 112.3 | < 5.0 µg/kg | Highly specific, provides very clean extracts. | Can be more expensive than other SPE sorbents. | [12] |
| Liquid-Liquid Extraction (LLE) | Vegetable Edible Oils | Not specified | Not specified | Simple procedure. | Less selective, may result in matrix-rich extracts. | [11] |
Experimental Protocols
Protocol 1: Reversible Covalent Hydrazine Chemistry Solid-Phase Extraction (RCHC-SPE) for this compound in Edible Vegetable Oils
This protocol is based on the method described by Koch et al. (2022).[5][6][16]
-
Sample Preparation:
-
Weigh 1 g of the oil sample into a suitable vial.
-
Dissolve the oil in 5 mL of n-hexane.
-
-
SPE Cartridge Activation:
-
Use a 1 mL SPE cartridge filled with 400 mg of hydrazine-functionalized silica.
-
Condition the cartridge with 5 mL of an activation solvent (e.g., a mixture of acetone (B3395972) and an acidic catalyst).
-
-
Sample Loading and this compound Binding:
-
Load the dissolved oil sample onto the activated RCHC-SPE cartridge.
-
The this compound will covalently bind to the hydrazine moiety on the solid phase.
-
-
Washing (Matrix Removal):
-
Wash the cartridge with a suitable solvent (e.g., n-hexane) to remove the fatty matrix and other unbound interferences.
-
-
This compound Release (Cleavage):
-
Elute the bound this compound by passing a cleavage solution (e.g., a solvent containing a competing aldehyde or ketone) through the cartridge. This will reverse the covalent bond and release the this compound.
-
-
Analysis:
-
Collect the eluate.
-
The eluate can be directly analyzed by HPLC with fluorescence detection (HPLC-FLD) or LC-MS/MS.
-
Protocol 2: Modified QuEChERS for this compound in Edible Oils
This protocol is a general guideline based on principles from various QuEChERS methods for fatty matrices.[7][9]
-
Sample Extraction:
-
Weigh 5 g of the oil sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium (B8492382) citrate (B86180) dihydrate, 0.5 g disodium (B8443419) hydrogen citrate sesquihydrate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Take a 6 mL aliquot of the upper acetonitrile layer and transfer it to a 15 mL centrifuge tube.
-
Add d-SPE sorbents. For fatty matrices, a common combination is 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18EC.[9]
-
Vortex for 30 seconds.
-
Centrifuge at ≥4000 rpm for 5 minutes.
-
-
(Optional) Freezing Step for Enhanced Lipid Removal:
-
Place the d-SPE tube in a freezer at -20°C for at least 2 hours to precipitate remaining lipids.[9]
-
Centrifuge again while cold to pellet the precipitated fats.
-
-
Final Extract Preparation:
-
Take an aliquot of the final supernatant.
-
The extract may be filtered and is then ready for LC-MS/MS analysis.
-
Visualizations
Caption: General workflow for this compound extraction from fatty matrices.
Caption: Workflow for RCHC-SPE of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of this compound in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A rapid method for the determination of mycotoxins in edible vegetable oils by ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. QuEChERS LC–MS/MS Screening Method for Mycotoxin Detection in Cereal Products and Spices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Restek - Blog [restek.com]
- 10. Development and validation of a micro-QuEChERS method with high-throughput enhanced matrix removal followed with UHPLC-QqQ-MS/MS for analysis of raspberry ketone-related phenolic compounds in adipose tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and certification of a reference material for this compound in maize germ oil - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Automated solid-phase extraction coupled online with HPLC-FLD for the quantification of this compound in edible oil [agris.fao.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Making sure you're not a bot! [opus4.kobv.de]
Technical Support Center: Zearalenone Detoxification in Animal Feed
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the detoxification of zearalenone (B1683625) (ZEN) in animal feed.
General FAQs
Q1: What is this compound and why is it a concern in animal feed?
This compound (ZEN) is an estrogenic mycotoxin produced by various Fusarium species of fungi, which commonly contaminate cereal crops like maize, wheat, and barley.[1] Its chemical structure resembles natural estrogens, allowing it to bind to estrogen receptors in animals.[2] This can lead to reproductive disorders, particularly in swine, and other health issues such as hepatotoxicity, immunotoxicity, and cytotoxicity, causing significant economic losses in the livestock industry.[3][4]
Q2: What are the main strategies for this compound detoxification in animal feed?
The primary strategies for this compound detoxification can be categorized as follows:
-
Physical Methods: These include techniques like adsorption onto binding agents (e.g., clays, yeast cell walls), heat treatment, and irradiation.[4][5] However, these methods can have limitations, such as altering the nutritional value of the feed.[6]
-
Chemical Methods: This approach involves the use of chemicals like ozone or ammonia (B1221849) to alter the structure of ZEN. These methods can be effective but may leave residues or negatively impact feed quality.[6]
-
Biological Methods: This is a promising and widely researched area that uses microorganisms (like bacteria and yeast) or their enzymes to degrade or inactivate ZEN.[3][7] Biological methods are often favored for their specificity and environmentally friendly nature.[6]
Q3: What are the primary metabolites of this compound, and are they also toxic?
This compound is metabolized in animals into several derivatives, most notably α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[6] α-ZEL is of particular concern as it exhibits higher estrogenic activity than ZEN itself.[8] The formation of more toxic metabolites is a critical challenge in developing effective detoxification strategies.[4] Other derivatives include zearalanone (B192696) (ZAN), α-zearalanol (α-ZAL), and β-zearalanol (β-ZAL).[9]
Troubleshooting Guides
Microbial Detoxification
Q1: My microbial strain shows low or inconsistent this compound degradation. What are the possible causes and how can I troubleshoot this?
Several factors can contribute to poor ZEN degradation by a microbial strain.[10] Consider the following troubleshooting steps:
-
Sub-optimal Culture Conditions: The efficiency of microbial degradation is highly dependent on environmental factors.[10]
-
pH: The optimal pH for ZEN degradation varies between strains. For example, some Pseudomonas species prefer acidic conditions (pH 4.5), while some Bacillus strains work best in neutral to alkaline environments.[11] Experiment with a range of pH values (e.g., 4.0 to 9.0) to determine the optimum for your strain.
-
Temperature: Most known ZEN-degrading microbes have an optimal temperature between 25°C and 37°C.[11] Verify that your incubation temperature is within the optimal range for your specific microorganism.
-
Aeration: Oxygen availability can influence microbial growth and enzyme production. Ensure adequate aeration by optimizing shaking speed or using baffled flasks.
-
-
Inoculum Size and Growth Phase: The concentration of the microbial culture and its growth phase at the time of inoculation can impact detoxification efficiency. Experiment with different inoculum sizes (e.g., 1% to 9% v/v) and ensure you are using a healthy, actively growing culture.[11]
-
Nutrient Limitation: The composition of the culture medium can affect the production of ZEN-degrading enzymes. Ensure the medium is not lacking essential nutrients.
-
Incorrect Degradation Mechanism: Your strain might be adsorbing ZEN rather than degrading it. To differentiate, you can analyze both the supernatant and the cell pellet for ZEN content. If a significant amount of ZEN is found in the pellet, adsorption is a likely mechanism.[4]
-
Strain Viability: Ensure the viability of your microbial culture, as this can affect its detoxification capacity.
Q2: How can I determine if the degradation products from my microbial detoxification are less toxic than the parent this compound?
It is crucial to assess the toxicity of the degradation products, as some metabolites can be more toxic than ZEN.[4] Here are some approaches:
-
Analytical Identification of Metabolites: Use techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify the chemical structures of the degradation products.[12] Compare these to known ZEN metabolites with established toxicities.
-
In Vitro Bioassays:
-
Yeast Estrogen Screen (YES) Assay: This is a common method to evaluate the estrogenic activity of samples. A significant reduction in estrogenic activity in the YES assay after detoxification indicates successful detoxification.[13]
-
Cell Viability Assays (e.g., MTT assay): Use cell lines sensitive to ZEN, such as MCF-7 (human breast cancer cells) or RAW 264.7 (macrophage-like cells), to assess the cytotoxicity of the detoxification products compared to the parent compound.[14][15]
-
-
In Vivo Animal Trials: For a comprehensive evaluation, animal feeding trials are necessary to assess the effects of the detoxified feed on animal health and performance.[8]
Enzymatic Detoxification
Q1: The efficiency of my enzymatic degradation of this compound is low. What factors should I investigate?
Low enzymatic degradation efficiency can be due to several factors related to the enzyme's properties and the reaction conditions.[5]
-
Sub-optimal pH and Temperature: Enzymes have narrow optimal pH and temperature ranges for activity. For example, the ZHD101 enzyme is most active at a pH of 9-10 and a temperature of 37-42°C.[5] Determine the optimal conditions for your specific enzyme.
-
Enzyme Instability: Some ZEN-degrading enzymes have poor thermal stability. For instance, ZHD101 is rapidly inactivated at 50°C.[5] Assess the stability of your enzyme under your experimental conditions.
-
Presence of Inhibitors: Components in the feed matrix could be inhibiting enzyme activity. Consider purifying your enzyme or performing the reaction in a buffered solution to rule out matrix effects.
-
Insufficient Enzyme Concentration: The rate of degradation is dependent on the enzyme concentration. Try increasing the enzyme concentration to see if the degradation rate improves.
-
Need for Redox Mediators: Some enzymes, like certain laccases, require redox mediators for efficient degradation of ZEN.[5] Check if your enzyme requires any cofactors or mediators.
Analytical Challenges
Q1: I am having trouble with the accuracy and reproducibility of my this compound quantification in feed samples. What are the common pitfalls?
Accurate quantification of ZEN in complex matrices like animal feed can be challenging.
-
Matrix Effects in LC-MS/MS: The feed matrix can interfere with the ionization of ZEN and its metabolites, leading to ion suppression or enhancement.[9] The use of an isotope-labeled internal standard is recommended to correct for these matrix effects.[9]
-
Inefficient Extraction: The extraction solvent and method must be optimized for your specific feed matrix to ensure complete recovery of ZEN. A common extraction solvent is a mixture of acetonitrile (B52724) and water.[16]
-
Sample Clean-up: Immunoaffinity columns are highly effective for selectively isolating ZEN and its derivatives from complex sample extracts, reducing matrix interference and improving analytical accuracy.[16][17]
-
Method Validation: Ensure your analytical method is properly validated for linearity, sensitivity (LOD and LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[17]
Data Presentation
Table 1: Examples of Microbial Detoxification of this compound
| Microorganism | Initial ZEN Concentration | Incubation Conditions | Degradation Rate (%) | Reference |
| Bacillus velezensis A2 | 7.45 µg/mL | 3 days in Luria-Bertani medium | 100% | [4] |
| Bacillus amyloliquefaciens H6 | 1 µg/mL | 37°C, 180 rpm, 72 h | 95.6% | [15] |
| Bacillus amyloliquefaciens H6 | 20 µg/mL | 37°C, 180 rpm, 72 h | 85.8% | [15] |
| Acinetobacter calcoaceticus H4-3-C1 | 5 µg/mL | 28°C, 180 rpm, 24 h, pH 6 | 85.77% | [18] |
| Bacillus subtilis 168 (culture extract) | Not specified | 30°C, 24 h | 81% | [4] |
| Bacillus natto CICC 24640 (culture extract) | Not specified | 30°C, 24 h | 100% | [4] |
| Bacillus spizizenii B73 | 10 µg/mL | 37°C, 24 h in minimal medium | >95.6% | [19] |
| Bacillus velezensis L9 | Not specified | 24 h | 91.14% | [20] |
Table 2: Performance of Analytical Methods for this compound Detection
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| GC-MS | Feed | < 1.5 µg/kg | < 5.0 µg/kg | [9] |
| LC-MS/MS | Cereals | - | 3 ppb | [16] |
| HPLC with Fluorescence Detection | Cereals | - | 5 ppb | [16] |
| LC-MS/MS with Immunoaffinity Cleanup | Animal Feed | 0.3 - 1.1 µg/kg | 1.0 - 2.2 µg/kg | [17] |
Experimental Protocols
Protocol 1: Screening for this compound-Degrading Microorganisms
-
Enrichment Culture:
-
Prepare a minimal salt medium (MSM) with this compound (e.g., 10 µg/mL) as the sole carbon source.
-
Inoculate the medium with a sample source (e.g., soil, moldy grains).
-
Incubate at an appropriate temperature (e.g., 30°C) with shaking for 3-5 days.
-
Perform serial transfers to fresh MSM with ZEN to enrich for degrading microorganisms.
-
-
Isolation of Pure Cultures:
-
Plate the enriched culture onto MSM agar (B569324) plates containing ZEN.
-
Incubate until colonies appear.
-
Isolate single colonies and re-streak to obtain pure cultures.
-
-
Screening for Degradation Activity:
-
Inoculate pure isolates into a liquid medium (e.g., Luria-Bertani or MSM) containing a known concentration of ZEN (e.g., 5 µg/mL).
-
Incubate under optimal growth conditions for a defined period (e.g., 24-72 hours).
-
Include an uninoculated control to account for abiotic degradation.
-
After incubation, centrifuge the cultures to separate the supernatant and cells.
-
Extract ZEN from the supernatant and analyze the concentration using HPLC or LC-MS/MS.
-
Calculate the degradation rate by comparing the final ZEN concentration in the inoculated samples to the initial concentration and the uninoculated control.
-
-
Identification of Potent Strains:
-
Identify the most efficient ZEN-degrading strains using 16S rRNA gene sequencing for bacteria or ITS sequencing for fungi.[15]
-
Protocol 2: Analytical Quantification of this compound and its Metabolites using HPLC-MS/MS
-
Sample Preparation:
-
Homogenize the animal feed sample to a fine powder.
-
Weigh a representative portion of the sample (e.g., 5 g).
-
-
Extraction:
-
Add an extraction solvent, typically acetonitrile/water (e.g., 90:10 v/v), to the sample.[16]
-
Vortex or blend for a sufficient time to ensure thorough extraction.
-
Centrifuge the mixture and collect the supernatant.
-
-
Clean-up (Immunoaffinity Chromatography):
-
LC-MS/MS Analysis:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.
-
Inject the sample into the LC-MS/MS system.
-
Use a suitable C18 reversed-phase column for chromatographic separation.
-
Employ a gradient elution with a mobile phase consisting of water and acetonitrile, often with additives like formic acid.[17]
-
Set the mass spectrometer to operate in negative electrospray ionization (ESI) mode and monitor for the specific parent and product ions of ZEN and its metabolites.[16]
-
-
Quantification:
-
Prepare a calibration curve using certified standards of ZEN and its metabolites.
-
Quantify the analytes in the samples by comparing their peak areas to the calibration curve. Use an internal standard for improved accuracy.
-
Visualizations
Caption: Enzymatic degradation pathway of this compound by this compound hydrolase.[8][12]
Caption: Experimental workflow for screening and identifying this compound-degrading microorganisms.
Caption: Troubleshooting flowchart for low this compound detoxification efficiency.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Detoxification Strategies for this compound Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in this compound-degrading enzymes research: characteristics, mining, improvement, and application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbial and enzymatic battle with food contaminant this compound (ZEN) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. peerj.com [peerj.com]
- 11. mdpi.com [mdpi.com]
- 12. sciforum.net [sciforum.net]
- 13. mdpi.com [mdpi.com]
- 14. Frontiers | Assessment of Detoxification Efficacy of Irradiation on this compound Mycotoxin in Various Fruit Juices by Response Surface Methodology and Elucidation of Its in-vitro Toxicity [frontiersin.org]
- 15. Screening and Activity Detection of a Bacterial Strain Degrading this compound [xmsyxb.com]
- 16. jfda-online.com [jfda-online.com]
- 17. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Screening of this compound-degrading bacteria and analysis of degradation conditions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isolation and Characterization of the this compound-Degrading Strain, Bacillus spizizenii B73, Inspired by Esterase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Zearalenone Analysis Technical Support Center: Troubleshooting Low Recovery in HPLC
Welcome to the technical support center for zearalenone (B1683625) (ZEN) analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during HPLC analysis, with a specific focus on low recovery of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound recovery in HPLC analysis?
Low recovery of this compound can stem from several stages of the analytical process. The most common culprits include:
-
Inefficient Sample Extraction: The choice of extraction solvent and method is critical. This compound may not be fully extracted from the sample matrix if the solvent is inappropriate or the extraction conditions (e.g., shaking time, temperature) are not optimal.
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of this compound, leading to ion suppression or enhancement, which directly impacts the accuracy of quantification.[1][2][3]
-
Suboptimal Cleanup: Inadequate cleanup of the sample extract can leave behind interfering substances that affect both the chromatographic separation and the detector response.
-
Analyte Degradation: this compound can degrade if exposed to inappropriate pH, temperature, or light conditions during sample preparation and storage.[4][5]
-
Improper Chromatographic Conditions: Issues with the mobile phase composition, pH, gradient, or column choice can lead to poor peak shape, co-elution with interferences, or irreversible adsorption of the analyte to the column.
-
Incorrect Detector Settings: For fluorescence detection, suboptimal excitation and emission wavelengths will result in a significantly lower response.[6]
Q2: How can I improve my this compound extraction efficiency?
To enhance extraction efficiency, consider the following:
-
Solvent Selection: A mixture of a polar organic solvent and water is typically effective. Acetonitrile (B52724)/water mixtures (e.g., 84:16 v/v or 90:10 v/v) are commonly used for cereals.[7][8] Methanol (B129727)/water is another alternative.[9] For some matrices, a diethylether/chloroform mixture has been used.[6]
-
Extraction Method: Techniques like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) are known for providing good recoveries for many mycotoxins.[10] Solid-Phase Extraction (SPE) is also a powerful tool for both extraction and cleanup.[11][12]
-
Physical Disruption: Ensure the sample is finely ground and homogenized to maximize the surface area for solvent contact.
-
Optimization of Conditions: Systematically optimize parameters such as the solvent-to-sample ratio, extraction time, and temperature.
Q3: What is the impact of matrix effects on this compound analysis and how can I mitigate them?
Matrix effects can cause significant variability in results, leading to poor accuracy and reproducibility.[1][2] Co-extractives from the sample can suppress or enhance the ionization of this compound in the mass spectrometer source or interfere with detection in other detectors.
Mitigation Strategies:
-
Effective Cleanup: Employing a robust cleanup method, such as immunoaffinity columns (IAC) or solid-phase extraction (SPE), can remove many interfering compounds.[12][13]
-
Use of Internal Standards: The use of an isotopically labeled internal standard (e.g., ¹³C₁₈-Zearalenone) is highly recommended. The internal standard co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction of the signal.[13]
-
Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can help to compensate for matrix effects.[10]
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, although this may compromise the limit of detection.
Q4: My this compound peak is broad or tailing. What could be the cause?
Poor peak shape can be attributed to several factors:
-
Column Issues: The column may be overloaded, contaminated, or nearing the end of its lifespan. A guard column can help protect the analytical column from strongly retained matrix components.[14]
-
Mobile Phase Incompatibility: The pH of the mobile phase can affect the peak shape of ionizable compounds. Also, ensure the sample solvent is compatible with the mobile phase; injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[14]
-
Secondary Interactions: Unwanted interactions between this compound and the stationary phase can occur. This can sometimes be addressed by adjusting the mobile phase pH or using a different column chemistry.
-
System Dead Volume: Excessive dead volume in the HPLC system (e.g., from poorly connected tubing) can lead to peak broadening.
Q5: I am using a fluorescence detector. What are the optimal wavelengths for this compound?
For fluorescence detection of this compound, the optimal wavelengths are crucial for achieving high sensitivity. Commonly used wavelengths are:
-
Excitation: 274 nm
-
Emission: 440 nm
It is always recommended to optimize these wavelengths on your specific instrument.[7]
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low recovery of this compound.
Caption: A step-by-step workflow for troubleshooting low this compound recovery.
Quantitative Data Summary
The following tables summarize recovery data and limits of quantification (LOQ) from various studies, providing a benchmark for expected method performance.
Table 1: this compound Recovery in Various Matrices
| Matrix | Extraction/Cleanup Method | Spiking Level | Average Recovery (%) | Reference |
| Cereals | Immunoaffinity column cleanup | 5 - 200 ppb | 66.4 - 96.1 | [7] |
| Oat Flour | QuEChERS | 2.5 - 3.7 µg/kg | 72.4 - 85.7 | [10] |
| Corn Products | Ultrasonic extraction | Not specified | 83.5 - 94.9 | [9] |
| Wheat | Acetonitrile/water extraction, SPE cleanup | 27.7 - 230 µg/kg | 71 - 97 | [15] |
| Feed | SPE (HLB cartridges) | 50 µg/kg | 89.35 - 110.93 | [12] |
| Feed | Immunoaffinity column cleanup | Not specified | 89.6 - 112.3 | [13] |
| Placenta | Supported liquid extraction & SPE | Not specified | 68 - 80 | [11][16] |
Table 2: Limits of Quantification (LOQ) for this compound
| Method | Matrix | LOQ | Reference |
| HPLC-Fluorescence | Cereals | 5 ppb | [7] |
| LC-MS/MS | Oat Flour | 59.1 µg/kg | [10] |
| LC-MS/MS | Corn Products | 1.0 ng/g | [9] |
| LC-MS/MS | Feed | 0.50 - 5.00 µg/kg | [12] |
| GC-MS | Feed | < 5.0 µg/kg | [13] |
Key Experimental Protocols
Protocol 1: QuEChERS-based Extraction from Cereal Flour
This protocol is adapted from methodologies that have shown good recoveries for this compound in complex matrices.[10]
-
Sample Weighing: Weigh 5 g of a homogenized flour sample into a 50 mL polypropylene (B1209903) centrifuge tube.
-
Solvent Addition: Add 20 mL of an acetonitrile/water (50:50, v/v) solution to the tube.
-
Extraction: Shake the tube vigorously for 30 minutes.
-
Centrifugation: Centrifuge the sample for 30 minutes at approximately 3800 x g.
-
Aliquoting: Transfer 1 mL of the supernatant into a clean tube.
-
Internal Standard: If using an internal standard, add the appropriate volume (e.g., 100 µL) to the supernatant.
-
Dilution: Add 100 µL of Milli-Q water.
-
Filtration: Filter the final extract through a 0.22 µm syringe filter before injection into the HPLC system.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol outlines a general procedure for cleaning up a crude extract using SPE cartridges, which is effective at removing matrix interferences.[12]
-
Cartridge Conditioning: Condition an SPE cartridge (e.g., a hydrophilic-lipophilic balance (HLB) cartridge) by passing a suitable solvent (e.g., methanol) followed by equilibration with the loading solution (e.g., 20% acetonitrile in water).
-
Sample Loading: Load the crude sample extract onto the conditioned SPE cartridge at a slow, controlled flow rate.
-
Washing: Wash the cartridge with a weak solvent (e.g., 50% methanol in water) to remove polar interferences while retaining this compound.
-
Elution: Elute the this compound from the cartridge using a stronger solvent (e.g., 5 mL of methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for HPLC analysis.
Logical Relationships in HPLC Troubleshooting
The following diagram illustrates the interconnectedness of different components in an HPLC system and how a failure in one can affect the overall result.
Caption: Relationship between HPLC components and their impact on the final chromatogram.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. This compound in maize: stability testing and matrix characterisation of a certified reference material - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. jfda-online.com [jfda-online.com]
- 8. web.vscht.cz [web.vscht.cz]
- 9. Advancements in Sample Preparation Methods for the Chromatographic and Mass Spectrometric Determination of this compound and Its Metabolites in Food: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Detection and quantification of this compound and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Optimized extraction and analysis methods using liquid chromatography-tandem mass spectrometry for this compound and metabolites in human placental tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sciensano.be [sciensano.be]
- 13. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [2]Troubleshooting HPLC- Loss in Response for Some, but Not All Analytes [restek.com]
- 15. Determination of this compound and Trichothecenes, Including Deoxynivalenol and Its Acetylated Derivatives, Nivalenol, T-2 and HT-2 Toxins, in Wheat and Wheat Products by LC-MS/MS: A Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Mobile Phase for Zearalenone Separation in LC
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the optimization of the mobile phase for the separation of zearalenone (B1683625) and its metabolites in liquid chromatography (LC).
Troubleshooting Guide
Encountering issues during the chromatographic separation of this compound is common. This guide addresses specific problems with potential causes related to the mobile phase and offers practical solutions.
Problem: Poor Peak Shape (Tailing or Fronting)
Poor peak shape can significantly impact the accuracy and precision of quantification.
-
Peak Tailing: This is often observed for this compound and its metabolites.
-
Potential Causes:
-
Secondary interactions between the analyte and the stationary phase.
-
Sub-optimal mobile phase pH, leading to partial ionization of the analyte.
-
"Mass overload," where too much sample is injected onto the column.[1]
-
-
Solutions:
-
Mobile Phase Additives: The addition of a small amount of acid, such as formic acid (0.1%), to the mobile phase can help to suppress the ionization of silanol (B1196071) groups on the silica-based stationary phase, thereby reducing peak tailing.[2]
-
pH Adjustment: Carefully control the pH of the mobile phase.[3][4] For this compound, which is a weakly acidic compound, maintaining a consistent pH is crucial for reproducible retention times and peak shapes.
-
Sample Concentration: Try reducing the mass of the analyte injected to see if the peak shape improves.[1]
-
-
-
Peak Fronting: This is less common than tailing but can still occur.
-
Potential Causes:
-
Solutions:
-
Problem: Inadequate Resolution
Insufficient separation between this compound and its metabolites (e.g., α-zearalenol, β-zearalenol) or matrix components is a frequent challenge.
-
Potential Causes:
-
Inappropriate mobile phase composition (organic-to-aqueous ratio).
-
Isocratic elution may not be suitable for complex samples.
-
-
Solutions:
-
Optimize Organic Content: In reversed-phase LC, adjusting the ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase is the primary way to influence retention and resolution. A lower percentage of organic solvent will generally increase retention times and may improve the separation of closely eluting peaks.
-
Solvent Selection: While acetonitrile and methanol (B129727) are the most common organic modifiers, their selectivity can differ. If resolution is poor with acetonitrile, trying methanol (or a combination) may provide the necessary change in selectivity for separation.
-
Implement a Gradient: A gradient elution, where the mobile phase composition is changed over time, is often more effective for separating compounds with a wider range of polarities.[6][7] This can help to sharpen peaks and improve the resolution of later-eluting compounds.
-
Mobile Phase Additives: The addition of cyclodextrins to the mobile phase has been shown to improve separation characteristics for this compound and related mycotoxins.[8][9][10]
-
Problem: Unstable or Drifting Retention Times
Consistent retention times are critical for reliable peak identification and quantification.
-
Potential Causes:
-
Solutions:
-
Consistent Mobile Phase Preparation: Ensure the mobile phase is prepared accurately and consistently each time. If using buffers, verify the pH after preparation.[3]
-
pH Control: The use of a buffer in the aqueous portion of the mobile phase can help to maintain a stable pH and thus stable retention times for ionizable compounds.[3]
-
Temperature Control: Use a column oven to maintain a constant and consistent column temperature.[5]
-
Sufficient Equilibration: Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection, particularly when running a gradient.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting mobile phase for this compound separation on a C18 column?
A common and effective starting point for this compound separation on a C18 column is a mobile phase consisting of a mixture of acetonitrile and water.[2][11] A typical isocratic starting condition could be acetonitrile/water (50:50, v/v).[2] From there, you can optimize the ratio or introduce a gradient to improve separation. The addition of a small amount of formic acid (e.g., 0.1%) or ammonium (B1175870) acetate (B1210297) (e.g., 5 mM) is also frequently used to improve peak shape and ionization efficiency in mass spectrometry.[2][12]
Q2: Should I use isocratic or gradient elution for this compound analysis?
The choice between isocratic and gradient elution depends on the complexity of your sample and the analytical goals.
-
Isocratic elution is simpler, requires less sophisticated equipment, and can be very robust for routine analysis of a limited number of analytes.[6] However, it may lead to long run times if compounds with a wide range of polarities are present.
-
Gradient elution is generally preferred for complex samples containing multiple this compound metabolites or significant matrix interference.[7] It can provide better resolution and sharper peaks for all analytes in a shorter overall analysis time.[6]
Q3: What is the role of additives like formic acid or ammonium acetate in the mobile phase?
Mobile phase additives play a crucial role in improving chromatographic performance and detection sensitivity, especially for LC-MS applications.
-
Formic Acid: As an acidifier, formic acid helps to protonate this compound and its metabolites, leading to better retention on reversed-phase columns and improved peak shape by suppressing interactions with residual silanols. It is also a common additive for enhancing positive ion electrospray ionization (ESI) in LC-MS.
-
Ammonium Acetate: This salt acts as a buffer to control the mobile phase pH and can improve the ionization efficiency in both positive and negative ESI modes for LC-MS analysis.[12]
Q4: Can I use methanol instead of acetonitrile in the mobile phase?
Yes, methanol can be used as the organic modifier in the mobile phase for this compound separation. Acetonitrile and methanol have different selectivities, meaning they can interact differently with the analyte and the stationary phase. If you are having difficulty separating this compound from co-eluting peaks with an acetonitrile-based mobile phase, switching to methanol may provide the necessary change in selectivity to achieve resolution. Some methods even use a combination of acetonitrile and methanol in the mobile phase.[13][14]
Q5: How does the pH of the mobile phase affect the separation of this compound?
The pH of the mobile phase can significantly impact the retention time and peak shape of this compound, which is a weakly acidic compound. At a pH above its pKa, this compound will be deprotonated and become more polar, leading to earlier elution on a reversed-phase column. Conversely, at a pH below its pKa, it will be in its neutral form and more retained. Inconsistent pH can lead to retention time drift and poor peak shape.[3][4] Therefore, controlling the mobile phase pH, often with a buffer, is important for method robustness.
Data Presentation
Table 1: Examples of Mobile Phases for this compound Separation in LC
| Organic Phase | Aqueous Phase | Additive(s) | Elution Mode | Column Type | Detection | Reference |
| Acetonitrile | Water | - | Isocratic (50:50) | C18 | Fluorescence | [2] |
| Acetonitrile | Water | 0.1% Formic Acid | Isocratic (75:25) | C18 | MS/MS | [2] |
| Acetonitrile | Water | - | Isocratic (45:55) | C18 | UV, Fluorescence | [11] |
| Methanol | Water | 5 mM Ammonium Acetate | Gradient | C18 | MS/MS | [12] |
| Acetonitrile | Water | 0.5% Formic Acid | Not Specified | Not Specified | MS/MS | [15] |
| Acetonitrile/Methanol (5:10) | Water (75) | - | Isocratic | C18 | Fluorescence | [13] |
| Methanol | Water | 5 mM Ammonium Acetate | Gradient | C18 | MS/MS | [16] |
Experimental Protocols
General Protocol for Mobile Phase Optimization
-
Initial Scouting: Begin with a common mobile phase, such as acetonitrile/water (50:50, v/v) on a C18 column, and perform an isocratic elution.
-
Evaluate Initial Results: Assess the retention time, peak shape, and resolution of this compound.
-
Adjust Organic Content (Isocratic): If retention is too low, decrease the percentage of acetonitrile. If it is too high, increase the percentage of acetonitrile. Make adjustments in 5-10% increments.
-
Consider a Gradient: If there are co-eluting peaks or a wide range of analyte polarities, develop a linear gradient. A good starting point is a gradient from 10% to 90% acetonitrile over 10-15 minutes.
-
Optimize Peak Shape: If peak tailing is observed, add a small amount of formic acid (e.g., 0.1%) to the mobile phase.
-
Method Validation: Once satisfactory separation is achieved, validate the method for robustness, reproducibility, and other relevant parameters.
Mandatory Visualization
Caption: Workflow for LC mobile phase optimization.
Caption: Troubleshooting decision tree for LC separation.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. jfda-online.com [jfda-online.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. halocolumns.com [halocolumns.com]
- 6. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Thin-layer chromatography of aflatoxins and zearalenones with beta-cyclodextrins as mobile phase additives [biblio.ugent.be]
- 9. researchgate.net [researchgate.net]
- 10. brill.com [brill.com]
- 11. files01.core.ac.uk [files01.core.ac.uk]
- 12. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of this compound and this compound-14-glucoside in various feed products [frontiersin.org]
- 13. redalyc.org [redalyc.org]
- 14. youngin.com [youngin.com]
- 15. Development of an immunoaffinity chromatography and LC-MS/MS method for the determination of 6 zearalenones in animal feed - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) determination of phase II metabolites of the mycotoxin this compound in the model plant Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
limitations of current zearalenone microbial detoxification methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the microbial detoxification of zearalenone (B1683625) (ZEN).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is the this compound degradation efficiency of my microbial strain inconsistent across experiments?
A1: Variability in the effectiveness of microbial degradation is a significant challenge. The efficiency can be influenced by a multitude of factors, leading to poor reproducibility if not strictly controlled.[1][2][3][4][5] Key factors include:
-
Microbial Strain Properties: The specific species and even strain of the microorganism used is critical. Different strains have vastly different enzymatic capabilities.[1][2]
-
This compound Concentration: The initial concentration of ZEN can affect microbial activity. Some strains may be inhibited by high concentrations.[1][2][4]
-
Environmental Conditions: Temperature, pH, aeration, and incubation time are critical parameters that must be optimized and kept consistent.[1][2][4][6] For example, detoxification by Planococcus sp. is sensitive to both pH and temperature.[6]
-
Matrix Complexity: Degradation efficiency observed in a simple liquid medium often does not translate directly to complex food or feed matrices. The presence of other nutrients, inhibitors, or different physical structures can alter microbial activity.[7]
Troubleshooting Steps:
-
Re-verify the purity and viability of your microbial culture.
-
Strictly control and monitor pH, temperature, and agitation speed throughout the experiment.
-
Perform a dose-response study to determine the optimal ZEN concentration for your strain.
-
If working in a food/feed matrix, run parallel experiments in a defined minimal medium to use as a baseline control.
Q2: Are the degradation products of this compound always non-toxic? I'm concerned about residual estrogenic activity.
A2: This is a critical limitation of some microbial detoxification methods. Not all transformation products are harmless, and in some cases, they can be more toxic than the parent ZEN molecule.[8][9][10]
-
Formation of More Potent Metabolites: Some microorganisms reduce ZEN's C6'-ketonic carbonyl group to form α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL).[8] α-ZEL exhibits significantly higher estrogenic activity than ZEN itself, making this transformation pathway undesirable.[8][11]
-
Incomplete Degradation: Incomplete degradation can leave residual ZEN or intermediate metabolites that still possess toxicity.
-
Safe Degradation Pathways: The most effective detoxification involves the cleavage of the lactone ring in the ZEN structure, which eliminates its estrogenic activity.[9] For example, the enzyme this compound lactonohydrolase (ZHD101) opens the ring, leading to a non-toxic, straight-chain structure.[9]
Troubleshooting Steps:
-
Use analytical methods like HPLC-MS/MS to identify the degradation byproducts, not just measure the disappearance of ZEN.
-
Conduct in-vitro assays (e.g., yeast estrogen screen) or cell-based assays to evaluate the estrogenic activity of the final detoxified sample.[9]
-
Select or engineer microbial strains that are known to possess enzymes for lactone ring hydrolysis rather than reduction.
Q3: My detoxification experiment failed when I scaled it up from a liquid culture to a real food/feed matrix. What factors could be responsible?
A3: This is a common issue stemming from the complexity of real-world substrates compared to idealized laboratory media.
-
Nutrient Availability: The nutritional profile of the feed matrix can affect the growth and enzyme production of the detoxifying microbe.
-
pH and Moisture: The intrinsic pH and water activity of the substrate can be suboptimal for your microorganism.
-
Competing Microflora: The feed matrix may contain other microorganisms that compete with your strain for nutrients or produce inhibitory substances.
-
Physical Binding: ZEN might be physically adsorbed to components of the matrix, making it less available for microbial degradation.
Troubleshooting Steps:
-
Measure and adjust the pH and moisture content of the feed matrix to match the optimal conditions for your strain.
-
Consider using a higher inoculum of your detoxifying strain to outcompete native microflora.
-
Pre-treat the matrix to increase the bioavailability of ZEN, if feasible for your application.
-
Screen for microbes that are not only efficient at degradation but also robust and competitive in the target matrix.[7]
Q4: What are the safety considerations when using microbial strains, especially genetically modified microorganisms (GMMs), for detoxification?
A4: Safety is a paramount concern, especially for applications in the food and feed industry.[1][4]
-
Pathogenicity: The selected microorganism must be non-pathogenic and not produce any harmful metabolites. Probiotic strains like Lactic Acid Bacteria (LAB) and certain Bacillus species are often considered safe.[1][2][12]
-
GMMs and Recombinant Enzymes: While genetically modified organisms or recombinant enzymes can offer higher efficiency, their use requires rigorous safety assessment.[1][4] This includes evaluating their potential environmental impact and ensuring no adverse effects on non-target organisms.[1][4][5]
-
Regulatory Approval: The use of microorganisms as feed or food additives is subject to strict regulatory approval, which requires a comprehensive safety dossier.
Quantitative Data on this compound Detoxification
The following table summarizes the degradation efficiency of various microorganisms under different experimental conditions.
| Microorganism | Substrate / Medium | Initial ZEN Conc. | Incubation Conditions | Degradation Efficiency (%) | Key Findings / Byproducts | Reference |
| Bacillus spizizenii B73 | Minimal Medium | 10 µg/mL | 37°C, pH 7.0, 8 h | 99.3% | Degradation product identified as C17H24O4. | [13] |
| Bacillus velezensis A2 | Luria-Bertani Medium | 7.45 µg/mL | 37°C, 3 days | 100% | Complete degradation. | [9] |
| Bacillus subtilis B2 | Contaminated Maize | 5 mg/kg | Fermentation, 72 h | 56% | Strain showed strong esterase activity. | [7] |
| Rhodococcus pyridinivorans K408 | Luria-Bertani Broth | 500 mg/L | 5 days | 87.2% | Metabolites did not show estrogenic effects. | [8] |
| Aspergillus niger FS10 | Fermentation Broth | 29 µg/mL | 8 days | 90% | Secreted extracellular enzymes; potential ring structure cleavage. | [9][13] |
| Saccharomyces cerevisiae | Nutrient Yeast Dextrose Broth | 5 mg/mL | 48 h | 100% | Complete degradation by viable cells. | [8] |
| Lactobacillus acidophilus CIP 76.13T | PBS Buffer | Not specified | Not specified | 57% | Bioremediation from buffer solution. | [12] |
Experimental Protocols
Protocol: Screening and Efficacy Assay for this compound Microbial Detoxification
This protocol provides a general framework for evaluating the ability of a microorganism to degrade this compound in a liquid culture.
1. Materials and Reagents:
-
This compound (ZEN) stock solution (e.g., 1 mg/mL in methanol).
-
Microbial growth medium (e.g., Tryptic Soy Broth for bacteria, Potato Dextrose Broth for fungi).
-
Minimal Salt Medium (MSM) for detoxification assay.
-
Microorganism to be tested.
-
HPLC-grade solvents (e.g., acetonitrile (B52724), methanol (B129727), water).
-
Sterile culture tubes, flasks, and centrifuge tubes.
-
HPLC system with UV or Fluorescence detector.
2. Inoculum Preparation:
-
Inoculate the test microorganism from a pure culture into 10 mL of its appropriate growth medium.
-
Incubate at its optimal temperature with agitation until it reaches the late logarithmic or early stationary phase of growth.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).
-
Wash the cell pellet twice with sterile phosphate-buffered saline (PBS) or MSM to remove residual growth medium.
-
Resuspend the cells in MSM to a desired final concentration (e.g., optical density at 600 nm (OD600) of 1.0 or 10^8 CFU/mL).
3. Detoxification Assay:
-
Set up the assay in sterile 50 mL flasks or tubes. For each test condition, prepare triplicates.
-
To 10 mL of MSM, add the ZEN stock solution to achieve the desired final concentration (e.g., 5 µg/mL). Ensure the final methanol concentration is non-inhibitory (<1% v/v).
-
Inoculate the ZEN-containing medium with the prepared cell suspension (e.g., 1% v/v).
-
Controls are critical:
-
Negative Control: ZEN in MSM without any microorganism. (To check for abiotic degradation).
-
Cell Control: Microorganism in MSM without ZEN. (To check for interfering peaks during analysis).
-
Heat-Killed Control: ZEN in MSM with heat-inactivated microorganisms. (To distinguish between metabolic degradation and physical adsorption to the cell surface).
-
-
Incubate all flasks under optimal conditions (e.g., 37°C, 180 rpm) for a set time course (e.g., 0, 8, 24, 48, 72 hours).
4. Sample Preparation and ZEN Quantification:
-
At each time point, withdraw an aliquot (e.g., 1 mL) from each flask.
-
Centrifuge to pellet the microbial cells.
-
Collect the supernatant for analysis. The supernatant contains the remaining ZEN and any secreted degradation products.
-
Extract ZEN from the supernatant. A common method is liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic solvent and reconstitute the residue in the HPLC mobile phase.
-
Analyze the sample using a validated HPLC method. The mobile phase is often a mixture of acetonitrile and water.
-
Calculate the degradation percentage by comparing the peak area of ZEN in the test samples to the negative control at the corresponding time point.
Visualizations
Experimental and Analytical Workflow
Caption: Workflow for this compound Microbial Detoxification Assay.
This compound Microbial Transformation Pathways
Caption: Microbial transformation pathways of this compound.
Troubleshooting Logic for Low Degradation
Caption: Troubleshooting decision tree for low ZEN degradation.
References
- 1. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peerj.com [peerj.com]
- 3. researchgate.net [researchgate.net]
- 4. Degradation of this compound by microorganisms and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. life.sjtu.edu.cn [life.sjtu.edu.cn]
- 7. Application of this compound (ZEN)-Detoxifying Bacillus in Animal Feed Decontamination through Fermentation [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Detoxification Strategies for this compound Using Microorganisms: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound and Its Metabolites—General Overview, Occurrence, and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. mdpi.com [mdpi.com]
Technical Support Center: Enhancing Zearalenone Detection Sensitivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the sensitivity of zearalenone (B1683625) (ZEN) detection, particularly for trace amounts. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various detection methods.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for trace-level detection of this compound?
A1: The primary methods for trace-level ZEN detection include chromatographic techniques like ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which offer high sensitivity and specificity.[1][2] Biosensor-based methods, such as aptasensors and immunosensors, integrated with nanomaterials for signal amplification, are also increasingly used for rapid and ultrasensitive detection.[3][4]
Q2: How can I improve the sensitivity of my existing ELISA assay for this compound?
A2: To enhance the sensitivity of an ELISA, consider incorporating signal amplification strategies. This can be achieved by using nanomaterials like gold nanoparticles or quantum dots conjugated to the detection antibodies.[5] Another approach is to employ an enzyme-linked immunosorbent assay based on magnetic nanoparticles (MNP-ELISA) which can improve signal detection and sensitivity.[6]
Q3: What are the advantages of using aptamers over antibodies in this compound biosensors?
A3: Aptamers offer several advantages over antibodies, including in-vitro selection, chemical stability, and lower cost.[7] They can be easily modified with functional groups for immobilization onto sensor surfaces and often exhibit high affinity and specificity for their targets, making them excellent recognition elements in biosensors for ZEN.[8]
Q4: What role do nanomaterials play in enhancing this compound detection?
A4: Nanomaterials, such as gold nanoparticles (AuNPs), magnetic nanoparticles (MNPs), and graphene oxide (GO), are used to amplify the signal in biosensors.[9] They provide a large surface area for the immobilization of biorecognition elements (antibodies or aptamers) and can have catalytic properties or unique optical and electrical characteristics that enhance the detection signal, leading to lower limits of detection.[9][10]
Q5: What is a common cause of poor reproducibility in this compound detection experiments?
A5: Poor reproducibility can stem from several factors, including inconsistent sample preparation, pipetting errors, and instrument instability.[11] For chromatographic methods, matrix effects can also be a significant cause of variability.[12] In immunoassays, insufficient washing or inconsistent incubation times can lead to variable results.[11][13]
Troubleshooting Guides
Issue 1: High Background Signal in Biosensor/Immunoassay
-
Possible Cause: Insufficient blocking of the sensor surface or microplate wells.
-
Solution: Use a suitable blocking buffer, such as bovine serum albumin (BSA) or non-fat dry milk, to block unoccupied sites.[11] Ensure adequate incubation time for the blocking step.
-
-
Possible Cause: Non-specific binding of detection reagents.
-
Solution: Increase the number of washing steps or the volume of the washing buffer to remove unbound reagents.[11] Optimize the concentration of the detection antibody or aptamer.
-
-
Possible Cause: Contaminated reagents or buffers.
-
Solution: Use fresh, high-quality reagents and ensure all buffers are properly prepared and filtered.[11]
-
Issue 2: Low Sensitivity or Weak Signal
-
Possible Cause: Suboptimal concentration of biorecognition element (antibody or aptamer).
-
Solution: Perform a titration experiment to determine the optimal concentration of the antibody or aptamer for coating or conjugation.
-
-
Possible Cause: Inefficient signal amplification.
-
Solution: If using an enzyme-based amplification system, ensure the substrate solution is fresh and the incubation time is sufficient. For nanomaterial-based amplification, verify the proper synthesis and functionalization of the nanoparticles.
-
-
Possible Cause: Analyte loss during sample preparation.
Issue 3: Poor Reproducibility of Results
-
Possible Cause: Inconsistent sample matrix effects.
-
Solution: Use matrix-matched calibration standards to compensate for the effects of the sample matrix. For complex matrices, consider a more rigorous sample cleanup method like immunoaffinity columns.[15]
-
-
Possible Cause: Variability in manual steps.
-
Possible Cause: Instrument instability.
Data Presentation: Comparison of Sensitive this compound Detection Methods
| Method | Limit of Detection (LOD) | Linear Range | Sample Matrix | Reference |
| UPLC-MS/MS | 0.02–0.06 ng/mL | Not specified | Human Serum | [1][17] |
| GC-MS | 0.40–1.34 µg/kg | Not specified | Feed | [15] |
| Aptamer-based Electrochemical Biosensor | 0.14 pg/mL | 0.5 pg/mL - 100 ng/mL | Not specified | [18] |
| Dual-Enzyme Amplified Aptasensor | 0.213 pg/mL | 1 pg/mL - 1 ng/mL | Corn Oil | [19][20] |
| Target-triggered Dual Cycling Amplification | 5.0 x 10⁻¹³ mol/L | 1.0 x 10⁻¹² - 1.0 x 10⁻⁷ mol/L | Not specified | [21] |
| Gold Nanoparticle-based Electrochemical Sensor | 1.1 ng/kg | 10 ng/kg - 10 mg/kg | Grain | [10] |
| Immuno-PCR (RT-IPCR) | 0.5 pg/mL | 0.5 - 1000 pg/mL | Not specified | [22] |
| Colloidal Gold Immunochromatographic Strip | 11.79 pg/mL | 13.40–732.48 pg/mL | Maize | [23] |
| Fluorescence Polarization Immunoassay | 0.11 µg/g | 0.5 - 5 µg/g | Maize | [24] |
Experimental Protocols
Protocol 1: Ultrasensitive Aptamer-based Electrochemical Biosensor for this compound
This protocol describes the fabrication and use of an electrochemical aptasensor using gold nanoparticles for signal amplification.
Materials:
-
Screen-printed gold electrodes (SPGEs)
-
Gold nanoparticles (AuNPs)
-
Thiolated this compound-specific aptamer
-
6-mercapto-1-hexanol (MCH) for blocking
-
Phosphate buffered saline (PBS)
-
Ferro/ferricyanide solution ([Fe(CN)₆]³⁻/⁴⁻) as a redox probe
-
This compound standards
Procedure:
-
Electrode Preparation: a. Clean the SPGE surface by electrochemical cycling in sulfuric acid. b. Electrodeposit AuNPs onto the SPGE surface to increase the electroactive surface area.[18]
-
Aptamer Immobilization: a. Incubate the AuNP-modified SPGE with a solution of the thiolated ZEN aptamer to allow for self-assembly of the aptamer onto the gold surface.[18] b. Rinse with PBS to remove unbound aptamers.
-
Blocking: a. Immerse the aptamer-modified electrode in an MCH solution to block any remaining active sites on the gold surface and to orient the aptamers.[11] b. Rinse thoroughly with PBS.
-
This compound Detection: a. Incubate the prepared aptasensor with the sample solution containing this compound for a specific time to allow for binding between the aptamer and ZEN.
-
Electrochemical Measurement: a. Perform differential pulse voltammetry (DPV) or electrochemical impedance spectroscopy (EIS) in the presence of the [Fe(CN)₆]³⁻/⁴⁻ redox probe.[18] b. The binding of ZEN to the aptamer will cause a change in the electrochemical signal, which is proportional to the concentration of ZEN.
Protocol 2: Sample Preparation using QuEChERS for LC-MS/MS Analysis
This protocol outlines a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting this compound from cereal matrices.[14]
Materials:
-
Homogenized cereal sample (e.g., oat flour)
-
Acetonitrile/water (50:50, v/v) extraction solvent
-
Centrifuge tubes (50 mL)
-
Centrifuge
Procedure:
-
Extraction: a. Weigh 5 g of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.[14] b. Add 20 mL of the acetonitrile/water (50:50, v/v) extraction solvent.[14] c. Shake vigorously for 30 minutes.[14]
-
Centrifugation: a. Centrifuge the tube for 30 minutes at 3800 x g to separate the supernatant from the solid matrix.[14]
-
Supernatant Collection: a. Carefully collect 1 mL of the supernatant.[14]
-
Dilution and Analysis: a. Mix the collected supernatant with an internal standard solution and Milli-Q water as required by the specific LC-MS/MS method.[14] b. The sample is now ready for injection into the UPLC-MS/MS system.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. food-chemistry-technology-conferences.magnusgroup.org [food-chemistry-technology-conferences.magnusgroup.org]
- 3. Novel insights into versatile nanomaterials integrated bioreceptors toward this compound ultrasensitive discrimination: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 4. Detection Strategies of this compound for Food Safety: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of Indirect Competitive ELISA and Visualized Multicolor ELISA Based on Gold Nanorods Growth for the Determination of this compound [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Ultrasensitive analyses of this compound in grain samples with a catalytic oxidation platform involving gold nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Workshop Recap: Common Mycotoxin Testing Errors and How to Address Them - Romer Labs [romerlabs.com]
- 14. Detection and quantification of this compound and its modified forms in enzymatically treated oat and wheat flour - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. A Novel Approach for Designing Electrochemical Aptamer-Based Biosensor for Ultrasensitive Detection of this compound as a Prevalent Estrogenic Mycotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dual-Enzyme-Based Signal-Amplified Aptasensor for this compound Detection by Using CRISPR-Cas12a and Nt.AlwI - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Dual-Enzyme-Based Signal-Amplified Aptasensor for this compound Detection by Using CRISPR-Cas12a and Nt.AlwI [mdpi.com]
- 21. Target-triggered dual cycling signal amplification: a strategy for sensitive and specific this compound biosensing - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 22. Ultrasensitive monitoring strategy of PCR-like levels for this compound contamination based DNA barcode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
- 24. Detection of this compound and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing cross-reactivity in zearalenone immunoassays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during zearalenone (B1683625) (ZEN) immunoassay experiments, with a special focus on managing cross-reactivity.
Frequently Asked Questions (FAQs)
Q1: What is cross-reactivity in the context of a this compound immunoassay?
A1: Cross-reactivity is the phenomenon where antibodies in an immunoassay bind to molecules that are structurally similar to the target analyte, this compound.[1] this compound has several metabolites and derivatives, such as α-zearalenol (α-ZEL), β-zearalenol (β-ZEL), α-zearalanol (α-ZAL), β-zearalanol (β-ZAL), and zearalanone (B192696) (ZAN), which can also be recognized by the anti-zearalenone antibodies.[2][3] This can lead to an overestimation of the this compound concentration in a sample. The degree of cross-reactivity is typically expressed as a percentage relative to this compound (100%).[2]
Q2: My assay is showing higher than expected this compound concentrations. Could this be due to cross-reactivity?
A2: Yes, elevated this compound levels, especially in samples known to contain this compound metabolites, can be a strong indicator of cross-reactivity.[4] Swine, for example, metabolize this compound into α-ZEL and β-ZEL, with α-ZEL having higher estrogenic activity than the parent molecule.[4] If the antibodies in your kit have a high cross-reactivity with these metabolites, the assay will report a sum of this compound and its cross-reacting metabolites, leading to an artificially high result. It is crucial to know the cross-reactivity profile of your specific antibody or commercial kit.[5]
Q3: How can I determine the cross-reactivity of my immunoassay?
A3: The cross-reactivity is determined by running the immunoassay with the cross-reacting compounds and comparing their 50% inhibitory concentration (IC50) values to that of this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the assay signal.[6] The percentage of cross-reactivity is calculated using the formula:
% Cross-Reactivity = (IC50 of this compound / IC50 of Analog) x 100
A detailed protocol for determining cross-reactivity is provided in the "Experimental Protocols" section below.
Q4: What are "matrix effects" and how can they interfere with my this compound immunoassay?
A4: The sample matrix refers to all the components in a sample other than the analyte of interest (this compound).[3] In complex samples like agricultural commodities, these components can interfere with the antibody-antigen binding, leading to inaccurate results (either suppression or enhancement of the signal).[3][7] This interference is known as the matrix effect. To mitigate this, a cleanup step using techniques like immunoaffinity columns (IAC) is often required to purify the sample before analysis.[3][8]
Q5: My negative control is showing a positive signal. What could be the cause?
A5: A positive signal in a negative control can be due to several factors:
-
Contamination: The control sample, reagents, or labware may be contaminated with this compound or a cross-reacting substance.
-
Non-specific binding: Antibodies may be binding non-specifically to the plate or other components in the sample matrix. Proper blocking of the microtiter plate is crucial to prevent this.[9]
-
Reagent issues: One of the reagents may be contaminated or degraded.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background noise or false positives | Inadequate blocking | Optimize the concentration and type of blocking agent (e.g., skimmed milk powder).[9] |
| Non-specific binding of antibodies | Ensure proper washing steps are performed between each incubation. Increase the number of washes if necessary. | |
| Contaminated reagents or buffers | Prepare fresh reagents and buffers. Use high-purity water. | |
| Low signal or poor sensitivity | Suboptimal antibody/antigen concentration | Re-optimize the concentrations of the coating antigen and the primary antibody through checkerboard titration.[6] |
| Incorrect pH of buffers | Verify and adjust the pH of all buffers used in the assay. A neutral pH (around 7.4) is often optimal.[9] | |
| Degraded enzyme conjugate or substrate | Use fresh enzyme conjugate and substrate. Ensure proper storage conditions are maintained. | |
| High variability between replicate wells | Pipetting errors | Ensure accurate and consistent pipetting. Use calibrated pipettes. |
| Inconsistent incubation times or temperatures | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid plate edge effects. | |
| Improper mixing of reagents | Gently mix the contents of the wells after adding each reagent. | |
| Results not correlating with a reference method (e.g., HPLC) | Significant cross-reactivity with metabolites | Characterize the cross-reactivity profile of your assay. If high, consider using a more specific antibody or a confirmatory method.[6] |
| Unaddressed matrix effects | Implement a sample cleanup procedure, such as immunoaffinity column (IAC) purification, before running the immunoassay.[3][8] |
Data Presentation
Table 1: Cross-Reactivity of Different Anti-Zearalenone Antibodies with this compound Analogs
| Immunoassay Type | α-Zearalenol | β-Zearalenol | α-Zearalanol | β-Zearalanol | Zearalanone | Reference |
| Indirect Competitive ELISA (ic-ELISA) | 29.72% | 17.93% | 35.27% | 45.70% | 1.58% | [9] |
| Fluorescence Polarization Immunoassay (FPIA) | 102% | 70% | 139% | 20% | 195% | [2] |
| Immunosensor-based Fluorescence | 32.4% | - | 10.7% | 3.2% | - | [10] |
| Monoclonal Antibody (2D3) based ic-ELISA | 4.4% | 88.2% | - | 4.6% | - | [3] |
| Veratox® for this compound (Commercial Kit) | 73% | 23% | 36% | 15% | 63% | [5] |
Note: Cross-reactivity is relative to this compound (100%).
Experimental Protocols
Protocol 1: Determination of Antibody Specificity (Cross-Reactivity)
This protocol outlines the steps to determine the cross-reactivity of an indirect competitive ELISA (ic-ELISA) for this compound.
-
Reagent Preparation:
-
Prepare stock solutions of this compound and its structural analogs (e.g., α-zearalenol, β-zearalenol, α-zearalanol, β-zearalanol, and zearalanone) in a suitable solvent (e.g., PBS).
-
Prepare a series of dilutions for each analyte to create standard curves.[9]
-
-
ELISA Procedure:
-
Coat a 96-well microtiter plate with the ZEN-protein conjugate (e.g., ZEN-OVA) at an optimized concentration and incubate.
-
Wash the plate with a wash buffer (e.g., PBS with Tween 20).
-
Block the remaining protein-binding sites on the plate with a blocking solution (e.g., 0.5% skimmed milk powder in PBS) and incubate.[9]
-
Wash the plate.
-
Add the serially diluted this compound standards or its analogs to the wells, followed by the anti-zearalenone antibody at its optimal dilution. Incubate.
-
Wash the plate.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) and incubate.
-
Wash the plate.
-
Add the substrate solution (e.g., TMB) and incubate until color develops.
-
Stop the reaction by adding a stop solution (e.g., 1 N acidic solution).[11]
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the logarithm of the analyte concentration for this compound and each analog.
-
Determine the IC50 value for each compound from the resulting sigmoidal curves.
-
Calculate the percent cross-reactivity for each analog using the formula mentioned in FAQ A3.
-
Protocol 2: Sample Preparation and Cleanup using Immunoaffinity Columns (IAC)
This protocol is for the purification of this compound from a complex matrix (e.g., maize) prior to immunoassay analysis.[3][8]
-
Extraction:
-
Immunoaffinity Column Cleanup:
-
Dilute the filtered extract with a suitable buffer (e.g., PBS).
-
Pass the diluted extract through the immunoaffinity column containing antibodies specific to this compound.
-
Wash the column with a wash buffer to remove unbound matrix components.
-
Elute the bound this compound from the column using a suitable elution solvent (e.g., methanol).
-
Collect the eluate.
-
-
Analysis:
-
The purified eluate can now be used in the this compound immunoassay. The results from the IAC-cleaned sample can be compared to those from an uncleaned sample to assess the matrix effect.[3]
-
Visualizations
Caption: Troubleshooting workflow for suspected high cross-reactivity.
Caption: General workflow for an indirect competitive ELISA.
Caption: Logical workflow for addressing and mitigating matrix effects.
References
- 1. This compound | Rupa Health [rupahealth.com]
- 2. Detection of this compound and related metabolites by fluorescence polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and Application of an Immunoaffinity Column Enzyme Immunoassay for Mycotoxin this compound in Complicated Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current challenges in the diagnosis of this compound toxicosis as illustrated by a field case of hyperestrogenism in suckling piglets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Veratox for this compound | Mycotoxin Testing [neogen.com]
- 6. mdpi.com [mdpi.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound ELISA Kit (ZEN) [elisakits.co.uk]
- 12. academic.oup.com [academic.oup.com]
Validation & Comparative
A Comparative Toxicological Guide: Zearalenone vs. Deoxynivalenol
An in-depth analysis for researchers, scientists, and drug development professionals.
Zearalenone (B1683625) (ZEN) and Deoxynivalenol (B1670258) (DON) are two of the most prevalent mycotoxins produced by Fusarium species, frequently co-contaminating cereal grains and animal feed worldwide.[1][2] While both mycotoxins pose significant health risks to humans and animals, their toxicological profiles and mechanisms of action differ considerably. This guide provides a detailed, objective comparison of their toxicological effects, supported by experimental data, to aid in risk assessment and the development of mitigation strategies.
General Toxicological Profile
Deoxynivalenol, also known as vomitoxin, is a type B trichothecene (B1219388) mycotoxin.[3] Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 60S subunit of the eukaryotic ribosome, a process termed "ribotoxic stress".[4][5] This disruption of translation triggers a cascade of cellular events, including the activation of mitogen-activated protein kinases (MAPKs), leading to inflammation, apoptosis, and impaired cell proliferation.[6][7] Acute exposure to high doses of DON can cause nausea, vomiting, diarrhea, and abdominal pain, while chronic exposure is associated with anorexia, reduced weight gain, and immunotoxicity.[8]
This compound, on the other hand, is a non-steroidal estrogenic mycotoxin.[9] Its chemical structure mimics that of natural estrogens, allowing it to bind to estrogen receptors (ERs) and elicit a range of endocrine-disrupting effects.[9][10][11] The estrogenic activity of ZEN and its metabolites can lead to reproductive disorders, including infertility, altered sexual development, and hyperestrogenism.[9][12][13] Beyond its hormonal effects, ZEN can also induce oxidative stress, DNA damage, and apoptosis.[14][15]
Quantitative Toxicological Data
The following tables summarize key quantitative data on the acute toxicity and in vitro cytotoxicity of this compound and Deoxynivalenol.
Table 1: Comparative Acute Toxicity (LD50 Values)
| Mycotoxin | Species | Route of Administration | LD50 (mg/kg body weight) | Reference |
| Deoxynivalenol | Mouse (B6C3F1 female) | Oral | 78 | [16] |
| Deoxynivalenol | Mouse (B6C3F1 female) | Intraperitoneal | 49 | [16] |
| This compound | Rat | Oral | >2000 | |
| This compound | Mouse | Oral | >2000 |
Note: Data for this compound LD50 in rats and mice is often cited as being greater than 2000 mg/kg, indicating low acute toxicity. Specific studies providing precise values above this threshold are less common in readily available literature.
Table 2: Comparative In Vitro Cytotoxicity (IC50 Values)
| Mycotoxin | Cell Line | Assay | Exposure Time | IC50 (µM) | Reference |
| Deoxynivalenol | Porcine Leydig cells | MTT | 24 h | 2.49 | [1] |
| Deoxynivalenol | HepG2 (human hepatoma) | MTS | 24 h | ~1.0 (viability reduced by ~15%) | [17] |
| Deoxynivalenol | HepaRG (human hepatic) | Cell death | 48 h | Not specified, but cytotoxic | [18] |
| This compound | Porcine Leydig cells | MTT | 24 h | 49.71 | [1] |
| This compound | HepG2 (human hepatoma) | MTS | 24 h | >80 (40 µM reduced viability by ~23%) | [17] |
| This compound | Mouse Sertoli cells | MTT | 24 h | 80 | [19] |
Signaling Pathways of Toxicity
The distinct mechanisms of action of DON and ZEN are reflected in the different cellular signaling pathways they activate.
Deoxynivalenol-Induced Ribotoxic Stress and MAPK Activation
DON's binding to the ribosome is sensed by upstream kinases, initiating a signaling cascade that heavily involves the MAPK family (ERK, JNK, and p38).[6][7] This "ribotoxic stress response" is a key driver of DON's pro-inflammatory and apoptotic effects.[6]
Caption: Deoxynivalenol signaling pathway leading to cellular stress responses.
This compound-Induced Estrogenic and Apoptotic Pathways
ZEN's toxicity is primarily mediated through its interaction with estrogen receptors, leading to the disruption of normal endocrine signaling.[9][10] It can also induce apoptosis through various pathways, including the p53-dependent mitochondrial pathway and by generating reactive oxygen species (ROS).[14][15]
Caption: this compound's dual action on estrogenic and apoptotic pathways.
Experimental Protocols
Detailed methodologies for key experiments cited in toxicological studies of ZEN and DON are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21]
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[20][21] The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Mycotoxin Treatment: Remove the culture medium and add fresh medium containing various concentrations of ZEN or DON. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[21]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to each well to dissolve the formazan crystals.[22]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.[20]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Caption: Workflow of the MTT assay for determining mycotoxin cytotoxicity.
Alkaline Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.[23][24]
Principle: Cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and strand breaks, migrates away from the nucleus, forming a "comet tail." The intensity and length of the tail are proportional to the amount of DNA damage.[23]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from tissues or cell cultures.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and layer it onto the pre-coated slides.
-
Lysis: Immerse the slides in a cold lysis buffer (containing high salt and detergents) to remove cell membranes and histones, leaving behind the nucleoid.[25]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA and expose alkali-labile sites as strand breaks.[26]
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage in the alkaline buffer.
-
Neutralization and Staining: Neutralize the slides with a buffer and stain the DNA with a fluorescent dye (e.g., ethidium (B1194527) bromide, SYBR Green).
-
Visualization and Scoring: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using image analysis software.
Caption: Step-by-step workflow of the alkaline Comet assay for genotoxicity assessment.
Conclusion
This compound and Deoxynivalenol present distinct toxicological challenges. DON's primary toxicity stems from its ability to inhibit protein synthesis, leading to a potent ribotoxic stress response that can cause gastrointestinal distress, immune modulation, and reduced growth. In contrast, ZEN's main threat lies in its endocrine-disrupting properties, mimicking estrogen and causing significant reproductive toxicity. While DON is generally more cytotoxic at lower concentrations in vitro, ZEN's long-term effects on the endocrine system are a major concern. Understanding these fundamental differences in their mechanisms of action and toxicological endpoints is crucial for accurate risk assessment and the development of effective strategies to mitigate their impact on human and animal health. The co-occurrence of these mycotoxins in food and feed further complicates their toxicological evaluation, as their combined effects can be additive or synergistic, warranting further investigation.[17][27]
References
- 1. Comparative Cytotoxic Effects and Possible Mechanisms of Deoxynivalenol, this compound and T-2 Toxin Exposure to Porcine Leydig Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deoxynivalenol and this compound—Synergistic or Antagonistic Agri-Food Chain Co-Contaminants? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxynivalenol: signaling pathways and human exposure risk assessment--an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. From the Gut to the Brain: Journey and Pathophysiological Effects of the Food-Associated Trichothecene Mycotoxin Deoxynivalenol [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Deoxynivalenol-Induced Proinflammatory Gene Expression: Mechanisms and Pathological Sequelae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ribotoxic stress response to the trichothecene deoxynivalenol in the macrophage involves the SRC family kinase Hck - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. This compound and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding characteristics of this compound analogs to estrogen receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The mycotoxin this compound induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound Promotes Cell Proliferation or Causes Cell Death? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of acute toxicities of deoxynivalenol (vomitoxin) and 15-acetyldeoxynivalenol in the B6C3F1 mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Identification of apoptotic pathways in this compound-treated mouse sertoli cells [jstage.jst.go.jp]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 22. cyrusbio.com.tw [cyrusbio.com.tw]
- 23. researchgate.net [researchgate.net]
- 24. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 25. content.abcam.com [content.abcam.com]
- 26. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay | MDPI [mdpi.com]
- 27. The Effects of Deoxynivalenol and this compound on the Pig Large Intestine. A Light and Electron Microscopy Study - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic In Vivo Toxicity of Zearalenone and Aflatoxin B1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The co-occurrence of mycotoxins, such as zearalenone (B1683625) (ZEN) and aflatoxin B1 (AFB1), in food and feed poses a significant threat to animal and human health. Their combined presence can lead to synergistic or additive toxic effects, resulting in greater harm than exposure to the individual toxins alone. This guide provides an objective comparison of the in vivo synergistic effects of ZEN and AFB1, supported by experimental data, to aid researchers in understanding the complex interactions between these mycotoxins and to inform the development of effective mitigation strategies.
Quantitative Data on Synergistic Effects
The synergistic toxicity of this compound and aflatoxin B1 has been demonstrated across various animal models, impacting growth performance, serum biochemistry, oxidative stress, and organ integrity. The following tables summarize key quantitative data from in vivo studies.
Table 1: Effects on Growth Performance and Organ Weights
| Animal Model | Treatment Groups (Dose) | Observation Period | Key Findings | Reference |
| Pregnant and Lactating Rats | Control; AFB1 (40 µg/kg bw/day); ZEN (10 mg/kg bw/day); AFB1 + ZEN | Gestation and Lactation | Co-exposure to AFB1 and ZEN significantly inhibited the growth of dams and their offspring.[1] | |
| Broilers | Control; AFB1 (10 µg/kg feed); ZEN (500 µg/kg feed); AFB1 + ZEN | 35 days | No significant differences in growth performance were observed at these regulatory limit concentrations.[2] | |
| Mice | Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg) | - | Increased relative weights of the liver, kidney, and spleen in mice fed the mycotoxin-contaminated diet.[3] |
Table 2: Effects on Serum Biochemical Parameters
| Animal Model | Treatment Groups (Dose) | Key Findings | Reference |
| Goats | Control; AFB1 + OTA + ZEN | Significantly increased Alanine Aminotransferase (ALT), Alkaline Phosphatase (ALP), and Total Bilirubin (TBIL) activities in the group receiving the combination of mycotoxins.[4] | |
| Mice | Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg) | Elevated Glutathione (B108866) Peroxidase (GPx) activity in the serum.[3] | |
| Pigs | Control; ZEN (0.1 mg/kg feed/day) | No significant changes in ALT after 42 days of exposure to ZEN alone.[5] |
Table 3: Effects on Oxidative Stress Markers
| Animal Model | Treatment Groups (Dose) | Tissue/Fluid | Key Findings | Reference |
| Pregnant and Lactating Rats | Control; AFB1; ZEN; AFB1 + ZEN | Liver and Mammary Gland | Co-exposure caused significant oxidative stress.[1] | |
| Mice | Control; Mycotoxin-contaminated maize (AFB1: 597 µg/kg, ZEN: 729 µg/kg) | Serum, Liver, Kidney | Elevated Malondialdehyde (MDA) levels in serum and liver. Decreased Catalase (CAT) activity in serum, liver, and kidney. Decreased Superoxide (B77818) Dismutase (SOD) activity in liver and kidney.[3] | |
| Goats | Control; AFB1 + OTA + ZEN | Serum | Significantly increased MDA levels. Significantly reduced SOD and GPx activities.[4] | |
| Porcine Splenic Lymphocytes (in vitro) | Control; DON; ZEN; DON + ZEN | Cells | SOD, CAT, and GPx activities were lower in the combination group compared to individual mycotoxin groups. MDA levels were highest in the combination group.[6] |
Experimental Protocols
Understanding the methodologies employed in these studies is crucial for interpreting the data and designing future research.
Protocol 1: Study on Pregnant and Lactating Rats
-
Animal Model: Pregnant and lactating Sprague-Dawley rats.
-
Mycotoxin Administration: Aflatoxin B1 (AFB1) and this compound (ZEN) were administered daily by oral gavage throughout gestation and lactation.
-
Dosage:
-
Control group: Vehicle (corn oil).
-
AFB1 group: 40 µg/kg body weight/day.
-
ZEN group: 10 mg/kg body weight/day.
-
AFB1 + ZEN group: 40 µg/kg bw/day AFB1 and 10 mg/kg bw/day ZEN.
-
-
Parameters Measured: Body weight of dams and offspring, serum biochemical parameters, oxidative stress markers (MDA, SOD, GPx) in liver and mammary gland, and histopathological examination of organs.[1]
Protocol 2: Study on Broilers
-
Animal Model: One-day-old male Arbor Acres broilers.
-
Mycotoxin Administration: Mycotoxins were incorporated into the basal diet.
-
Dosage:
-
Control group: Basal diet.
-
AFB1 group: 10 µg/kg AFB1.
-
ZEA group: 500 µg/kg ZEA.
-
AFB1 + ZEA group: 10 µg/kg AFB1 and 500 µg/kg ZEA.
-
-
Duration: 35 days.
-
Parameters Measured: Growth performance (body weight, feed intake, feed conversion ratio), serum biochemistry, oxidative stress markers, immune indicators, intestinal morphology, and histopathology of liver and kidneys.[2]
Protocol 3: Study on Goats
-
Animal Model: Lactating goats.
-
Mycotoxin Administration: Purified mycotoxins were dissolved in methanol (B129727) and top-dressed onto the total mixed ration (TMR).
-
Dosage: The study included a group receiving a combination of AFB1, Ochratoxin A (OTA), and ZEN.
-
Duration: 2 weeks.
-
Parameters Measured: Dry matter intake, milk production, hematological parameters, serum biochemical parameters (ALT, ALP, AST, TBIL), immune function (IgA, IL-6), and oxidative stress markers (MDA, SOD, GSH-Px).[4]
Synergistic Mechanisms and Signaling Pathways
The synergistic toxicity of this compound and aflatoxin B1 is a multifactorial process involving the induction of oxidative stress, apoptosis, and disruption of cellular signaling pathways.
Oxidative Stress and Cellular Damage
Both ZEN and AFB1 are known to induce the production of reactive oxygen species (ROS), leading to oxidative stress.[7] When present together, they can overwhelm the cellular antioxidant defense systems, resulting in lipid peroxidation, protein damage, and DNA damage.[3][4] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[3][4][6]
Apoptosis and Cell Cycle Disruption
The combined exposure to ZEN and AFB1 can lead to enhanced apoptosis or programmed cell death. In vitro studies have shown that the mixture of AFB1 and ZEN can upregulate pro-apoptotic genes like Bax, Caspase-3, and Caspase-8, while downregulating the anti-apoptotic gene Bcl-2.[8] The p53 signaling pathway, a critical regulator of cell cycle and apoptosis, is also implicated in the toxic effects of these mycotoxins.[8][9]
Crosstalk between Nrf2 and NF-κB Pathways
The Nrf2 and NF-κB signaling pathways are critical in regulating cellular responses to oxidative stress and inflammation, respectively. Mycotoxin exposure can disrupt the balance between these two pathways. The downregulation of Nrf2, a key regulator of antioxidant response, can lead to increased NF-κB activity, promoting the production of pro-inflammatory cytokines and exacerbating cellular damage.[10][11][12] The synergistic effect of ZEN and AFB1 may involve the simultaneous inhibition of the protective Nrf2 pathway and activation of the pro-inflammatory NF-κB pathway.
Conclusion
The in vivo synergistic effects of this compound and aflatoxin B1 are complex and result in a greater toxicological impact than individual exposures. The data clearly indicate that co-exposure can lead to reduced growth performance, altered serum biochemistry, significant oxidative stress, and histopathological damage to vital organs. The underlying mechanisms involve a combination of increased oxidative stress, enhanced apoptosis, and the dysregulation of key cellular signaling pathways such as Nrf2 and NF-κB. This comparative guide highlights the importance of considering the combined effects of mycotoxins in risk assessment and the development of therapeutic interventions. Further research is warranted to fully elucidate the intricate molecular interactions and to identify effective strategies to mitigate the health risks associated with co-exposure to these prevalent mycotoxins.
References
- 1. Dual effects of this compound on aflatoxin B1-induced liver and mammary gland toxicity in pregnant and lactating rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. No toxic effects or interactions between aflatoxin B1 and this compound in broiler chickens fed diets at China's regulatory limits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mycotoxin-Containing Diet Causes Oxidative Stress in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of aflatoxin B1 combined with ochratoxin A and/or this compound on metabolism, immune function, and antioxidant status in lactating dairy goats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. zaguan.unizar.es [zaguan.unizar.es]
- 8. Individual and combined cytotoxic effects of aflatoxin B1, this compound, deoxynivalenol and fumonisin B1 on BRL 3A rat liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Involvement of Nrf2 Activation and NF-kB Pathway Inhibition in the Antioxidant and Anti-Inflammatory Effects of Hesperetin in Activated BV-2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. d-nb.info [d-nb.info]
- 12. Frontiers | Dissecting the Crosstalk Between Nrf2 and NF-κB Response Pathways in Drug-Induced Toxicity [frontiersin.org]
Zearalenone's Estrogenic Clout: A Comparative Guide for Researchers
A comprehensive analysis of the mycotoxin zearalenone (B1683625) reveals a significant estrogenic potency, positioning it as a notable endocrine disruptor. This guide provides a comparative overview of its activity against other common xenoestrogens, supported by quantitative data from various in vitro assays. Detailed experimental protocols and pathway visualizations are included to support further research and drug development efforts.
This compound (ZEN), a mycotoxin produced by fungi of the Fusarium genus, is a frequent contaminant of cereal crops and animal feed. Its structural similarity to the endogenous hormone 17β-estradiol (E2) allows it to bind to and activate estrogen receptors (ERs), leading to a range of estrogenic effects. Understanding the relative potency of this compound and its metabolites is crucial for assessing its potential impact on human and animal health.
Quantitative Comparison of Estrogenic Potency
The estrogenic activity of this compound and other xenoestrogens is typically quantified using in vitro bioassays that measure the concentration required to elicit a half-maximal response (EC50). Lower EC50 values indicate higher potency. The following table summarizes the estrogenic potency of this compound, its primary metabolites (α-zearalenol and β-zearalenol), and other well-known xenoestrogens, as determined by several standard in vitro assays. It is important to note that absolute EC50 values can vary between studies due to differences in experimental conditions.
| Compound | Assay Type | EC50 (nM) | Relative Potency (E2 = 100) | Reference |
| 17β-Estradiol (E2) | Yeast Estrogen Screen (YES) | 0.015 - 1.5 | 100 | [1][2] |
| E-Screen (MCF-7) | ~0.01 | 100 | [3] | |
| ER Reporter Gene Assay | 0.01 - 0.1 | 100 | [3][4] | |
| This compound (ZEN) | Yeast Estrogen Screen (YES) | 31 - 500,000 | 0.0003 - 0.05 | [1][5] |
| E-Screen (MCF-7) | ~10 - 100 | ~0.01 - 0.1 | [6] | |
| ER Reporter Gene Assay | ~10 - 100 | ~0.1 - 1 | ||
| α-Zearalenol (α-ZEL) | Yeast Estrogen Screen (YES) | 1.5 - 3.59 (pM) | ~10 - 60 | [7] |
| E-Screen (MCF-7) | Significantly more potent than ZEN | Higher than ZEN | [6] | |
| ER Reporter Gene Assay | ~0.1 - 1 | ~10 - 100 | [8] | |
| β-Zearalenol (β-ZEL) | Yeast Estrogen Screen (YES) | 310 | Lower than ZEN | |
| E-Screen (MCF-7) | 5200 | Lower than ZEN | ||
| Bisphenol A (BPA) | Yeast Estrogen Screen (YES) | 78,000 - 104,000 | 0.00001 - 0.002 | [1][2] |
| E-Screen (MCF-7) | ~1000 - 10,000 | ~0.001 | ||
| ER Reporter Gene Assay | ~100 - 1000 | ~0.01 - 0.1 | [4] | |
| Genistein (B1671435) | Yeast Estrogen Screen (YES) | 313,000 - 720 | 0.000005 - 0.002 | [1] |
| E-Screen (MCF-7) | ~100 - 1000 | ~0.01 | ||
| ER Reporter Gene Assay | ~10 - 100 | ~0.1 - 1 | [4] | |
| Nonylphenol | Yeast Estrogen Screen (YES) | 73 | 0.02 | [1] |
Note: Relative potency is an approximation calculated based on the ratio of EC50 values relative to 17β-Estradiol from the respective studies. These values should be interpreted with caution due to inter-study variability.
The data clearly indicate that while this compound itself possesses moderate estrogenic activity, its metabolite α-zearalenol (α-ZEL) is a significantly more potent estrogen, in some cases approaching the potency of 17β-estradiol.[7] In contrast, other common xenoestrogens like Bisphenol A (BPA) and the phytoestrogen genistein generally exhibit much lower estrogenic potency than this compound and its metabolites.
Mechanism of Action: Estrogen Receptor Signaling
Xenoestrogens, including this compound, exert their effects by interacting with the estrogen receptor signaling pathway. The canonical pathway involves the binding of an estrogenic ligand to the estrogen receptor (ERα or ERβ) in the cytoplasm. This binding displaces heat shock proteins (HSP) and induces a conformational change in the receptor, leading to its dimerization. The activated receptor dimer then translocates to the nucleus, where it binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits co-activator proteins and initiates the transcription of estrogen-responsive genes, ultimately leading to a physiological response.
Figure 1. Simplified diagram of the estrogen receptor signaling pathway activated by this compound.
Experimental Protocols for Assessing Estrogenic Activity
The estrogenic potency of compounds like this compound is determined using a variety of in vitro bioassays. The following sections detail the methodologies for three commonly employed assays.
Yeast Estrogen Screen (YES) Assay
The YES assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that contains the human estrogen receptor (hER) and a reporter gene (e.g., lacZ for β-galactosidase) under the control of EREs.[9] Binding of an estrogenic compound to the hER activates the transcription of the reporter gene, leading to a measurable colorimetric or luminescent signal.
Protocol Overview:
-
Yeast Culture Preparation: A stock culture of the recombinant yeast is grown in a suitable medium to an optimal optical density (e.g., OD620 = 1.0).[1]
-
Assay Plate Preparation: Serial dilutions of the test compounds (this compound, other xenoestrogens) and a positive control (17β-estradiol) are prepared in a suitable solvent (e.g., ethanol) and aliquoted into a 96-well microtiter plate. The solvent is then evaporated.
-
Yeast Inoculation: The prepared yeast culture is mixed with an assay medium containing a chromogenic substrate (e.g., chlorophenol red-β-D-galactopyranoside - CPRG) and added to each well of the microtiter plate.[1]
-
Incubation: The plate is incubated at a controlled temperature (e.g., 34°C) for a specific duration (e.g., 48-52 hours).[1]
-
Measurement: The absorbance of the color change, which is proportional to the β-galactosidase activity, is measured using a microplate reader at a specific wavelength (e.g., 575 nm).[1]
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the estrogenic potency of the test compounds.
E-Screen (MCF-7 Cell Proliferation) Assay
The E-Screen assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[10] These cells express endogenous estrogen receptors, and their proliferation rate increases in the presence of estrogenic compounds.
Protocol Overview:
-
Cell Culture: MCF-7 cells are maintained in a standard culture medium. For the assay, cells are switched to a phenol (B47542) red-free medium supplemented with charcoal-dextran stripped fetal bovine serum to remove any estrogenic substances.
-
Cell Seeding: Cells are seeded into 96-well plates at a low density (e.g., 400 cells/well) and allowed to attach.[11]
-
Compound Exposure: The medium is replaced with fresh estrogen-free medium containing serial dilutions of the test compounds and a positive control (17β-estradiol). A vehicle control is also included.
-
Incubation: The cells are incubated for a period of 6 days to allow for cell proliferation.[10]
-
Cell Viability Measurement: Cell proliferation is quantified using a cell viability assay, such as the sulforhodamine B (SRB) assay, which measures total protein content.[10]
-
Data Analysis: The increase in cell number relative to the vehicle control is plotted against the compound concentration to generate dose-response curves and calculate EC50 values.
Estrogen Receptor Reporter Gene Assay
This assay utilizes mammalian cell lines (e.g., HeLa, T47D) that are transiently or stably transfected with two key components: a plasmid expressing the human estrogen receptor (hERα or hERβ) and a reporter plasmid containing a reporter gene (e.g., luciferase) downstream of an ERE-containing promoter.[3][12]
Protocol Overview:
-
Cell Culture and Transfection: The chosen mammalian cell line is cultured and co-transfected with the hER expression plasmid and the ERE-reporter plasmid. Stable cell lines that already contain these elements can also be used.
-
Cell Seeding: Transfected cells are seeded into 96-well plates.
-
Compound Exposure: Cells are exposed to serial dilutions of the test compounds and a positive control (17β-estradiol) in an appropriate medium for a specific duration (e.g., 24 hours).
-
Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The reporter gene activity is normalized to a control and plotted against the compound concentration to determine EC50 values.
Figure 2. General experimental workflow for assessing the estrogenic activity of xenoestrogens.
Conclusion
The available in vitro data consistently demonstrate that this compound and, in particular, its metabolite α-zearalenol, are potent xenoestrogens. Their estrogenic activity surpasses that of many other well-known endocrine disruptors. The provided experimental protocols and pathway diagrams offer a foundational resource for researchers investigating the estrogenic effects of these and other compounds. A thorough understanding of the relative potencies and mechanisms of action of xenoestrogens is essential for accurate risk assessment and the development of strategies to mitigate their potential health impacts.
References
- 1. ftb.com.hr [ftb.com.hr]
- 2. Applicability of a yeast oestrogen screen for the detection of oestrogen-like activities in environmental samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Estrogen Receptor Subtype-mediated Luciferase Reporter Gene Assays for Determining (anti) Estrogen Effect ofChemicals [jsu-mse.com]
- 5. Estrogenic, androgenic, and genotoxic activities of this compound and deoxynivalenol in in vitro bioassays including exogenous metabolic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Estrogenic and Non-Estrogenic Disruptor Effect of this compound on Male Reproduction: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. YES and YAS assay - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Zearalenone Detection: ELISA Test Kits vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of zearalenone (B1683625) (ZEN), an estrogenic mycotoxin, is critical for food safety, animal health, and toxicological studies. This guide provides an objective comparison of Enzyme-Linked Immunosorbent Assay (ELISA) test kits and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for the detection of this compound, supported by experimental data and detailed protocols.
This compound, produced by Fusarium species, contaminates various cereal crops worldwide.[1] Its estrogenic effects pose a significant health risk to both humans and animals, leading to reproductive disorders.[2][3] Consequently, reliable and validated analytical methods for its detection are paramount. While LC-MS/MS is considered the gold-standard confirmatory method due to its high selectivity and sensitivity, ELISA kits offer a rapid and high-throughput screening alternative.
Performance Comparison: ELISA vs. LC-MS/MS
The selection of an analytical method depends on several factors, including the required sensitivity, specificity, sample throughput, and cost. The following tables summarize the key performance parameters for commercially available this compound ELISA kits and a typical validated LC-MS/MS method.
Table 1: Performance Characteristics of this compound ELISA Test Kits
| Manufacturer/Kit Name | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Recovery Rate (%) | Validated Matrices |
| Neogen Veratox® for this compound | Not explicitly stated | 25 ppb | Not explicitly stated | Corn, wheat, barley, DDGs |
| Hygiena Helica® this compound Low Matrix ELISA | <15 ppb | Not explicitly stated | 81.5 - 117.8 | Cereal crops (maize, barley, oats, wheat, rice, sorghum), animal feeds |
| Elabscience this compound ELISA Kit | 6 ppb (Cereals), 18 ppb (Feed) | Not explicitly stated | Not explicitly stated | Cereals, Feed, Corn skin, Wheat bran[4] |
| Meizheng ToxinFast® this compound (ZEN) ELISA Test Kit | 20 ppb | 50 ppb | 100±20 | Feed and feed material[1] |
| Generic this compound ELISA Kit | 5.0 ppb | 10.0 ppb | 90 - 101 | Cereal, beer/gyle[5] |
Table 2: Performance Characteristics of a Validated LC-MS/MS Method for this compound and its Metabolites
| Parameter | Performance |
| Limit of Detection (LOD) | 0.3 - 1.1 µg/kg (ppb)[5] |
| Limit of Quantitation (LOQ) | 1.0 - 2.2 µg/kg (ppb)[5] |
| Recovery Rate (%) | 82.5 - 106.4[5] |
| Linearity (R²) | >0.99[6] |
| Precision (Intra-day/Inter-day RSD) | <3.8%[5] |
A significant consideration when using ELISA is the potential for cross-reactivity with this compound metabolites, such as α-zearalenol (α-ZOL) and β-zearalenol (β-ZOL), which also exhibit estrogenic activity.[7]
Table 3: Cross-Reactivity of this compound ELISA Kits with Major Metabolites
| Manufacturer/Kit Name | α-Zearalenol (%) | β-Zearalenol (%) | Other Metabolites (%) |
| Neogen Veratox® for this compound | 73 | 23 | Zearalanone: 63, α-Zearalanol: 36, β-Zearalanol: 15[8] |
| Hygiena Helica® this compound Low Matrix ELISA | 7 | 80 | α-Zearalanol: 6, β-Zearalanol: 1[7] |
| Meizheng ToxinFast® this compound (ZEN) ELISA Test Kit | Not specified | Not specified | Zearalanone: 13%, Zeranol: <1%[1] |
| Generic this compound ELISA Kit | 73 | 23 | α-Zearalanol: 35%, β-Zearalanol: 17%[5] |
Experimental Protocols
Detailed and standardized protocols are crucial for obtaining accurate and reproducible results. Below are representative methodologies for both ELISA and LC-MS/MS analysis of this compound.
This compound ELISA Test Kit Protocol (Competitive ELISA)
This protocol is a generalized procedure for a competitive ELISA, and specific details may vary between manufacturers.
-
Sample Preparation:
-
Grind a representative sample to a fine powder.
-
Extract a known weight of the ground sample (e.g., 20 g) with a specified volume of 70% methanol (B129727) in water (e.g., 100 mL) by shaking or blending for a set time (e.g., 3 minutes).[9]
-
Allow the solid particles to settle and filter the supernatant.
-
Dilute the filtrate with a sample diluent provided in the kit.
-
-
ELISA Procedure:
-
Add a specific volume of the standards and diluted sample extracts to the antibody-coated microwells.
-
Add the this compound-enzyme conjugate to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 10 minutes).[9] During this step, free this compound in the sample and the this compound-enzyme conjugate compete for binding to the anti-zearalenone antibodies.
-
Wash the wells multiple times with the provided wash buffer to remove any unbound reagents.
-
Add the substrate solution to each well and incubate for a specified time (e.g., 10 minutes) in the dark.[9] The enzyme on the bound conjugate will convert the substrate to a colored product.
-
Add a stop solution to terminate the reaction.
-
Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.
-
LC-MS/MS Method Protocol
This protocol outlines a typical LC-MS/MS method for the quantification of this compound.
-
Sample Preparation:
-
Extraction: Extract a homogenized sample with an acetonitrile/water/acetic acid mixture (e.g., 79/20/1, v/v/v).[10]
-
Defatting: Perform a hexane (B92381) defatting step to remove lipids.[10]
-
Clean-up (Optional but recommended): Utilize immunoaffinity columns (IAC) or solid-phase extraction (SPE) cartridges to remove interfering matrix components.[5]
-
Final Preparation: Evaporate the cleaned extract to dryness and reconstitute the residue in the mobile phase for injection.[10]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of methanol and water, both containing a modifier such as ammonium (B1175870) acetate (B1210297) and acetic acid.[10]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
Injection Volume: Typically 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in negative ion mode is commonly employed.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites. For this compound, a common transition is m/z 317.0 → 130.9.[6]
-
-
Mandatory Visualizations
This compound's Estrogenic Signaling Pathway
This compound's primary mechanism of toxicity stems from its structural similarity to 17β-estradiol, allowing it to bind to estrogen receptors (ERs) and disrupt normal endocrine function.[2][3] This can lead to a cascade of downstream effects, including altered gene expression and reproductive abnormalities.
Caption: this compound's estrogenic mechanism of action.
Experimental Workflow: ELISA vs. LC-MS/MS
The following diagram illustrates the key steps involved in the analysis of this compound using both ELISA and LC-MS/MS, highlighting the differences in complexity and workflow.
Caption: Comparative workflow for this compound analysis.
References
- 1. Feed Mycotoxin this compound (ZEN) ELISA Test Kit [mzfoodtest.com]
- 2. This compound and the Immune Response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, an abandoned mycoestrogen toxin, and its possible role in human infertility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ZEN (this compound) ELISA Kit - Elabscience® [elabscience.com]
- 5. This compound ELISA Kit (ZEN) [elisakits.co.uk]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. Veratox for this compound | Mycotoxin Testing [neogen.com]
- 9. hygiena.com [hygiena.com]
- 10. Reproductive toxicity and action mechanism of the estrogen this compound: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Zearalenone Detoxification Methods: A Guide for Researchers
For researchers, scientists, and drug development professionals, the effective detoxification of zearalenone (B1683625) (ZEA), a mycotoxin with potent estrogenic effects, is a critical area of study. This guide provides an objective comparison of physical, chemical, and biological methods for ZEA detoxification, supported by experimental data and detailed protocols to aid in the evaluation and development of novel detoxification strategies.
This compound, a secondary metabolite produced by various Fusarium species, contaminates a wide range of cereal crops, posing a significant threat to animal and human health. Its structural similarity to estrogen allows it to bind to estrogen receptors, leading to reproductive disorders and other toxic effects.[1][2] This guide explores the primary methods currently employed for this compound detoxification, presenting a comparative analysis of their efficacy and mechanisms of action.
Comparative Efficacy of this compound Detoxification Methods
The selection of an appropriate detoxification method depends on various factors, including the desired efficiency, the nature of the contaminated matrix, and potential impacts on the nutritional value of the product. The following table summarizes quantitative data from various experimental studies, offering a comparative overview of different detoxification strategies.
| Detoxification Method | Agent/Organism | Matrix | Initial ZEA Concentration | Treatment Conditions | Detoxification Efficiency (%) | Reference(s) |
| Physical | ||||||
| Adsorption | Activated Carbon | Aqueous Solution | 20 µg/L | 0.1-1% adsorbent, pH 3 & 7.3 | 100% | [3][4] |
| Activated Carbon from Jatropha curcas | Aqueous Solution | 25-100 µg/mL | 1 mg/mL adsorbent, pH 7 | >90% (max adsorption 23.14 µg/mg) | [2][5] | |
| UV Irradiation | UV-C (254 nm) | In vitro (solution) | 30 mg/kg | 0.1 mW/cm² for 60 min | Undetectable | [6][7] |
| Chemical | ||||||
| Ozonation | Ozone Gas | Corn | Not specified | 100 mg/L for 180 min (19.6% moisture) | 90.7% | [8][9] |
| Ozone Gas | Whole Maize Flour | Naturally contaminated | 51.5 mg/L for 60 min | 62.3% | [10] | |
| Biological | ||||||
| Microbial Degradation | Bacillus subtilis | Liquid Medium | 1 mg/kg | 24 hours | 99% | [11] |
| Bacillus subtilis ZJ-2019-1 | Liquid Medium | 10 mg/L | 72 hours, 37°C, pH 7.0 | 33.18% | [12] | |
| Bacillus natto CICC 24640 | Liquid Medium | 20 µg/L | 24 hours, 30°C | 100% | [[“]] | |
| Lactobacillus plantarum BCC 47723 | Liquid Medium | Not specified | 1 hour, 30°C | 23.3% | [1][14] | |
| Clonostachys rosea | Not specified | Not specified | Not specified | Effective degradation | [15][16] | |
| Enzymatic Degradation | This compound Hydrolase (ZHD101) | Not specified | Not specified | Not specified | Effective hydrolysis | [17][18][19] |
| CotA Laccase (B. subtilis) | Liquid Medium | Not specified | 70°C, pH 7.0 | Complete degradation | [20] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of detoxification studies. The following sections provide protocols for key experiments cited in this guide.
Microbial Degradation of this compound by Bacillus subtilis
This protocol outlines the general procedure for assessing the ZEA degradation capability of a Bacillus subtilis strain in a liquid medium.
Materials:
-
Bacillus subtilis strain
-
Luria-Bertani (LB) broth
-
This compound standard solution (in ethanol (B145695) or methanol)
-
Sterile culture tubes or flasks
-
Incubator shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Inoculum Preparation: Inoculate a single colony of Bacillus subtilis into 5 mL of LB broth and incubate overnight at 37°C with shaking (200 rpm).
-
Degradation Assay:
-
Inoculate 100 mL of fresh LB broth with the overnight culture to an initial optical density at 600 nm (OD₆₀₀) of 0.1.
-
Add this compound standard solution to the culture to achieve the desired final concentration (e.g., 1 mg/kg). An equivalent volume of the solvent should be added to a control flask.
-
Incubate the flasks at 37°C with shaking (200 rpm) for a specified period (e.g., 24, 48, 72 hours).
-
-
Sample Preparation for HPLC Analysis:
-
At each time point, withdraw an aliquot of the culture.
-
Centrifuge the aliquot at 10,000 x g for 10 minutes to pellet the bacterial cells.
-
Collect the supernatant for ZEA analysis.
-
-
HPLC Analysis:
-
Analyze the supernatant for the presence of this compound using an HPLC system equipped with a C18 column and a fluorescence or UV detector.
-
The mobile phase typically consists of a mixture of acetonitrile (B52724), methanol, and water.
-
Quantify the this compound concentration by comparing the peak area to a standard curve.
-
-
Calculation of Degradation Efficiency:
-
Degradation (%) = [(Initial ZEA concentration - Residual ZEA concentration) / Initial ZEA concentration] x 100.
-
Enzymatic Degradation of this compound using this compound Hydrolase (ZHD101)
This protocol describes the purification of the ZHD101 enzyme from a recombinant source and its subsequent use in a degradation assay.
Materials:
-
Recombinant E. coli or Pichia pastoris expressing His-tagged ZHD101
-
Lysis buffer (e.g., 50 mM Tris-HCl, 0.5 M NaCl, pH 7.5)
-
Ni-NTA affinity chromatography column
-
Elution buffer (lysis buffer with a gradient of imidazole)
-
Dialysis buffer (e.g., 200 mM NaCl, 25 mM Tris-HCl, pH 7.5)
-
This compound standard solution
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
HPLC system
Procedure:
-
Enzyme Purification:
-
Induce the expression of the recombinant ZHD101 in the host cells.
-
Harvest the cells by centrifugation and resuspend them in lysis buffer.
-
Disrupt the cells by sonication or French press.
-
Clarify the lysate by centrifugation.
-
Load the supernatant onto a Ni-NTA column.
-
Wash the column with lysis buffer.
-
Elute the bound protein with an imidazole (B134444) gradient.
-
Dialyze the purified enzyme against the dialysis buffer.
-
Determine the protein concentration using a standard method (e.g., Bradford assay).[21]
-
-
Degradation Assay:
-
Set up a reaction mixture containing the purified ZHD101 enzyme, this compound, and reaction buffer.
-
Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding an equal volume of acetonitrile or by heat inactivation.
-
-
HPLC Analysis:
-
Analyze the reaction mixture for the disappearance of the this compound peak and the appearance of degradation product peaks using HPLC.
-
Quantify the degradation as described in the microbial degradation protocol.
-
Assessment of Estrogenicity using the E-Screen Assay
This bioassay evaluates the estrogenic activity of this compound and its degradation products by measuring the proliferation of the human breast cancer cell line MCF-7.[22][23][24]
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Charcoal-dextran treated FBS (to remove endogenous steroids)
-
17β-estradiol (positive control)
-
This compound and its degradation products
-
Cell proliferation assay reagent (e.g., MTT, WST-1)
-
Plate reader
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS.
-
Hormone Deprivation: Before the assay, culture the cells in a medium containing charcoal-dextran treated FBS for at least 48 hours to synchronize the cells and reduce basal proliferation.
-
E-Screen Assay:
-
Seed the hormone-deprived MCF-7 cells into 96-well plates.
-
After cell attachment, replace the medium with a medium containing various concentrations of the test compounds (this compound and its degradation products), 17β-estradiol (positive control), and a solvent control (negative control).
-
Incubate the plates for a period of 4-6 days.
-
-
Cell Proliferation Measurement:
-
At the end of the incubation period, measure cell proliferation using a suitable assay (e.g., MTT).
-
Read the absorbance using a plate reader.
-
-
Data Analysis:
-
Calculate the proliferative effect (PE) as the ratio of the highest cell number in the presence of the test compound to the cell number in the negative control.
-
A significant increase in cell proliferation compared to the negative control indicates estrogenic activity.
-
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes involved in this compound toxicity and detoxification, the following diagrams have been generated using the DOT language.
Caption: this compound-induced apoptosis signaling pathway.[25][26][27]
Caption: General experimental workflow for evaluating ZEA detoxification methods.
Conclusion
The detoxification of this compound is a multifaceted challenge requiring a comprehensive understanding of the available methods. Biological approaches, particularly the use of specific microorganisms and enzymes, show great promise due to their high specificity and environmentally friendly nature.[1][25][28] However, physical and chemical methods can also be effective under certain conditions. This guide provides a foundational comparison to assist researchers in selecting and developing appropriate strategies for mitigating the risks associated with this compound contamination. Further research is needed to optimize existing methods and discover novel, more efficient detoxification agents.
References
- 1. In Vitro Mechanism Assessment of this compound Removal by Plant-Derived Lactobacillus plantarum BCC 47723 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Application of Activated Carbon Derived from Seed Shells of Jatropha curcas for Decontamination of this compound Mycotoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. In vitro binding of this compound to different adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Application of Activated Carbon Derived from Seed Shells of Jatropha curcas for Decontamination of this compound Mycotoxin [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Reduction of feed-contaminating mycotoxins by ultraviolet irradiation: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Detoxification of this compound and ochratoxin A by ozone and quality evaluation of ozonised corn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ozone technology to reduce this compound contamination in whole maize flour: degradation kinetics and impact on quality - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. consensus.app [consensus.app]
- 14. In Vitro Mechanism Assessment of this compound Removal by Plant-Derived Lactobacillus plantarum BCC 47723 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A novel lactonohydrolase responsible for the detoxification of this compound: enzyme purification and gene cloning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Simultaneous Degradation of AFB1 and ZEN by CotA Laccase from Bacillus subtilis ZJ-2019-1 in the Mediator-Assisted or Immobilization System - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Estrogenic activity of this compound, α-zearalenol and β-zearalenol assessed using the E-screen assay in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigations on cellular proliferation induced by this compound and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. The mycotoxin this compound induces apoptosis in human hepatocytes (HepG2) via p53-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Zearalenone vs. Estradiol: A Comparative Guide to Differential Gene Expression in Exposed Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential gene expression profiles in cells exposed to the mycotoxin zearalenone (B1683625) (ZEA) and the endogenous estrogen, 17β-estradiol (E2). The data presented herein is crucial for understanding the estrogenic activity of this compound and its potential implications in toxicology and drug development.
Data Presentation: Summary of Differential Gene Expression
The following tables summarize the quantitative data on differentially expressed genes (DEGs) in cells exposed to this compound and estradiol (B170435) from a key study. The data highlights the significant overlap in the transcriptomic response, underscoring this compound's potent estrogen-mimicking properties.
A study on the PEO1 human ovarian cell line revealed a remarkable overlap in the transcriptomic changes induced by ZEA and E2.[1][2] Estrogen exposure, in general, led to significant transcriptomic alterations.[1][2] In response to 10 nM E2, 308 genes were upregulated and 292 were downregulated.[1][2][3] Similarly, 10 nM ZEA exposure resulted in the upregulation of 288 genes and the downregulation of 260 genes.[1][2][3] A substantial number of 407 genes were found to be co-regulated by both E2 and ZEA, indicating a highly comparable effect on gene expression.[1][2]
Table 1: Differentially Expressed Genes in PEO1 Human Ovarian Cells
| Treatment (10 nM) | Upregulated Genes (log2FC > 1) | Downregulated Genes (log2FC < -1) |
| Estradiol (E2) | 308[1][2][3] | 292[1][2][3] |
| This compound (ZEA) | 288[1][2][3] | 260[1][2][3] |
Table 2: Overlap of Co-regulated Genes
| Comparison | Number of Co-regulated DEGs |
| E2 and ZEA | 407[1][2] |
Experimental Protocols
The methodologies outlined below are based on the key experiments cited in this guide.
Cell Culture and Treatment (PEO1 Human Ovarian Cells)[1]
-
Cell Line: The PEO1 human epithelial ovarian cell line, which is known to be ERα-expressing and estrogen-sensitive, was utilized.
-
Culture Conditions: Cells were maintained in a suitable growth medium supplemented with fetal bovine serum and antibiotics, under standard cell culture conditions (37°C, 5% CO2).
-
Hormone Deprivation: Prior to treatment, cells were cultured in a phenol (B47542) red-free medium with charcoal-stripped serum to eliminate the influence of exogenous estrogens.
-
Treatment: Cells were exposed to 10 nM 17β-estradiol (E2) or 10 nM this compound (ZEA) for a specified period to induce a transcriptomic response. A vehicle-treated control group was also included.
RNA Sequencing and Differential Gene Expression Analysis[1]
-
RNA Extraction: Total RNA was isolated from the treated and control cells using a suitable RNA extraction kit.
-
Library Preparation: mRNA sequencing libraries were prepared from the extracted RNA.
-
Sequencing: The prepared libraries were sequenced using a high-throughput sequencing platform.
-
Data Analysis: The raw sequencing data was processed and aligned to the human reference genome. Differential gene expression analysis was performed to identify genes with a statistically significant change in expression (log2 Fold Change > 1 for upregulation and < -1 for downregulation) between the treated and control groups.
Gene Expression Profiling in MCF-7 Cells[4]
-
Cell Line: The MCF-7 human breast cancer cell line was used.
-
Treatment: Cells were treated with 10 nM of E2, ZEA, or its analogues.
-
Gene Expression Analysis: The expression profiles of 120 estrogen-responsive genes were analyzed using techniques such as oligonucleotide array sequence analysis.
-
Statistical Analysis: Cluster and statistical analyses were performed using correlation coefficients (R-values) to compare the gene expression profiles.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved and a general workflow for a comparative gene expression study.
Caption: this compound mimics estradiol by binding to estrogen receptors.
Caption: Experimental workflow for comparative transcriptomics.
References
- 1. mdpi.com [mdpi.com]
- 2. Comparative Analysis of Transcriptomic Changes including mRNA and microRNA Expression Induced by the Xenoestrogens this compound and Bisphenol A in Human Ovarian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Expression profiling of the genes responding to this compound and its analogues using estrogen-responsive genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogen-controlled gene expression in tissue culture cells by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing the efficacy of different adsorbents for zearalenone binding
For Researchers, Scientists, and Drug Development Professionals
Zearalenone (B1683625) (ZEN), a mycotoxin produced by Fusarium species, poses a significant threat to animal health and productivity due to its estrogenic effects. The use of adsorbent materials in animal feed is a primary strategy to mitigate the risks associated with ZEN contamination. This guide provides an objective comparison of the in vitro efficacy of various adsorbents for this compound binding, supported by experimental data from peer-reviewed studies.
Quantitative Comparison of this compound Adsorbent Efficacy
The binding efficacy of an adsorbent is influenced by several factors including its chemical composition, physical structure, and the surrounding environmental conditions such as pH. The following table summarizes the quantitative data on the this compound binding capacity of different adsorbents as reported in various scientific studies.
| Adsorbent Type | Specific Material | This compound Concentration | Adsorbent Dosage | pH | Binding Efficiency (%) | Source |
| Carbon-Based | Activated Carbon | Not specified | 0.1, 0.25, 0.5, 1% | 3.0 and 7.3 | 100% | [1][2][3] |
| Activated Carbon | Not specified | 2% | Not specified | Reduced ZEN absorption from 32% to 5% | [4] | |
| Activated Charcoal | 250 ng/mL | 0.5% | 2.0 and 6.8 | 100% | [5][6] | |
| Clay-Based | Bentonite (B74815) | Not specified | 0.1, 0.25, 0.5, 1% | 3.0 and 7.3 | Less efficient than activated carbon, but showed some binding | [1][2][3] |
| Bentonite F | 250 ng/mL | 0.5% | 2.0 and 6.8 | 97.0% | [5][6] | |
| Thai Bentonite (TB) | Not specified | Not specified | 7.0 | Adsorption capacity: 17.66±1.67 mg/g | [7] | |
| Acid-Activated Montmorillonite (AAM) | Not specified | Not specified | 7.0 | Adsorption capacity: 13.16±0.33 mg/g | [7] | |
| Smectite Clays (B1170129) | Not specified | Not specified | Not specified | >70% | [8] | |
| Aluminosilicate A | 250 ng/mL | 0.5% | 2.0 and 6.8 | 99.6% | [5][6] | |
| Yeast-Based | Yeast Cell Wall | 250 ng/mL | 0.5% | 2.0 and 6.8 | Varied, some products showed low efficacy | [5][6] |
| Yeast-Wall Derived Products | Not specified | Not specified | Not specified | >70% | [8] | |
| Other | Cholestyramine | Not specified | 2% | Not specified | Reduced ZEN absorption from 32% to 16% | [4] |
| Humic Substances | Not specified | Not specified | Not specified | >70% | [8] | |
| Sandstone | Not specified | 0.1, 0.25, 0.5, 1% | 3.0 and 7.3 | Inactive | [1][2][3] | |
| Calcium Sulfate | Not specified | 0.1, 0.25, 0.5, 1% | 3.0 and 7.3 | Some binding, less efficient than activated carbon | [1][2][3] |
Experimental Protocols
The following is a generalized in vitro experimental protocol for assessing the this compound binding efficacy of adsorbents, synthesized from methodologies described in the cited literature. This protocol often simulates the pH conditions of the gastrointestinal tract of monogastric animals.[5][6][8]
1. Preparation of this compound Solution:
-
A standard stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724) or ethanol).
-
The stock solution is then diluted with a buffer solution (e.g., phosphate (B84403) buffer) to achieve the desired final concentration for the assay.
2. Adsorbent Suspension:
-
A specific amount of the adsorbent material is weighed and suspended in a buffer solution to create a stock suspension of a known concentration (e.g., 0.5% w/v).
3. Binding Assay - Simulation of Gastric and Intestinal Conditions:
-
Gastric Phase:
-
An aliquot of the adsorbent suspension is mixed with the this compound working solution in a centrifuge tube.
-
The pH of the mixture is adjusted to a level simulating gastric conditions (typically pH 2.0-3.0) using an acid like HCl.[1][2][3]
-
The tubes are incubated at a physiologically relevant temperature (e.g., 37°C or 39°C) for a specified period (e.g., 1-2 hours) with constant agitation.[6]
-
-
Intestinal Phase:
-
Following the gastric phase, the pH of the mixture is adjusted to simulate intestinal conditions (typically pH 6.8-7.3) using a base like NaOH or a phosphate buffer.[1][2][3][6]
-
The tubes are then incubated again at the same temperature for a longer duration (e.g., 2-4 hours) with continuous agitation.[6]
-
4. Quantification of Unbound this compound:
-
After incubation, the mixture is centrifuged at high speed to pellet the adsorbent material with the bound this compound.
-
The supernatant, containing the unbound this compound, is carefully collected.
-
The concentration of this compound in the supernatant is quantified using an analytical method such as High-Performance Liquid Chromatography (HPLC) with fluorescence or UV detection, or an Enzyme-Linked Immunosorbent Assay (ELISA).[9]
5. Calculation of Binding Efficiency:
-
The amount of bound this compound is calculated by subtracting the amount of unbound this compound (in the supernatant) from the initial amount of this compound added.
-
The binding efficiency is expressed as a percentage of the initial this compound concentration.
Visualizations
Experimental Workflow for this compound Adsorption Assay
Caption: Workflow for in vitro evaluation of this compound adsorbent efficacy.
Logical Comparison of this compound Adsorbents
Caption: Key parameters for comparing the efficacy of this compound adsorbents.
References
- 1. In vitro binding of this compound to different adsorbents [ri.conicet.gov.ar]
- 2. In vitro binding of this compound to different adsorbents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Assessing the this compound-binding activity of adsorbent materials during passage through a dynamic in vitro gastrointestinal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In Vitro Study on the Efficacy of Mycotoxin Sequestering Agents for Aflatoxin B1, Deoxynivalenol, and this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro adsorption study of this compound by Thai bentonite and mineral clays [lrrd.cipav.org.co]
- 8. In vitro assessment of adsorbents aiming to prevent deoxynivalenol and this compound mycotoxicoses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sequestration of this compound using microorganisms blend in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of HPLC and GC-MS Methods for the Quantification of Zearalenone
A comparative guide for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of zearalenone (B1683625), a mycotoxin produced by Fusarium fungi. The selection of an appropriate analytical method is critical for ensuring food safety and for research and development in the pharmaceutical and agricultural industries. This document outlines the experimental protocols and presents key performance data to aid in the selection of the most suitable method for specific analytical needs.
Methodological Comparison
Both HPLC and GC-MS are powerful chromatographic techniques for the separation, identification, and quantification of chemical compounds. However, they operate on different principles, making them suitable for different types of analytes and matrices.
-
High-Performance Liquid Chromatography (HPLC) separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. For this compound, which is a non-volatile compound, HPLC is a widely used technique, often coupled with fluorescence (FLD) or ultraviolet (UV) detectors for sensitive and selective detection.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for volatile and semi-volatile compounds.[3] this compound is non-volatile, and therefore requires a derivatization step to increase its volatility before it can be analyzed by GC-MS.[4][5] This additional sample preparation step can add complexity to the workflow. GC-MS offers excellent sensitivity and selectivity due to the mass-to-charge ratio detection.[3]
Experimental Workflows
The general workflow for the cross-validation of HPLC and GC-MS methods for this compound analysis involves several key stages, from sample preparation to data analysis and comparison.
Caption: General workflow for this compound analysis cross-validation.
Quantitative Performance Data
The performance of analytical methods is evaluated through a series of validation parameters. The following table summarizes typical performance data for HPLC and GC-MS methods for this compound analysis, compiled from various studies.
| Validation Parameter | HPLC | GC-MS |
| Limit of Detection (LOD) | 0.0125 - 24 µg/kg[6][7] | < 1.5 µg/kg[4][8] |
| Limit of Quantification (LOQ) | 0.05 - 40 µg/kg[6][7][9] | < 5.0 µg/kg[4][8] |
| Linearity (R²) | > 0.999[7][10] | > 0.99[4][8] |
| Recovery | 66.4% - 104%[7][9] | 89.6% - 112.3%[4][8] |
| Precision (RSD) | < 10% (Intra-day & Inter-day)[6][10] | < 12.6%[4][8] |
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
This protocol is a representative example for the analysis of this compound in cereals.
1. Sample Preparation
-
Extraction: Homogenize 25 g of the ground cereal sample with 100 mL of acetonitrile/water (90:10, v/v) for 3 minutes.[9]
-
Cleanup: Filter the extract and pass it through an immunoaffinity column specific for this compound. Wash the column with water and then elute the this compound with methanol.[9]
2. HPLC-FLD Conditions
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[10]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile, water, and methanol. A common ratio is acetonitrile/water (50:50, v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 20 µL.
-
Fluorescence Detection: Excitation wavelength of 274 nm and an emission wavelength of 440 nm.[9]
3. Calibration
-
Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from the LOQ to an appropriate upper limit (e.g., 1 to 100 ppb).[10]
-
Construct a calibration curve by plotting the peak area against the concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a typical procedure for this compound analysis in feed, including the necessary derivatization step.
1. Sample Preparation
-
Extraction: Similar to the HPLC method, extract a homogenized sample with an appropriate solvent mixture.
-
Cleanup: Use an immunoaffinity column for cleanup to isolate this compound and its derivatives.[4][8]
-
Derivatization: Evaporate the eluate to dryness. Add a silylating agent (e.g., a mixture of BSTFA/TMCS/DTE) and heat to convert this compound into its more volatile trimethylsilyl (B98337) (TMS) ether derivative.[5]
2. GC-MS Conditions
-
GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at a lower temperature (e.g., 150°C), ramp up to a higher temperature (e.g., 280°C), and hold for a few minutes.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Operate in electron ionization (EI) mode.
-
Detection: Use selected ion monitoring (SIM) mode for quantification, monitoring characteristic ions of the this compound-TMS derivative. For confirmation, full scan mode can be used.
3. Calibration
-
Prepare calibration standards of derivatized this compound.
-
An isotopically labeled internal standard (e.g., ¹³C₁₈-zearalenone) can be used to correct for matrix effects and variations in derivatization efficiency.[8]
Conclusion
Both HPLC and GC-MS are reliable and sensitive methods for the determination of this compound.
-
HPLC-FLD is a robust and widely used method that does not require derivatization, making the sample preparation simpler. It offers excellent sensitivity and is suitable for routine analysis in many laboratories.[11]
-
GC-MS provides very high sensitivity and selectivity and can be used for the simultaneous determination of this compound and its derivatives.[4][8][12] However, the requirement for derivatization adds a step to the sample preparation process and may introduce variability.[5]
The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, including the desired sensitivity, the complexity of the sample matrix, the availability of instrumentation, and the need to analyze for this compound derivatives simultaneously. For routine monitoring of this compound in food and feed, HPLC-FLD is often the method of choice due to its simplicity and reliability. For confirmatory analysis and in research settings where the highest sensitivity and the ability to analyze multiple related compounds are required, GC-MS is an excellent option.
References
- 1. Advances in Analysis and Detection of Major Mycotoxins in Foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) • Food Safety Institute [foodsafety.institute]
- 4. Determination of this compound and Its Derivatives in Feed by Gas Chromatography-Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scialert.net [scialert.net]
- 7. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and this compound in cereals using HPLC-FLD [agris.fao.org]
- 8. Determination of this compound and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jfda-online.com [jfda-online.com]
- 10. redalyc.org [redalyc.org]
- 11. vup.sk [vup.sk]
- 12. Simultaneous determination of trichothecene mycotoxins and this compound in cereals by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-Laboratory Analysis of Zearalenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of zearalenone (B1683625) (ZEN), a mycotoxin with significant estrogenic effects. The performance of common analytical techniques is evaluated based on data from inter-laboratory studies and proficiency tests. Detailed experimental protocols for key methods are provided to facilitate replication and validation. Furthermore, this guide illustrates the primary signaling pathways affected by this compound and a general workflow for its analysis to provide a deeper context for its detection and toxicological significance.
Performance Comparison of this compound Analytical Methods
The selection of an appropriate analytical method for this compound detection is critical and depends on factors such as the required sensitivity, sample matrix, and available instrumentation. High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) are the most prevalent methods in research and regulatory laboratories. Enzyme-Linked Immunosorbent Assay (ELISA) is also widely used, particularly for rapid screening purposes. The following tables summarize the performance characteristics of these methods as reported in various inter-laboratory comparison studies.
Table 1: Performance Characteristics of HPLC-FLD for this compound Analysis
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Cereals | 0.5 | 2 | 77-104 | Intra-day: <10, Inter-day: <15 | [1] |
| Maize, Rice, Wheat | 3 | 20 | Not Reported | <7 | [2] |
| Cereals | 12 | Not Reported | 89-103 | Not Reported | [3] |
| Cereal-based baby food | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| Cereals | 0.5 | 2 | 77.31-104.1 | 2.45-11.14 | [5] |
Table 2: Performance Characteristics of HPLC-MS/MS for this compound Analysis
| Matrix | Limit of Detection (LOD) (µg/kg) | Limit of Quantification (LOQ) (µg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Various Foods | Not Reported | Not Reported | 85-129 | Repeatability: 5-23, Reproducibility: 7-26 | [6][7] |
| Feed | 0.15-2.00 | 0.50-5.00 | 89.35-110.93 | Intra-day: 3.00-7.96, Inter-day: 3.78-14.20 | [8] |
| Maize | Not Reported | Not Reported | 74-109 | Not Reported | |
| Feed | Not Reported | Not Reported | 84.2-117.1 | 0.2-11.6 | [9] |
Table 3: Performance Characteristics of ELISA for this compound Analysis
| Matrix | Limit of Detection (LOD) (ppb) | Limit of Quantification (LOQ) (ppb) | Recovery (%) | Cross-Reactivity (%) | Reference |
| Feed | 20 | 50 | 100±20 | ZEN: 100, Zearalanone: 13, Zeranol: <1 | [10] |
| Cereal, Animal Feed | Not Reported | Not Reported | Not Reported | ZEN: 100, α-Zearalenol: 75, β-Zearalenol: 30 | [4][11] |
| Corn, Wheat | Not Reported | Not Reported | Not Reported | Not Reported | [12][13] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and comparison of analytical results. Below are representative protocols for the analysis of this compound in a cereal matrix using HPLC-FLD and HPLC-MS/MS.
Protocol 1: this compound Analysis in Cereals by HPLC-FLD with Immunoaffinity Column Cleanup
This protocol is a synthesized representation of common practices for this compound analysis using HPLC with fluorescence detection.
1. Sample Preparation and Extraction:
-
Homogenize a representative sample of the cereal grain.
-
Weigh 25 g of the homogenized sample into a blender jar.
-
Add 100 mL of an extraction solvent, typically a mixture of acetonitrile/water (e.g., 80:20, v/v) or methanol (B129727)/water (e.g., 75:25, v/v).
-
Blend at high speed for 2-3 minutes.
-
Filter the extract through a fluted filter paper.
2. Immunoaffinity Column (IAC) Cleanup:
-
Dilute a portion of the filtered extract with phosphate-buffered saline (PBS) to reduce the organic solvent concentration, as specified by the IAC manufacturer.
-
Pass the diluted extract through a this compound-specific immunoaffinity column at a slow, steady flow rate.
-
Wash the column with water or PBS to remove matrix interferences.
-
Elute the this compound from the column with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 50°C.
-
Reconstitute the residue in a known volume of the mobile phase for HPLC analysis.
3. HPLC-FLD Analysis:
-
HPLC System: An isocratic or gradient HPLC system equipped with a C18 analytical column.
-
Mobile Phase: A mixture of acetonitrile, water, and methanol is commonly used. The exact ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 20-100 µL.
-
Fluorescence Detector: Set excitation and emission wavelengths to 274 nm and 440 nm, respectively.
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. The concentration in the sample is determined by comparing its peak area with the calibration curve.
Protocol 2: this compound Analysis in Feed by LC-MS/MS
This protocol outlines a general procedure for the sensitive and selective determination of this compound using liquid chromatography-tandem mass spectrometry.
1. Sample Preparation and Extraction:
-
Grind the feed sample to a fine powder.
-
Weigh 5 g of the ground sample into a centrifuge tube.
-
Add 20 mL of an extraction solvent, such as acetonitrile/water/acetic acid (e.g., 79:20:1, v/v/v).
-
Vortex or shake vigorously for 20-30 minutes.
-
Centrifuge the mixture at high speed (e.g., 4000 rpm for 15 minutes).
2. Sample Cleanup (Optional, e.g., Solid Phase Extraction - SPE):
-
For complex matrices, a cleanup step may be necessary.
-
Pass an aliquot of the supernatant through a suitable SPE cartridge (e.g., C18 or a specialized mycotoxin cleanup column).
-
Wash the cartridge to remove interferences.
-
Elute this compound with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate and reconstitute in the initial mobile phase.
3. LC-MS/MS Analysis:
-
LC System: A UHPLC or HPLC system with a C18 column.
-
Mobile Phase: A gradient elution using water with a modifier (e.g., formic acid or ammonium (B1175870) acetate) and an organic solvent like methanol or acetonitrile.
-
Flow Rate: Adjusted based on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-20 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for this compound for confirmation and quantification (e.g., precursor ion m/z 317.1 -> product ions m/z 131.1 and 175.1).
-
Quantification: Use a matrix-matched calibration curve or an isotopically labeled internal standard (e.g., ¹³C₁₈-Zearalenone) for accurate quantification.
Visualizations
The following diagrams illustrate the molecular interactions of this compound and a typical workflow for its analysis.
Caption: this compound's primary signaling pathways.
Caption: General workflow for this compound analysis.
References
- 1. Validation of the procedure for the simultaneous determination of aflatoxins ochratoxin A and this compound in cereals using HPLC-FLD - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scialert.net [scialert.net]
- 3. vup.sk [vup.sk]
- 4. food.r-biopharm.com [food.r-biopharm.com]
- 5. Simultaneous determination of aflatoxins, ochratoxin a, and this compound in cereals using a validated HPLC-FLD method and PHRED derivatization system - IIUM Repository (IRep) [irep.iium.edu.my]
- 6. Multiple Mycotoxins Determination in Food by LC-MS/MS: An International Collaborative Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Development of a reliable UHPLC-MS/MS method for simultaneous determination of this compound and this compound-14-glucoside in various feed products [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Feed Mycotoxin this compound (ZEN) ELISA Test Kit [mzfoodtest.com]
- 11. hygiena.com [hygiena.com]
- 12. Proficiency Testing Program for this compound [neogen.com]
- 13. neogen.com [neogen.com]
Zearalenone and its Metabolites: A Comparative Guide to Estrogen Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the relative binding affinity of zearalenone (B1683625) (ZEN) and its primary metabolites to estrogen receptors (ERs). The included data, experimental protocols, and pathway visualizations are intended to serve as a valuable resource for researchers in toxicology, endocrinology, and pharmacology.
This compound, a non-steroidal mycoestrogen produced by Fusarium species, and its metabolites are known endocrine disruptors due to their structural similarity to 17β-estradiol.[1] This structural mimicry allows them to bind to estrogen receptors, primarily ERα and ERβ, and elicit estrogenic responses.[2] Understanding the varying affinities of these compounds for ERs is crucial for assessing their potential health risks and for the development of targeted therapeutics.
Relative Estrogenic Potency
The estrogenic potency of this compound and its metabolites varies significantly. The primary metabolites, α-zearalenol (α-ZEL) and β-zearalenol (β-ZEL), are formed by the reduction of the parent compound.[3] Generally, α-ZEL exhibits a higher binding affinity and greater estrogenic potency than ZEN, while β-ZEL shows a weaker affinity.[4] Further reduction of these metabolites leads to the formation of α-zearalanol (α-ZAL) and β-zearalanol (β-ZAL), while zearalanone (B192696) (ZAN) is another related metabolite.[5]
The following table summarizes the relative estrogenic potencies of this compound and its key metabolites based on their half-maximal effective concentrations (EC50) from in vitro assays. A lower EC50 value indicates a higher potency.
| Compound | EC50 (nM) | Assay System | Reference |
| This compound (ZEN) | 0.359 ± 0.001 | Ishikawa cells | [6] |
| 24.4 ± 0.4 | hERα-HeLa-9903 cells | [7] | |
| α-Zearalenol (α-ZEL) | 0.027 ± 0.003 | Ishikawa cells | [6] |
| 0.057 ± 0.004 | hERα-HeLa-9903 cells | [7] | |
| β-Zearalenol (β-ZEL) | 5.2 x 10³ | MCF-7 cells | [8] |
| Zearalanone (ZAN) | - | - | - |
| α-Zearalanol (α-ZAL) | 0.067 ± 0.004 | Ishikawa cells | [6] |
| β-Zearalanol (β-ZAL) | - | - | - |
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
The following is a representative protocol for a competitive binding assay to determine the relative affinity of test compounds for the estrogen receptor, adapted from established methodologies.[1][2]
1. Preparation of Rat Uterine Cytosol
-
Uteri are obtained from ovariectomized female rats (7-10 days post-surgery).
-
The tissue is homogenized in an ice-cold TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).
-
The homogenate is centrifuged at 2,500 x g for 10 minutes at 4°C to remove the nuclear fraction.
-
The resulting supernatant is then ultracentrifuged at 105,000 x g for 60 minutes at 4°C.
-
The final supernatant, containing the cytosolic estrogen receptors, is collected. The protein concentration is determined, and the cytosol can be used immediately or stored at -80°C.
2. Competitive Binding Assay
-
A constant concentration of radiolabeled 17β-estradiol (e.g., [³H]-E2) is incubated with the uterine cytosol preparation.
-
Increasing concentrations of the unlabeled test compound (this compound or its metabolites) are added to compete with the radiolabeled estradiol (B170435) for binding to the estrogen receptors.
-
Non-specific binding is determined in the presence of a large excess of unlabeled 17β-estradiol.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The receptor-bound and free radioligand are separated. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complexes.
-
The amount of radioactivity in the bound fraction is quantified using liquid scintillation counting.
3. Data Analysis
-
A competition curve is generated by plotting the percentage of specifically bound radioligand against the logarithm of the competitor concentration.
-
The IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol, is determined from this curve.
-
The relative binding affinity (RBA) can be calculated using the following formula:
-
RBA = (IC50 of 17β-estradiol / IC50 of test compound) x 100
-
Visualizing the Mechanisms
To better understand the experimental process and the biological consequences of this compound's interaction with estrogen receptors, the following diagrams are provided.
Caption: Workflow of a competitive estrogen receptor binding assay.
Caption: Estrogen receptor signaling pathway activated by this compound.
Conclusion
The available data consistently demonstrate that this compound and its metabolites are potent xenoestrogens capable of binding to and activating estrogen receptors. The rank order of estrogenic potency is generally α-ZEL > α-ZAL > ZEN > β-ZEL. This differential binding affinity highlights the importance of considering the metabolic fate of this compound when assessing its biological effects. The provided experimental protocol offers a standardized approach for further comparative studies. The signaling pathway diagram illustrates the mechanism by which these compounds can disrupt normal endocrine function, leading to a range of physiological effects. This guide serves as a foundational resource for professionals engaged in the study of endocrine disruptors and the development of related diagnostics and therapeutics.
References
- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 2. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Measurement of the relative binding affinity of this compound, alpha-zearalenol and beta-zearalenol for uterine and oviduct estrogen receptors in swine, rats and chickens: an indicator of estrogenic potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (ZEN) in Livestock and Poultry: Dose, Toxicokinetics, Toxicity and Estrogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic in vitro evaluation of this compound and its phase I and II metabolites in combination with soy isoflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Estrogen receptor α interaction of this compound and its phase I metabolite α-zearalenol in combination with soy isoflavones in hERα-HeLa-9903 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Investigations on cellular proliferation induced by this compound and its derivatives in relation to the estrogenic parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Zearalenone
For researchers, scientists, and drug development professionals, the proper handling and disposal of zearalenone (B1683625), a potent mycotoxin, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate the risks associated with this estrogenic compound. This guide provides a comprehensive overview of the necessary safety measures and step-by-step disposal procedures for this compound and contaminated materials.
Immediate Safety and Operational Plan
Before commencing any work that involves this compound, it is imperative to consult your institution's specific safety protocols and the Safety Data Sheet (SDS) for this compound. A thorough understanding of these documents will ensure compliance with safety standards and provide detailed information on handling and emergency procedures.
Personal Protective Equipment (PPE): All personnel handling this compound waste must wear appropriate PPE to prevent exposure. This includes, at a minimum:
-
Chemical-resistant gloves
-
A laboratory coat or other protective clothing
-
Eye and face protection, such as safety goggles and a face shield
Waste Segregation: Proper segregation of this compound waste at the point of generation is a crucial first step in the disposal process.[1] This minimizes the volume of hazardous waste and ensures that different waste streams are handled correctly.
-
Solid Waste: All solid materials contaminated with this compound, such as personal protective equipment (gloves, etc.), absorbent paper, and used culture plates, should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[1]
-
Liquid Waste: Solutions containing this compound must not be disposed of down the drain.[1] They are to be collected in a separate, sealed, and clearly labeled hazardous waste container.[1]
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous waste.[1]
Standard Disposal Procedure: Licensed Waste Disposal Contractor
The most common and highly recommended method for the final disposal of this compound waste is through a licensed waste disposal contractor.[1] This ensures that the waste is managed and disposed of in compliance with all local, regional, and national environmental protection and waste disposal regulations.[1]
Step-by-Step Disposal Procedures:
-
Waste Collection: Collect all this compound waste at the point of generation in the appropriate, labeled containers as described in the waste segregation section.[1]
-
Secure Packaging: Ensure that all waste containers are securely sealed to prevent any leakage during storage and transportation.[1]
-
Consult Regulations: Always adhere to the environmental protection and waste disposal legislation at your local, regional, and national levels.[1]
-
Arrange for Pickup: Contact a licensed waste disposal contractor to arrange for the pickup and disposal of the hazardous waste.
Alternative Disposal Methods: Chemical Inactivation
In some instances, chemical inactivation of this compound may be a viable option before final disposal, particularly for liquid waste. These methods aim to degrade the mycotoxin into less toxic or non-toxic compounds. It is crucial to validate the efficacy of any inactivation method used.
Chemical Degradation Methods for this compound
| Method | Reagents | Efficacy & Conditions | Reference |
| Alkaline Hydrolysis | Sodium Hydroxide (B78521) (NaOH) | The lactone bond of this compound can be hydrolyzed under alkaline conditions. This method has been shown to be effective in reducing this compound concentrations. | [2] |
| Oxidative Degradation | Sodium Hypochlorite (B82951) (NaOCl) | Solutions of sodium hypochlorite can effectively degrade mycotoxins. For T-2 mycotoxin, a 2.5% NaOCl solution with 0.25 N NaOH for 4 hours is recommended for complete inactivation.[3][4] A similar protocol can be adapted for this compound. | [3][4] |
| Ozonolysis | Ozone (O₃) | Ozone treatment has been shown to effectively degrade this compound in aqueous solutions and contaminated corn. Complete degradation of a 50 µg/mL this compound solution was observed after 10 seconds of treatment with 2.0 mg/L ozone. | [5] |
| Biological Degradation | Microorganisms (e.g., Bacillus subtilis) | Certain bacteria and their enzymes can break down this compound. For example, Bacillus subtilis has demonstrated the ability to degrade this compound in culture.[1][6] This method is primarily a research and large-scale decontamination strategy.[1] | [1][6] |
Experimental Protocols for Chemical Inactivation
The following are generalized protocols for the chemical inactivation of this compound in a laboratory setting. Note: These procedures should be performed in a chemical fume hood with appropriate PPE.
Protocol 1: Inactivation using Sodium Hypochlorite and Sodium Hydroxide
This protocol is adapted from recommendations for T-2 mycotoxin and is expected to be effective for this compound due to its oxidative degradation mechanism.
Materials:
-
This compound-contaminated liquid waste
-
Sodium hypochlorite (NaOCl) solution (e.g., commercial bleach)
-
Sodium hydroxide (NaOH)
-
Appropriate glass or chemically resistant container for treatment
-
pH indicator strips or a pH meter
Procedure:
-
Carefully transfer the this compound-contaminated liquid waste to a suitable container.
-
Prepare a fresh solution of 2.5% sodium hypochlorite and 0.25 N sodium hydroxide.
-
Slowly add the inactivation solution to the waste.
-
Gently mix the solution.
-
Allow the mixture to react for a minimum of 4 hours to ensure complete inactivation.[3][4]
-
After the reaction period, neutralize the solution. For example, sodium bisulfite can be used to neutralize excess hypochlorite. The pH should be adjusted to a neutral range (pH 6-8) before final disposal as hazardous waste.
-
Dispose of the neutralized solution through a licensed hazardous waste contractor.
Protocol 2: Alkaline Hydrolysis using Sodium Hydroxide
This protocol utilizes a strong base to hydrolyze the lactone ring of this compound.
Materials:
-
This compound-contaminated liquid waste
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Appropriate glass or chemically resistant container for treatment
-
pH indicator strips or a pH meter
-
Acid for neutralization (e.g., hydrochloric acid)
Procedure:
-
Transfer the this compound-contaminated liquid waste to a suitable container.
-
Slowly add a concentrated sodium hydroxide solution to the waste to achieve a final pH of >12.
-
Gently mix the solution.
-
Allow the reaction to proceed for at least 24 hours to ensure complete hydrolysis.
-
After the incubation period, neutralize the solution by slowly adding an acid (e.g., HCl) until the pH is in the neutral range (pH 6-8).
-
Dispose of the neutralized solution as hazardous waste through a licensed contractor.
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound in a laboratory setting.
Caption: this compound Disposal Workflow Diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. Removal of this compound from Degummed Corn Oil by Hydrolase on a Batch-Refining Unit [mdpi.com]
- 3. Toxin Inactivation – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. Toxin Inactivation Information | Environmental Health and Safety - Office of the Vice President for Research | The University of Iowa [ehs.research.uiowa.edu]
- 5. researchgate.net [researchgate.net]
- 6. Degradation of this compound by microorganisms and enzymes - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Zearalenone
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. Zearalenone, a mycotoxin with estrogenic properties, requires meticulous handling to mitigate risks of exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety protocols and logistical plans for the operational handling and disposal of this compound, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.
Immediate Safety and Operational Plan
Adherence to a strict operational plan is critical when working with this compound. The following procedural steps provide a direct answer to the logistical and safety questions that arise during its handling, from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Keep the container tightly sealed when not in use and ensure it is clearly labeled as hazardous.[2][3]
-
Store locked up to restrict access to authorized personnel only.[4]
2. Personal Protective Equipment (PPE):
The correct selection and use of PPE is the first line of defense against exposure. All personnel handling this compound must wear the following:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[4][5] In situations with a high risk of splashing, a full-face shield should be used in conjunction with goggles.
-
Skin Protection:
-
Gloves: Chemical-resistant gloves (e.g., nitrile or PVC) are required.[1][5] Always inspect gloves for tears or punctures before use and wash the outside of the gloves before removing them.
-
Lab Coat/Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contamination.[4][5] For procedures with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.
-
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any dust or aerosols.[1] If ventilation is inadequate, a NIOSH-certified respirator with an appropriate filter for organic vapors should be used.[1]
3. Handling and Experimental Procedures:
-
Avoid all personal contact, including inhalation.[6]
-
Do not eat, drink, or smoke in the designated handling area.[6][7]
-
Use good occupational work practices and wash hands thoroughly with soap and water after handling.[1][6]
-
All work with solid this compound should be done in a manner that avoids generating dust.
4. Spill and Decontamination Procedures:
-
In the event of a spill, evacuate unnecessary personnel from the area.[8]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up.
-
For solid spills, use dry clean-up procedures to avoid generating dust.[6] Gently cover the spill with an absorbent material like sand or diatomaceous earth.[9]
-
For liquid spills, absorb with a liquid-binding material.[9]
-
Collect all contaminated materials into a suitable, labeled container for hazardous waste disposal.[6]
-
Ventilate the affected area.[9]
-
Decontaminate the spill area with a suitable neutralizing agent or a 10% hydrogen peroxide solution, allowing for sufficient contact time.[2][10]
Disposal Plan
The proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation:
-
Solid Waste: All contaminated solid materials, including PPE (gloves, etc.), absorbent paper, and used culture plates, must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[5]
-
Liquid Waste: Solutions containing this compound must not be disposed of down the drain.[5] They must be collected in a separate, sealed, and clearly labeled hazardous waste container.[5]
-
Sharps: Contaminated sharps such as needles and syringes should be placed in a designated sharps container for hazardous waste.[5]
-
-
Final Disposal:
-
The disposal of this compound waste must comply with all local, regional, and national environmental protection and waste disposal regulations.[5]
-
Arrange for the disposal of all this compound waste through a licensed waste disposal contractor.[5] This is the standard and recommended method for final disposal.[5]
-
-
Documentation: Maintain accurate records of the disposed waste, including the quantity and date of disposal, in accordance with institutional policies and regulatory requirements.[5]
Quantitative Data Summary
The following table summarizes key hazard information for this compound, compiled from various safety data sheets.
| Hazard Classification | GHS Category | Hazard Statement |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child.[2][4] |
| Skin Corrosion/Irritation | Category 1B/1C | H314: Causes severe skin burns and eye damage.[2][4] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[6] |
| Aquatic Hazard (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects.[6] |
Experimental Workflow and Safety Protocols
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. lva.at [lva.at]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. neogen.com [neogen.com]
- 8. neogen.com [neogen.com]
- 9. carlroth.com [carlroth.com]
- 10. Decontamination of Mycotoxin-Contaminated Feedstuffs and Compound Feed - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
